4-Nitro-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJMFSBXFBFELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])N=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00147449 | |
| Record name | Benzimidazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10597-52-1 | |
| Record name | 4-Nitrobenzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10597-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzimidazole, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010597521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazole, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00147449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of 4-Nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitro-1H-benzimidazole is a heterocyclic aromatic organic compound belonging to the benzimidazole class of molecules. The benzimidazole core, a fusion of benzene and imidazole rings, is a significant pharmacophore in medicinal chemistry, forming the structural basis for numerous pharmaceuticals. The presence of a nitro group on the benzene ring at the 4-position imparts distinct electronic properties to the molecule, influencing its reactivity, physical characteristics, and biological activity. This guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential biological significance.
Chemical and Physical Properties
The structural and physicochemical properties of this compound are summarized in the table below. These properties are fundamental for its application in chemical synthesis and drug design.
| Property | Value | Reference |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| CAS Number | 10597-52-1 | [2] |
| IUPAC Name | This compound | [1] |
| Synonyms | 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole | [1][2] |
| Appearance | Solid (form and color may vary based on purity) | |
| Melting Point | Data for the 5-nitro isomer is 219 °C; specific data for the 4-nitro isomer is not readily available. | [3] |
| Boiling Point | Predicted: 448.6±47.0 °C (for the 1-(4-nitrophenyl) isomer) | [4] |
| pKa (Predicted) | 3.42±0.10 (for the 1-(4-nitrophenyl) isomer) | [4] |
| Solubility | Benzimidazoles are generally soluble in polar organic solvents. Specific solubility data for this compound is limited, but related compounds show low solubility in chloroalkanes and variable solubility in solvents like toluene and nitrotoluene. | [5][6] |
| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9) | [1] |
| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN2 | [1] |
Experimental Protocols
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the condensation of 3-nitro-o-phenylenediamine (also known as 1,2-diamino-3-nitrobenzene) with formic acid. This reaction proceeds via an initial formation of an N-formyl intermediate, followed by an acid-catalyzed intramolecular cyclization and dehydration to yield the benzimidazole ring.
Materials and Equipment:
-
3-nitro-o-phenylenediamine
-
Formic acid (98-100%)
-
Hydrochloric acid (4 M)
-
Sodium hydroxide solution (10% w/v)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Beakers, graduated cylinders, and filtration apparatus
-
pH paper or meter
Procedure:
-
In a round-bottom flask, place 10 mmol of 3-nitro-o-phenylenediamine.
-
Add 20 mL of formic acid to the flask.
-
The mixture is heated under reflux with stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The excess formic acid is carefully removed under reduced pressure.
-
The residue is then dissolved in a minimal amount of hot water and filtered to remove any insoluble impurities.
-
The filtrate is cooled and neutralized by the slow addition of a 10% sodium hydroxide solution until a precipitate forms and the pH is approximately 7.
-
The precipitate is collected by vacuum filtration, washed with cold water, and dried to afford the crude this compound.
-
Further purification can be achieved by recrystallization from an appropriate solvent, such as an ethanol-water mixture.
Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
¹H NMR Analysis: The ¹H NMR spectrum of benzimidazole derivatives typically shows a deshielded N-H proton signal as a broad singlet between 12.0 and 13.6 ppm in DMSO-d₆.[7] The aromatic protons will appear in the region of 7.0-8.5 ppm.[7] The specific chemical shifts and coupling constants will be indicative of the 4-nitro substitution pattern.
-
¹³C NMR Analysis: The ¹³C NMR spectrum will show signals for the seven carbon atoms. Aromatic carbons typically resonate between 110-150 ppm.[8][9] The carbon atom attached to the nitro group will be significantly deshielded.
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.
-
Analysis: The FTIR spectrum is expected to show characteristic absorption bands. For related nitrobenzimidazole compounds, these include:
3. UV-Visible Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol or acetonitrile).
-
Analysis: Record the absorption spectrum over a range of wavelengths (typically 200-400 nm). The spectrum will show characteristic absorption maxima (λ_max) corresponding to π→π* and n→π* electronic transitions within the aromatic system.
Synthesis and Characterization Workflow
Biological Activity
Benzimidazole derivatives are known to possess a wide range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anthelmintic properties.[12][13] The introduction of a nitro group can significantly modulate this activity. While specific data for this compound is sparse, the broader classes of nitroimidazoles and benzimidazoles suggest several potential mechanisms of action.
Antimicrobial Activity: Nitroimidazole compounds often act as prodrugs that are activated under anaerobic conditions. The nitro group is reduced by microbial enzymes (e.g., nitroreductases) to form highly reactive nitroso and hydroxylamine radicals. These radicals can cause oxidative stress and damage critical biomolecules such as DNA, leading to cell death.[14] This mechanism is particularly effective against anaerobic bacteria and certain protozoa.
Anticancer Activity: The anticancer activity of benzimidazole derivatives has been attributed to several mechanisms.[15] These include:
-
Tubulin Polymerization Inhibition: Some benzimidazoles bind to β-tubulin, disrupting microtubule formation, which is essential for cell division, leading to mitotic arrest and apoptosis.
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer progression, such as tyrosine kinases (e.g., EGFR, VEGFR-2) and topoisomerase.[16]
-
DNA Intercalation: The planar aromatic structure of the benzimidazole ring can intercalate between DNA base pairs, interfering with DNA replication and transcription.
The nitro group on the benzimidazole ring can enhance these activities, potentially by increasing the molecule's ability to generate reactive oxygen species or by altering its binding affinity to biological targets.
Potential Mechanisms of Biological Action
Conclusion
This compound is a compound of significant interest due to its structural relation to a class of highly bioactive molecules. While comprehensive experimental data for this specific isomer is limited in publicly accessible literature, its properties and activities can be inferred from related compounds. The provided synthesis and characterization protocols offer a framework for its preparation and analysis in a laboratory setting. Further research into its specific biological activities and mechanisms of action is warranted to fully elucidate its potential as a lead compound in drug discovery.
References
- 1. 4-Nitrobenzimidazole | C7H5N3O2 | CID 160949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(4-nitrophenyl)-1H-benzimidazole CAS#: 22492-14-4 [m.chemicalbook.com]
- 5. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
4-Nitro-1H-benzimidazole CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Nitro-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and biological activities, offering valuable information for researchers engaged in the development of novel therapeutic agents.
Core Compound Information
| Parameter | Value | Reference |
| CAS Number | 10597-52-1 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Synthesis of this compound
The primary synthetic route to this compound involves the cyclization of 4-nitro-1,2-phenylenediamine with formic acid.[2] This reaction provides a reliable method for laboratory-scale synthesis.
Experimental Protocol: Synthesis from 4-Nitro-1,2-phenylenediamine and Formic Acid[2]
Materials:
-
4-Nitro-1,2-phenylenediamine
-
Formic acid
-
10% Sodium hydroxide (NaOH) solution
-
Decolorizing carbon
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, a mixture of 4-nitro-1,2-phenylenediamine and formic acid is heated.
-
The reaction mixture is then cooled and neutralized with a 10% sodium hydroxide solution until it is alkaline.
-
The crude product precipitates and is collected by filtration.
-
The crude this compound is then purified by recrystallization from a suitable solvent system, such as ethanol/water, often with the use of decolorizing carbon to remove impurities.
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
The structural confirmation of this compound is achieved through various spectroscopic techniques.
-
¹H NMR (DMSO-d₆): The proton on the imidazole nitrogen typically appears as a broad singlet in the downfield region (around 12.0-13.6 ppm). Aromatic protons resonate between 7.0 and 8.3 ppm.[3]
-
IR (KBr): Characteristic peaks are observed for N-H stretching (around 3436 cm⁻¹), C=N stretching (around 1607 cm⁻¹), and nitro group (NO₂) vibrations (around 1516 and 1338 cm⁻¹).[4]
-
Mass Spectrometry (HRMS-ESI): The calculated mass for [M+H]⁺ is 240.0768, which is consistent with the experimental findings.[4]
Biological Activities and Therapeutic Potential
Benzimidazole derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[5][6] The introduction of a nitro group can significantly modulate the biological profile of the benzimidazole scaffold.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of nitrobenzimidazole derivatives. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. While specific IC₅₀ values for this compound are not extensively reported, related nitrobenzimidazole derivatives have demonstrated significant activity.
Table 1: Anticancer Activity of Selected Nitrobenzimidazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | Multiple cell lines | 1.84 - 10.28 | [7] |
| N-substituted 6-nitro-1H-benzimidazole derivative (2d) | Multiple cell lines | 1.84 - 10.28 | [7] |
| N-substituted 6-nitro-1H-benzimidazole derivative (3s) | Multiple cell lines | 1.84 - 10.28 | [7] |
| 2-(4-nitrophenyl)-1H-benzimidazole derivative (3k) | Multiple cell lines | 2.39 - 10.95 | [1] |
| 2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g) | Multiple cell lines | 2.39 - 10.95 | [1] |
Antimicrobial Activity
Nitrobenzimidazole derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.
Table 2: Antimicrobial Activity of Selected Nitrobenzimidazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
| N-substituted 6-nitro-1H-benzimidazole derivative (1d) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |
| N-substituted 6-nitro-1H-benzimidazole derivative (2d) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |
| N-substituted 6-nitro-1H-benzimidazole derivative (3s) | E. coli, S. faecalis, S. aureus (MSSA & MRSA) | 2 - 16 | [7] |
| 2-(4-nitrophenyl)-1H-benzimidazole derivative (3k) | S. aureus (MSSA & MRSA) | 4 - 16 | [1] |
| 2-(4-nitrophenyl)-6-methyl-1H-benzimidazole derivative (4g) | S. aureus (MSSA & MRSA) | 4 - 16 | [1] |
Potential Mechanisms of Action
The precise signaling pathways modulated by this compound are still under investigation. However, based on the activities of related compounds, several potential mechanisms can be proposed. In cancer, these may include the inhibition of key enzymes like dihydrofolate reductase or receptor tyrosine kinases such as EGFR and VEGFR-2.[8][9] The antimicrobial action could involve the disruption of microbial cellular processes.
Caption: Potential biological activities of this compound.
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the diverse biological activities exhibited by its derivatives, particularly in the areas of oncology and infectious diseases, make it a compound of high interest for further research and development. This guide provides a foundational understanding for scientists and researchers to explore the full potential of this versatile molecule.
References
- 1. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. nbinno.com [nbinno.com]
- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 4-Nitro-1H-benzimidazole: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 4-Nitro-1H-benzimidazole, a key heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data points for this compound, facilitating easy reference and comparison.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Solvent |
| ¹H NMR | Data not available in search results | DMSO-d₆ |
| ¹³C NMR | Data not available in search results | DMSO-d₆ |
Note: Specific experimental NMR data for this compound was not available in the provided search results. The table is structured for the inclusion of such data when available.
Table 2: IR Spectroscopic Data
| Vibrational Mode | Wavenumber (cm⁻¹) |
| N-H Stretch | Data not available in search results |
| Aromatic C-H Stretch | Data not available in search results |
| C=N Stretch | Data not available in search results |
| NO₂ Asymmetric Stretch | Data not available in search results |
| NO₂ Symmetric Stretch | Data not available in search results |
| Aromatic C=C Stretch | Data not available in search results |
Note: Specific experimental IR absorption bands for this compound were not available in the provided search results. The table lists expected vibrational modes for this class of compound.
Table 3: Mass Spectrometry Data
| Parameter | Value |
| Molecular Ion (M⁺) | Data not available in search results |
| Key Fragmentation Peaks | Data not available in search results |
Note: Specific experimental mass spectrometry data for this compound was not available in the provided search results.
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of benzimidazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Approximately 5-10 mg of the this compound sample is accurately weighed and dissolved in about 0.7 mL of a suitable deuterated solvent, typically deuterated dimethyl sulfoxide (DMSO-d₆).
-
The solution is then transferred into a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
A small amount of the solid this compound sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder.
-
The mixture is finely ground to a homogeneous powder using an agate mortar and pestle.
-
The powdered mixture is then compressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The FT-IR spectrum is recorded using a spectrophotometer.
-
The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹).
-
The absorption bands are reported in reciprocal centimeters (cm⁻¹).
Mass Spectrometry (MS)
Sample Introduction and Ionization:
-
The this compound sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).
-
Electron ionization (EI) is a common method for this class of compounds, where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
Data Acquisition:
-
The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).
-
The detector records the abundance of each ion, generating a mass spectrum.
Visualized Workflow
The following diagram illustrates a generalized synthetic pathway for the preparation of nitrobenzimidazole derivatives, which can be adapted for the synthesis of this compound.
Caption: Synthetic workflow for this compound.
An In-depth Technical Guide to the Solubility of 4-Nitro-1H-benzimidazole in DMSO and Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-Nitro-1H-benzimidazole. Due to a lack of publicly available, specific quantitative solubility data for this compound, this document furnishes illustrative data from closely related benzimidazole derivatives to provide a foundational understanding. Furthermore, detailed experimental protocols for determining both kinetic and thermodynamic solubility in Dimethyl Sulfoxide (DMSO) and various aqueous buffers are presented. This guide aims to equip researchers with the necessary methodologies to ascertain the solubility of this compound and similar compounds, a critical parameter in drug discovery and development. Visual workflows and a relevant biological pathway are included to further aid in experimental design and conceptual understanding.
Introduction to the Solubility of Benzimidazole Derivatives
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals. However, benzimidazole derivatives are often characterized by low aqueous solubility due to their rigid, fused ring structure. The introduction of a nitro group, a potent electron-withdrawing group, can further increase the lipophilicity of the molecule, often leading to diminished solubility in aqueous media.
While this compound is soluble in polar aprotic solvents like DMSO, which can dissolve a wide range of both polar and nonpolar compounds, its solubility in aqueous buffers is expected to be limited.[1][2] This low aqueous solubility can present significant challenges during in vitro and in vivo testing, potentially leading to issues with bioavailability and the reliability of experimental results. Therefore, accurate determination of its solubility profile is a critical step in the early stages of drug development.
Solubility Data of Related Benzimidazole Derivatives
In the absence of specific experimental data for this compound, the following table summarizes the solubility of other benzimidazole and nitroaromatic compounds to provide a general reference. It is crucial to experimentally determine the precise solubility for this compound.
| Compound Name | Solvent/Buffer | Temperature (°C) | Solubility | Reference |
| 5,6-dimethyl-4-nitro-1H-benzimidazole | Aqueous Buffer (pH 7.4) | Not Specified | >28.7 µg/mL | [3] |
| 5-Nitrobenzimidazole | Water | 16.5 | < 0.1 mg/mL | [4] |
| Nitrobenzene | Water | 25 | ~1.8 g/L | [5] |
| 4-Nitrobenzamide | Water | 18 | < 0.1 mg/mL | [6] |
Experimental Protocols for Solubility Determination
Two common types of solubility measurements are kinetic and thermodynamic solubility. Kinetic solubility is often used in high-throughput screening during early drug discovery, while thermodynamic solubility provides the true equilibrium solubility, which is crucial for later-stage development.[7][8]
Kinetic Solubility Assay
This method assesses the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO stock solution.[7] It is a rapid method suitable for high-throughput screening.
3.1.1. Principle
A concentrated stock solution of the test compound in DMSO is serially diluted and then added to an aqueous buffer. The point at which the compound precipitates is determined, typically by nephelometry (light scattering) or UV spectrophotometry after filtration.[9][10]
3.1.2. Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), ACS Reagent Grade[11]
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microtiter plates (UV-compatible or clear for nephelometry)
-
Nephelometer or a UV spectrophotometer with plate reading capability
-
Multichannel pipettes
3.1.3. Procedure
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).
-
Addition to Buffer: In a separate 96-well plate, add the desired aqueous buffer to each well.
-
Compound Addition: Transfer a small, fixed volume of each DMSO stock dilution into the corresponding wells of the buffer plate. The final DMSO concentration should typically be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Incubation: Cover the plate and incubate at a controlled temperature (e.g., 25°C or 37°C) with gentle shaking for a set period (e.g., 2 hours).[12]
-
Measurement (Nephelometry): Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a sharp increase in light scattering is observed indicates the kinetic solubility limit.[9]
-
Measurement (UV Spectrophotometry): Alternatively, filter the solutions in the plate to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. Calculate the concentration using a standard curve prepared in a mixture of buffer and DMSO that mimics the assay conditions.[7]
Thermodynamic (Equilibrium) Solubility Assay
This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is considered the "gold standard" for solubility determination.[3][13]
3.2.1. Principle
An excess amount of the solid compound is added to the solvent of interest (e.g., aqueous buffer). The mixture is agitated until equilibrium is reached. The undissolved solid is then removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV.[3]
3.2.2. Materials
-
This compound (solid)
-
Aqueous buffer (e.g., PBS at various pH values)
-
Glass vials
-
Thermomixer or shaking incubator
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
3.2.3. Procedure
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial.
-
Solvent Addition: Add a known volume of the desired aqueous buffer to the vial.
-
Equilibration: Seal the vials and incubate in a shaking incubator or thermomixer at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[13]
-
Phase Separation: Centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed.
-
Filtration: Immediately filter the supernatant through a syringe filter to remove any remaining microparticles.
-
Quantification: Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the HPLC-UV method. Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method against a standard curve.
-
Calculation: Calculate the solubility by correcting for the dilution factor. The result is typically expressed in µg/mL or µM.
Visualized Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of a test compound.
Caption: Workflow for Kinetic and Thermodynamic Solubility Determination.
Potential Biological Pathway: Anticancer Mechanism of Nitrobenzimidazoles
While the specific signaling pathway for this compound is not well-defined in the literature, related 5-nitrobenzimidazole derivatives have been studied for their anticancer properties. A potential mechanism of action involves the inhibition of Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[14]
Caption: Inhibition of PARP by Nitrobenzimidazole Derivatives.
Conclusion
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. evotec.com [evotec.com]
- 4. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. gchemglobal.com [gchemglobal.com]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. In-vitro Thermodynamic Solubility [protocols.io]
- 14. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 4-Nitro-1H-benzimidazole from 4-nitro-o-phenylenediamine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Nitro-1H-benzimidazole, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The primary focus of this document is the efficient synthesis route starting from 4-nitro-o-phenylenediamine. This guide will detail the experimental protocols, present quantitative data in a structured format, and provide visual representations of the synthesis workflow.
Introduction
Benzimidazole derivatives are a critical class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents. Their diverse biological activities include antimicrobial, anticancer, antiviral, and anthelmintic properties. The nitro-substituted benzimidazoles, in particular, serve as versatile intermediates for the synthesis of more complex molecules. The synthesis of this compound from 4-nitro-o-phenylenediamine is a fundamental and widely employed reaction in organic synthesis. This reaction typically involves the cyclization of the diamine with a one-carbon synthon, most commonly formic acid.
Core Synthesis Reaction
The principal method for synthesizing this compound from 4-nitro-o-phenylenediamine is through a condensation reaction with formic acid. This reaction proceeds via an acid-catalyzed cyclization mechanism. The formic acid acts as the source of the C2-carbon of the imidazole ring.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound from 4-nitro-o-phenylenediamine using formic acid.
| Parameter | Value | Reference |
| Starting Material | 4-nitro-1,2-phenylenediamine | [1] |
| Reagent | Formic Acid | [1] |
| Solvent/Medium | 10% Hydrochloric Acid | [1] |
| Reaction Temperature | 80°C | [1] |
| Reaction Time | 3 hours | [1] |
| Product | 5(6)-nitro-benzimidazole | [1] |
| Yield | 89% | [1] |
| Melting Point | 209°-211°C | [1] |
Note: The product is often referred to as 5(6)-nitro-benzimidazole due to tautomerism, where the nitro group can be at position 5 or 6.
Experimental Protocol
This section provides a detailed experimental procedure for the synthesis of this compound from 4-nitro-o-phenylenediamine.
Materials:
-
4-nitro-1,2-phenylenediamine (15.3 g)[1]
-
Formic acid (15 ml)[1]
-
10% Hydrochloric acid (150 ml)[1]
-
Concentrated ammonium hydroxide solution[1]
-
Distilled water
-
Phosphorus pentoxide (P₂O₅) for drying[1]
Equipment:
-
Round-bottom flask
-
Water bath
-
Stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying apparatus (e.g., vacuum desiccator)
Procedure:
-
A suspension of 15.3 g of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid is prepared in a round-bottom flask.[1]
-
To this suspension, 15 ml of formic acid is added.[1]
-
The reaction mixture is stirred on a water bath at 80°C for 3 hours.[1]
-
After 3 hours, the mixture is cooled to room temperature.[1]
-
The cooled mixture is then made alkaline by the addition of concentrated ammonium hydroxide solution.[1]
-
The resulting precipitate is collected by filtration.[1]
-
The collected solid, which appears as yellowish needles, is washed with water.[1]
-
The product is dried over P₂O₅ under reduced pressure to yield 14.3 g (89% yield) of 5(6)-nitro-benzimidazole.[1] The melting point of the product is 209°-211°C.[1]
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound from 4-nitro-o-phenylenediamine via condensation with formic acid is a robust and high-yielding method. The procedure is straightforward and utilizes readily available reagents, making it a practical choice for both academic research and industrial applications. This guide provides the necessary technical details to enable researchers and professionals in drug development to successfully replicate and adapt this important synthetic transformation. Further research may explore greener synthesis methodologies to minimize environmental impact.
References
An In-depth Technical Guide to 4-Nitro-1H-benzimidazole
This technical guide provides a comprehensive overview of 4-Nitro-1H-benzimidazole, a heterocyclic aromatic compound of significant interest to researchers, scientists, and drug development professionals. This document details its chemical identity, structural characteristics, synthesis protocols, and biological activities, with a focus on its potential as an antimicrobial and anticancer agent.
Chemical Identity and Structure
IUPAC Name: this compound[1]
The structure of this compound consists of a benzene ring fused to an imidazole ring, with a nitro group substituted at the fourth position of the benzene ring.
Molecular Formula: C7H5N3O2[1]
Molecular Weight: 163.13 g/mol [1]
Structural Representation
Below is the 2D chemical structure of this compound.
Figure 1. 2D Structure of this compound.
Chemical Identifiers
For ease of reference across various databases and publications, the following identifiers are associated with this compound.
| Identifier Type | Value |
| PubChem CID | 160949[1] |
| CAS Number | 10597-52-1[1][2] |
| InChI | InChI=1S/C7H5N3O2/c11-10(12)6-3-1-2-5-7(6)9-4-8-5/h1-4H,(H,8,9)[1] |
| InChIKey | NEJMFSBXFBFELK-UHFFFAOYSA-N[1] |
| Canonical SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])N=CN2[1] |
Synonyms: 4-Nitrobenzimidazole, Benzimidazole, 4-nitro-, 4(7)-Nitrobenzimidazole, 7-nitro-1H-benzo[d]imidazole.[1][2]
Synthesis of Nitrobenzimidazole Derivatives
The synthesis of nitrobenzimidazole derivatives often involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3][4] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating methods.[5][6][7]
General Experimental Protocol for Synthesis
A common method for synthesizing 6-nitro-1H-benzimidazole derivatives involves the condensation of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes.[5][6][7]
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehydes
-
Ethanol (as solvent)
Procedure:
-
A mixture of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde is prepared in ethanol.
-
Sodium metabisulfite is added to the mixture.
-
The reaction mixture is then subjected to either conventional heating (reflux) for 6-12 hours or microwave irradiation for 10-15 minutes.[5]
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated, purified (e.g., by recrystallization), and characterized.
A logical workflow for a generalized synthesis and evaluation process is depicted below.
Spectroscopic Data
Characterization of synthesized benzimidazole derivatives typically involves various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: In ¹H NMR spectra of N-substituted 6-nitro-1H-benzimidazole derivatives, the characteristic NH proton of the benzimidazole ring appears as a singlet in the region of δ 12.71–13.92 ppm. Aromatic protons are observed in the δ 6.72–9.00 ppm region. For N-substituted derivatives, a singlet for the methylene (-CH2-) group can be seen between 5.90–4.70 ppm.[4][5]
-
¹³C NMR: The carbon signals for these compounds are also characteristic and aid in structure elucidation.
Infrared (IR) Spectroscopy
IR spectra of nitrobenzimidazole derivatives show characteristic absorption bands for the N-H, C=N, and NO2 groups. For instance, in 2-(4-Nitrophenyl)-1H-benzimidazole, bands are observed at 3436 cm⁻¹ (NH), 1607 cm⁻¹ (C=N), and 1516, 1338 cm⁻¹ (NO2).[8]
Biological Activity
Benzimidazole derivatives are known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][5] The nitro substitution can significantly influence this biological activity.
Anticancer Activity
Several studies have demonstrated the potent anticancer activity of nitrobenzimidazole derivatives against various human cancer cell lines.[5][7][9][10]
For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have shown strong anticancer activity against multiple cell lines, with IC50 values comparable to the standard drug paclitaxel.[5][7]
| Compound Class | Cancer Cell Lines Tested | IC50 Range (µg/mL) | Reference Drug (IC50 Range) |
| N-substituted 6-nitro-1H-benzimidazoles | Five different cell lines | 1.84 - 10.28 | Paclitaxel (1.38–6.13 µM) |
Table compiled from data in references[5][7].
Antimicrobial Activity
Nitro-substituted benzimidazoles have also exhibited significant antibacterial and antifungal properties.[5][9]
Compounds have been tested against both Gram-positive (e.g., Staphylococcus aureus, Streptococcus faecalis) and Gram-negative (Escherichia coli) bacteria, as well as fungal strains like Candida albicans and Aspergillus niger.[5]
| Compound Class | Microbial Strains | MIC Range (µg/mL) | Reference Drug (MIC Range) |
| N-substituted 6-nitro-1H-benzimidazoles | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin (8–16 µg/mL) |
| N-substituted 6-nitro-1H-benzimidazoles | C. albicans, A. niger | 8 - 16 | Fluconazole (4–128 µg/mL) |
Table compiled from data in references[5][7].
Mechanism of Action
In silico studies, such as molecular docking, have been employed to investigate the potential mechanism of action. For some nitrobenzimidazole derivatives, dihydrofolate reductase (DHFR) has been identified as a potential target for both antimicrobial and anticancer activities.[5] DHFR is a crucial enzyme in the synthesis of nucleic acids and amino acids.
The proposed inhibitory action on DHFR is illustrated in the following diagram.
Conclusion
This compound and its derivatives represent a versatile scaffold in medicinal chemistry. The straightforward synthesis, coupled with significant and broad-spectrum biological activities, makes this class of compounds a promising area for further research and development in the pursuit of novel therapeutic agents. The data presented in this guide underscores the potential of these molecules, particularly in the fields of oncology and infectious diseases. Further investigation into their structure-activity relationships and mechanisms of action is warranted.
References
- 1. 4-Nitrobenzimidazole | C7H5N3O2 | CID 160949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:10597-52-1 - Sunway Pharm Ltd [3wpharm.com]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Stability and Storage of 4-Nitro-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Nitro-1H-benzimidazole (CAS No: 10597-52-1). While specific experimental stability data for this compound is limited in publicly available literature, this document consolidates general knowledge from safety data sheets and provides detailed, generalized experimental protocols for assessing the stability of benzimidazole derivatives. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development by outlining best practices for storage, handling, and stability assessment.
Introduction
This compound is a heterocyclic aromatic organic compound that belongs to the benzimidazole class of molecules. The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of pharmacologically active compounds. The addition of a nitro group to the benzimidazole ring can significantly influence its chemical properties, including its stability. Understanding the stability profile of this compound is crucial for its application in research and development, ensuring the integrity of experimental results and the safety of its handling and storage.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Appearance | Not specified (likely a solid) | [1] |
| Melting Point | No data available | [1] |
| Boiling Point | 475.7 ± 18.0 °C at 760 mmHg | [1] |
| Flash Point | 241.5 ± 21.2 °C | [1] |
| Density | 1.5 ± 0.1 g/cm³ | [1] |
| LogP | 1.12 | [1] |
| pKa | Data not available |
Stability Profile and Degradation Pathways
General Stability:
-
Thermal Stability: The compound is expected to be relatively stable at room temperature but may decompose at elevated temperatures. High temperatures, flames, and sparks should be avoided.[1]
-
Photostability: Nitroaromatic compounds can be susceptible to photolytic degradation. Exposure to light, especially UV radiation, may lead to decomposition.
-
pH Sensitivity: The benzimidazole ring contains both acidic (N-H) and basic nitrogen atoms, making its stability pH-dependent. It may be susceptible to hydrolysis under strongly acidic or basic conditions.
Potential Degradation Pathways:
-
Hydrolysis: Cleavage of the imidazole ring could occur under harsh acidic or basic conditions.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group or other intermediates, a common reaction for nitroaromatic compounds.
-
Photochemical Degradation: Exposure to light could lead to the formation of radical species and subsequent degradation products.[3]
Recommended Storage and Handling Conditions
Proper storage and handling are essential to maintain the integrity and purity of this compound.
Storage:
-
Store in a cool, dry, and well-ventilated area.[1]
-
Keep containers tightly closed to prevent moisture absorption and contamination.[1]
-
Store away from heat, sparks, open flames, and other sources of ignition.[1]
-
Avoid contact with strong oxidizing agents.[1]
-
For long-term storage, refrigeration may be considered, although specific data on its effect is not available.
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[1]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[1]
Data Presentation: Forced Degradation Studies (Hypothetical)
Forced degradation studies are crucial for understanding the intrinsic stability of a compound. As no specific data for this compound is available, Table 2 provides a template with hypothetical data to illustrate how results from such studies would be presented.
Table 2: Summary of Forced Degradation Studies for this compound (Illustrative Data)
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Degradants |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | Data not available | Data not available |
| Basic Hydrolysis | 0.1 M NaOH | 8 | 40 | Data not available | Data not available |
| Oxidative | 3% H₂O₂ | 24 | 25 | Data not available | Data not available |
| Thermal | Dry Heat | 48 | 80 | Data not available | Data not available |
| Photolytic | UV Light (254 nm) | 12 | 25 | Data not available | Data not available |
Disclaimer: The data in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Experimental Protocols
The following are detailed, generalized protocols for conducting forced degradation studies on benzimidazole derivatives like this compound. These are based on standard industry practices and regulatory guidelines.
General Procedure for Forced Degradation Studies
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified period. Withdraw samples at various time points, cool, and neutralize with a suitable base (e.g., 0.1 M to 1 M NaOH) before analysis.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Maintain the solution at a controlled temperature (e.g., room temperature or 40-60°C) for a specified period. Withdraw samples at various time points, cool, and neutralize with a suitable acid (e.g., 0.1 M to 1 M HCl) before analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature or a slightly elevated temperature for a specified period, protected from light.
-
Thermal Degradation: Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60-100°C). Also, expose a solution of the compound to a similar temperature.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A diode array detector is recommended to assess peak purity.
Stability-Indicating HPLC Method Development (General Approach)
-
Column: A C18 column is typically a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent drug from all its degradation products.
Visualizations
Factors Influencing Stability and Storage
The following diagram illustrates the key factors that can affect the stability of this compound and the corresponding recommended storage and handling procedures.
Caption: Factors influencing the stability of this compound.
General Workflow for Forced Degradation Studies
This diagram outlines a typical experimental workflow for conducting forced degradation studies to assess the stability of a chemical compound.
Caption: Workflow for forced degradation studies.
Conclusion
While specific quantitative stability data for this compound is not extensively documented in the public domain, this technical guide provides a framework for its safe storage, handling, and a systematic approach to its stability assessment. Based on its chemical structure and information from related compounds, it is recommended to store this compound in a cool, dry, dark place, away from incompatible materials. The provided experimental protocols for forced degradation studies offer a robust methodology for researchers to determine its intrinsic stability and degradation pathways, which is essential for its reliable use in scientific research and drug development.
References
The Nitro-Driven Arsenal: A Technical Guide to the Biological Activity of Nitrobenzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. The introduction of a nitro group onto this scaffold dramatically enhances its biological activity, giving rise to a class of compounds—nitrobenzimidazole derivatives—with a broad spectrum of therapeutic potential. This technical guide provides an in-depth exploration of the anticancer, antimicrobial, and antiparasitic activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of their mechanisms of action.
Anticancer Activity: Targeting the Engines of Malignancy
Nitrobenzimidazole derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanisms of action are often multifaceted, targeting critical cellular processes such as DNA repair and cell division.
Quantitative Anticancer Activity Data
The in vitro efficacy of nitrobenzimidazole derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits a biological process by 50%. The following table summarizes the IC50 values of representative nitrobenzimidazole derivatives against various cancer cell lines.
| Compound ID | Derivative Name | Cancer Cell Line | IC50 Value | Reference |
| 1 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | A549 (Lung Carcinoma) | 28 nM | [1][2] |
| 2 | 2-(2-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | >100 µM | [2] |
| 3 | 2-(3-nitrophenyl)-5(6)-nitro-1H-benzimidazole | K562 (Leukemia) | 2.5 µM | [1][2] |
| 4 | Compound 3 | PARP Inhibition | 0.05 µM | [1][2] |
| 5 | 3-Cl phenyl substituted N-alkyl benzimidazole | Leishmania major | 0.6787 µg/mL | |
| 6 | 2-(4-nitrophenyl)-1H-benzo[d]imidazole | HepG2 (Liver Carcinoma) | Not Specified | |
| 7 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | SW480 (Colon Carcinoma) | 0.15 µM | [3] |
| 8 | N-(2,4-Dimethoxyphenyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzo[d]imidazole-6-carboxamide | A549 (Lung Carcinoma) | Not Specified | [3] |
| 9 | Benzimidazole-triazole hybrid 5a | HepG-2 (Hepatocellular Carcinoma) | 3.87-8.34 µM | [4] |
| 10 | Benzimidazole-triazole hybrid 6g | HCT-116 (Colon Carcinoma) | 3.34-10.92 µM | [4] |
Mechanisms of Anticancer Action
Two prominent mechanisms of action for anticancer nitrobenzimidazole derivatives are the inhibition of Poly(ADP-ribose) polymerase (PARP) and the disruption of tubulin polymerization.
PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). Inhibition of PARP leads to the accumulation of SSBs, which can collapse replication forks and generate double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA mutations, these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Benzimidazole derivatives can bind to β-tubulin, disrupting microtubule dynamics. This interference with the formation and disassembly of microtubules leads to mitotic arrest and ultimately triggers apoptosis in rapidly dividing cancer cells.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Nitrobenzimidazole derivatives also exhibit significant activity against a range of pathogenic bacteria and fungi. The presence of the electron-withdrawing nitro group is crucial for their antimicrobial efficacy.
Quantitative Antimicrobial Activity Data
The antimicrobial activity is often assessed by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The zone of inhibition is another measure, indicating the area around an antimicrobial agent where microbial growth is inhibited.
| Compound ID | Derivative Name | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| 11 | 5-nitro-2-phenyl-1H-benzoimidazole (XY-3) | Bacillus cereus | Not Specified | 18 | [5] |
| 12 | 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol (XY-1) | Escherichia coli | Not Specified | 17 | [5] |
| 13 | 2-[(2-nitro-1-phenylethyl)thiomethyl]benzimidazole (1a) | Staphylococcus aureus | >100 | Not Specified | [6] |
| 14 | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2h) | Pseudomonas aeruginosa | 12.5 | Not Specified | [6] |
| 15 | 2-[(2-nitro-1-phenylpropyl)thiomethyl]benzimidazole (2i) | Staphylococcus aureus | 6.25 | Not Specified | [6] |
| 16 | N-substituted benzimidazole 5d | Bacillus thuringiensis | Potent | Not Specified | [7] |
| 17 | N-substituted benzimidazole 5d | Candida albicans | Potent | Not Specified | [7] |
| 18 | N-substituted benzimidazole 5a | Various microorganisms | Significant | Not Specified | [7] |
| 19 | 2-methylbenzimidazol-1-yl derivative 2 | Bacillus cereus | Not Specified | >12 | [8] |
| 20 | N-((1H-benzimidazol-1-yl) methyl)-4-(1-phenyl-5-(4-(trifluoromethyl) phenyl)-4,5-dihydro-1H-pyrazol-3-yl) benzenamine 5i | Micrococcus luteus | 7.81 | Not Specified | [9] |
Antiparasitic Activity: A Weapon Against Protozoan Infections
Nitrobenzimidazole derivatives have shown considerable promise as antiparasitic agents, particularly against protozoan parasites like Leishmania and Trypanosoma. Their mechanism of action in these organisms often involves the reductive activation of the nitro group by parasite-specific enzymes.
Quantitative Antiparasitic Activity Data
The antiparasitic activity is typically reported as IC50 values against different life stages of the parasites.
| Compound ID | Derivative Name | Parasite | IC50 Value | Reference |
| 21 | 3-Cl phenyl substituted N-alkyl benzimidazole | Leishmania major promastigotes | 0.6787 µg/mL | |
| 22 | Bromo-substituted piperlongumine-type cinnamide derivative | Leishmania major promastigotes | 4.5–5.8 μM | [10] |
| 23 | Iodo-substituted piperlongumine-type cinnamide derivative | Toxoplasma gondii | 2.0–3.5 μM | [10] |
| 24 | 3-Nitrobenzenesulfonamide derivative 4 | Trypanosoma cruzi epimastigotes | >256 µM | [11] |
| 25 | Benzimidazole derivative 1 | Leishmania mexicana promastigotes | 64 µM | [12] |
| 26 | Benzimidazole derivative 1 | Leishmania mexicana amastigotes | 32 µM | [12] |
| 27 | Benzimidazole-triazole derivative 5f | Leishmania tropica promastigotes | 460.37 μg/mL | [13] |
| 28 | Benzimidazole-triazole derivative 5h | Leishmania tropica promastigotes | 468.01 μg/mL | [13] |
Mechanism of Antiparasitic Action: Nitroreductase Activation
A key mechanism of action for nitro-containing antiparasitic drugs is their activation by parasitic nitroreductases (NTRs). These enzymes, which are often absent or have different specificities in mammalian host cells, reduce the nitro group of the nitrobenzimidazole derivative. This reduction generates highly reactive cytotoxic species, such as nitroso and hydroxylamine derivatives, as well as reactive oxygen species (ROS). These reactive intermediates can then damage parasite DNA, proteins, and other macromolecules, leading to cell death.
Experimental Protocols
The following are generalized protocols for key in vitro and in vivo assays used to evaluate the biological activity of nitrobenzimidazole derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Nitrobenzimidazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the nitrobenzimidazole derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a substance. A clear zone of inhibition around a well containing the antimicrobial agent indicates its effectiveness against the test microorganism.
Materials:
-
Bacterial or fungal strain of interest
-
Müller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Nitrobenzimidazole derivative solution
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculation: Inoculate the surface of a Müller-Hinton agar plate evenly with a standardized suspension of the test microorganism using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Sample Addition: Add a defined volume (e.g., 50-100 µL) of the nitrobenzimidazole derivative solution, positive control, and negative control to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
In Vivo Anticancer Efficacy: Xenograft Tumor Model
This protocol outlines a generalized procedure for evaluating the anticancer activity of nitrobenzimidazole derivatives in an animal model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cell line
-
Matrigel (optional)
-
Nitrobenzimidazole derivative formulation for in vivo administration
-
Vehicle control
-
Calipers
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in PBS or Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = (length × width²)/2).
-
Randomization and Treatment: Randomize mice into treatment and control groups. Administer the nitrobenzimidazole derivative (e.g., via oral gavage or intraperitoneal injection) to the treatment group and the vehicle to the control group according to a predetermined dosing schedule.
-
Tumor Measurement and Body Weight Monitoring: Continue to measure tumor volume and monitor the body weight of the mice throughout the study.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology, biomarker analysis).
Conclusion
Nitrobenzimidazole derivatives represent a versatile and potent class of compounds with significant therapeutic potential across oncology, infectious diseases, and parasitology. The presence of the nitro group is a key determinant of their biological activity, often enabling mechanisms of action that are selective for cancer cells or pathogenic organisms. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic promise of this important chemical scaffold. Future research should focus on optimizing the structure-activity relationships of these derivatives to enhance their efficacy and safety profiles, with the ultimate goal of translating these promising compounds into novel clinical therapies.
References
- 1. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization and Antimicrobial Evaluation of Some N-Substituted Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Appraisal of anti-protozoan activity of nitroaromatic benzenesulfonamides inhibiting carbonic anhydrases from Trypanosoma cruzi and Leishmania donovani - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzimidazole Derivatives as New and Selective Inhibitors of Arginase from Leishmania mexicana with Biological Activity against Promastigotes and Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Silico Evaluations of the Antileishmanial Activities of New Benzimidazole-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Theoretical Exploration of the Electronic Properties of 4-Nitro-1H-benzimidazole and Its Isomers: A Technical Guide
Introduction
Benzimidazole and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous pharmaceuticals and functional materials. The introduction of a nitro (NO₂) group to the benzimidazole scaffold dramatically alters its electronic landscape, bestowing properties that are pivotal for applications ranging from anticancer and antimicrobial agents to corrosion inhibitors.[1] This technical guide provides an in-depth analysis of the theoretical studies on the electronic properties of nitro-substituted benzimidazoles.
While direct computational studies on 4-Nitro-1H-benzimidazole are scarce in existing literature, this guide will draw upon extensive theoretical data available for its closely related and well-studied isomers, such as 2-aryl-5(or 6)-nitrobenzimidazoles. The principles and methodologies described herein are directly applicable and provide a robust framework for understanding the electronic characteristics of the 4-nitro isomer.
Computational Methodologies for Electronic Property Analysis
The theoretical investigation of molecular electronic properties predominantly relies on quantum chemical calculations. Density Functional Theory (DFT) is the most common and effective method for this purpose, balancing computational cost with high accuracy.
Detailed Protocol: Density Functional Theory (DFT) Calculation
A typical computational protocol for analyzing the electronic properties of a nitrobenzimidazole derivative involves the following steps:
-
Molecular Geometry Optimization: The initial step is to determine the most stable three-dimensional conformation of the molecule. This is achieved by optimizing the molecular geometry to a minimum on the potential energy surface.
-
Method: DFT is employed for this optimization.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is frequently used as it provides a reliable description of electronic structures for organic molecules.
-
Basis Set: A common choice is the 6-311G(d,p) or 6-311++G(d,p) basis set, which offers a good balance of accuracy and computational efficiency for molecules of this size.
-
-
Frequency Calculation: Following optimization, vibrational frequency calculations are performed at the same level of theory. This step confirms that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and provides thermodynamic properties like zero-point energy.
-
Electronic Property Calculation: With the optimized geometry, a range of electronic properties are calculated. These include:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.
-
Molecular Electrostatic Potential (MEP): The MEP is calculated and mapped onto the electron density surface to visualize the charge distribution and predict reactive sites.
-
Global Reactivity Descriptors: Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) are derived from the HOMO and LUMO energies.
-
Dipole Moment: The molecular dipole moment is calculated to understand the overall polarity of the molecule.
-
-
Software: These calculations are typically performed using specialized quantum chemistry software packages like Gaussian, ORCA, or GAMESS. The results are visualized and analyzed using programs such as GaussView or Avogadro.
The logical flow of this computational process is visualized in the diagram below.
Analysis of Electronic Properties
The electronic properties of nitrobenzimidazoles are dominated by the presence of the electron-withdrawing nitro group, which significantly influences the molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbitals (HOMO & LUMO)
The HOMO and LUMO are key orbitals in determining a molecule's electronic behavior. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability.[2][3]
-
Influence of the Nitro Group: The strongly electron-withdrawing NO₂ group lowers the energy of both the HOMO and LUMO compared to unsubstituted benzimidazole. This is because it withdraws electron density from the π-conjugated system.
-
Energy Gap (ΔE): A smaller HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, which is associated with higher chemical reactivity and lower kinetic stability.[4] The nitro group's influence on the energy gap is a key factor in the biological activity of these compounds.
Molecular Electrostatic Potential (MEP)
The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting how it will interact with other species. It maps the electrostatic potential onto the molecule's surface.
-
Color Coding: Typically, red or yellow regions indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions denote positive electrostatic potential (electron-deficient areas), which are prone to nucleophilic attack. Green areas are neutral.
-
Nitrobenzimidazole MEP: In nitro-substituted benzimidazoles, the most negative potential (red/yellow) is localized on the oxygen atoms of the nitro group, making them strong centers for electrophilic and hydrogen-bonding interactions. Conversely, the region around the hydrogen atoms of the imidazole ring and the carbon atoms adjacent to the nitro group often shows a positive potential (blue), indicating susceptibility to nucleophilic attack.
Quantitative Electronic Properties
Table 1: Calculated Electronic Properties of 2-phenyl-6-nitrobenzimidazole
| Property | Symbol | Calculated Value | Unit | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | -6.65 | eV | Electron-donating ability |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -2.71 | eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap | ΔE | 3.94 | eV | Chemical Reactivity / Stability |
| Ionization Potential | IP | 6.65 | eV | Energy to remove an electron |
| Electron Affinity | EA | 2.71 | eV | Energy released when adding an electron |
| Electronegativity | χ | 4.68 | eV | Ability to attract electrons |
| Chemical Hardness | η | 1.97 | eV | Resistance to change in electron distribution |
| Chemical Softness | S | 0.51 | eV⁻¹ | Reciprocal of hardness |
| Dipole Moment | µ | 6.45 | Debye | Overall molecular polarity |
Data derived from DFT calculations on 2-phenyl-6-nitrobenzimidazole, which exists in tautomeric equilibrium with the 5-nitro isomer. The presence of the nitro group results in a significant dipole moment, indicating a highly polar molecule.[5]
Conclusion
Theoretical studies, primarily using Density Functional Theory, provide powerful insights into the electronic structure of this compound and its isomers. The electron-withdrawing nitro group is the dominant factor controlling their properties, leading to a lowered HOMO-LUMO energy gap, increased reactivity, and distinct regions of electrophilic and nucleophilic potential as visualized by MEP maps. This detailed understanding of the electronic landscape is invaluable for researchers in medicinal chemistry and materials science, enabling the rational design of novel benzimidazole derivatives with tailored biological activities and physical properties.
References
- 1. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A computational study of potential therapeutics for COVID-19 invoking conceptual density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. A multidisciplinary study of chemico-physical properties of different classes of 2-aryl-5(or 6)-nitrobenzimidazoles: NMR, electrochemical behavior, ESR, and DFT calculations - Arabian Journal of Chemistry [arabjchem.org]
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Nitro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the efficient synthesis of 4-nitro-1H-benzimidazole derivatives using microwave-assisted organic synthesis (MAOS). This technology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and cleaner reaction profiles, making it an ideal platform for the rapid generation of compound libraries for drug discovery and development.
The this compound scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties. The protocols outlined below describe versatile and efficient methods for the synthesis of these valuable compounds.
Data Presentation
The following tables summarize the quantitative data for the microwave-assisted synthesis of various this compound derivatives, allowing for easy comparison of different synthetic strategies.
Table 1: Microwave-Assisted Synthesis of 5-Nitro-2-phenoxymethyl-1H-benzimidazole Derivatives [1][2]
| Entry | Substituent (R) | Microwave Power (W) | Time (min) | Yield (%) |
| 1a | H | 400 | 3.0 | 88 |
| 1b | 2-CH₃ | 400 | 2.5 | 92 |
| 1c | 3-CH₃ | 400 | 3.5 | 85 |
| 1d | 4-CH₃ | 400 | 3.0 | 89 |
| 1e | 2-Cl | 400 | 3.0 | 82 |
| 1f | 4-Cl | 400 | 2.5 | 90 |
| 1g | 2-NO₂ | 400 | 3.5 | 84 |
| 1h | 4-NO₂ | 400 | 3.0 | 86 |
Table 2: Microwave-Assisted Synthesis of 5(6)-Nitro-2-benzyl-1H-benzimidazole Derivatives
| Entry | Substituent (R) | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 2a | 2-CH₃ | 300 | 60 | 10 | 92 |
| 2b | 3-CH₃ | 300 | 60 | 10 | 89 |
| 2c | 2-Cl | 300 | 60 | 10 | 90 |
| 2d | 3-Cl | 300 | 60 | 10 | 88 |
Table 3: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of 5-Nitro-2-phenoxymethyl-1H-benzimidazoles [1][2]
| Entry | Substituent (R) | Conventional Method (Yield %) | Microwave Method (Yield %) |
| 1a | H | 65 | 88 |
| 1b | 2-CH₃ | 72 | 92 |
| 1c | 3-CH₃ | 62 | 85 |
| 1d | 4-CH₃ | 68 | 89 |
| 1e | 2-Cl | 58 | 82 |
| 1f | 4-Cl | 70 | 90 |
| 1g | 2-NO₂ | 60 | 84 |
| 1h | 4-NO₂ | 64 | 86 |
Experimental Protocols
The following are detailed protocols for the microwave-assisted synthesis of this compound derivatives.
Protocol 1: Synthesis of 5-Nitro-2-phenoxymethyl-1H-benzimidazole Derivatives from Phenoxyacetic Acids[1][2]
This protocol describes the one-pot cyclo-condensation of 4-nitro-ortho-phenylenediamine with various substituted phenoxyacetic acids.
Workflow:
Caption: Experimental workflow for Protocol 1.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted phenoxyacetic acids
-
4N Hydrochloric acid (HCl)
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 4-nitro-o-phenylenediamine (1 mmol) and the appropriately substituted phenoxyacetic acid (1 mmol).
-
Add 5 mL of 4N HCl to the mixture.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the reaction mixture at 400W for the time specified in Table 1 (typically 2.5-3.5 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water.
-
Neutralize the solution by slowly adding a 10% NaHCO₃ solution until the effervescence ceases.
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water and air dry.
-
Recrystallize the crude product from ethanol to obtain the pure 5-nitro-2-phenoxymethyl-1H-benzimidazole derivative.
Protocol 2: Synthesis of 5(6)-Nitro-2-benzyl-1H-benzimidazole Derivatives from Iminoester Hydrochlorides
This method involves the reaction of 4-nitro-o-phenylenediamine with substituted benzyl iminoester hydrochlorides.
Workflow:
Caption: Experimental workflow for Protocol 2.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted benzyl iminoester hydrochlorides
-
Methanol
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, combine 4-nitro-o-phenylenediamine (1 mmol) and the corresponding iminoester hydrochloride (1.3 mmol).
-
Add 10 mL of methanol to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 300W, maintaining the temperature at 60°C for 10 minutes.
-
After cooling to room temperature, pour the reaction mixture into water to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the precipitate with water and air dry.
-
Recrystallize the crude product from a 1:1 mixture of ethanol and water to yield the pure 5(6)-nitro-2-benzyl-1H-benzimidazole derivative.
Protocol 3: Synthesis of 2-Aryl-5-nitro-1H-benzimidazoles from Aromatic Aldehydes
This protocol details the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes.
Workflow:
Caption: Experimental workflow for Protocol 3.
Materials:
-
4-nitro-o-phenylenediamine
-
Aromatic aldehydes
-
Catalyst (e.g., p-toluenesulfonic acid (p-TsOH))
-
Ethanol (optional)
-
Microwave reactor
Procedure:
-
In a microwave reaction vessel, thoroughly mix 4-nitro-o-phenylenediamine (1 mmol), the desired aromatic aldehyde (1 mmol), and p-toluenesulfonic acid (0.1 mmol, 10 mol%).
-
For a solvent-free reaction, proceed to the next step. Alternatively, a minimal amount of ethanol can be added to facilitate mixing.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 150-300W for 5-15 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the reaction vessel to room temperature.
-
Add cold water to the reaction mixture to precipitate the product.
-
Collect the solid by vacuum filtration.
-
Wash the product with water and air dry.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aryl-5-nitro-1H-benzimidazole.
Potential Signaling Pathways and Mechanisms of Action
Benzimidazole derivatives, including the 4-nitro substituted analogs, are known to exert their anticancer effects through various mechanisms. Two prominent pathways that have been implicated are the inhibition of Epidermal Growth Factor Receptor (EGFR) and Dihydrofolate Reductase (DHFR).
EGFR Inhibition Pathway
Many benzimidazole derivatives have been identified as potent inhibitors of EGFR, a key receptor tyrosine kinase involved in cell proliferation, survival, and metastasis. Overexpression or mutation of EGFR is a common feature in many cancers.
Caption: EGFR signaling inhibition by this compound derivatives.
The diagram illustrates that this compound derivatives can act as competitive inhibitors at the ATP-binding site of the EGFR tyrosine kinase domain. This prevents autophosphorylation and the subsequent activation of downstream signaling pathways, such as the Ras-Raf-MEK-ERK pathway, ultimately leading to a reduction in cancer cell proliferation and survival.
DHFR Inhibition Pathway
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell death, particularly in rapidly dividing cancer cells.
Caption: DHFR inhibition pathway by this compound derivatives.
As depicted, this compound derivatives can inhibit the activity of DHFR. This blockage leads to a depletion of the tetrahydrofolate pool, which in turn inhibits the synthesis of thymidylate, a necessary precursor for DNA synthesis. The disruption of DNA replication and repair mechanisms ultimately triggers cell cycle arrest and apoptosis in cancer cells.
References
Application Notes and Protocols for the Synthesis of 2-Substituted-4-Nitro-1H-Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 2-substituted-4-nitro-1H-benzimidazoles, a class of compounds with significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The protocols outlined below describe both conventional and microwave-assisted one-pot synthesis methods, offering flexibility in terms of reaction time and equipment availability.
Introduction
Benzimidazoles are a crucial heterocyclic scaffold in drug discovery. The introduction of a nitro group at the 4-position and various substituents at the 2-position of the benzimidazole ring can significantly modulate their pharmacological profiles.[5] The synthesis of these compounds is therefore of great importance for generating libraries for high-throughput screening and lead optimization in drug development programs. The primary synthetic route involves the condensation of a substituted o-phenylenediamine with an aldehyde or carboxylic acid.[3] This document presents a robust and efficient protocol for this transformation.
Data Presentation
The following tables summarize the quantitative data from representative synthetic procedures, comparing conventional and microwave-assisted methods for the synthesis of 2-substituted-5-nitro-1H-benzimidazoles, which provides a good proxy for the 4-nitro isomers due to the similar reactivity of the starting materials.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of 5-Nitro-2-Aryl Substituted-1H-Benzimidazoles [1]
| Compound | Ar-Group | Method | Reaction Time | Yield (%) | Melting Point (°C) |
| 1a | C₆H₅OCH₂- | Conventional | 3.5 h | 72 | 168-170 |
| Microwave | 3.0 min | 92 | 169-171 | ||
| 1b | 4-ClC₆H₄OCH₂- | Conventional | 4.0 h | 75 | 175-177 |
| Microwave | 3.5 min | 90 | 176-177 | ||
| 1c | 2-ClC₆H₄OCH₂- | Conventional | 4.0 h | 70 | 188-190 |
| Microwave | 3.5 min | 88 | 189-191 | ||
| 1d | 2,4-Cl₂C₆H₃OCH₂- | Conventional | 3.5 h | 68 | 210-212 |
| Microwave | 3.0 min | 85 | 211-213 | ||
| 1e | 4-CH₃C₆H₄OCH₂- | Conventional | 3.0 h | 65 | 148-150 |
| Microwave | 2.5 min | 82 | 149-151 | ||
| 1f | 2-CH₃C₆H₄OCH₂- | Conventional | 3.0 h | 62 | 155-157 |
| Microwave | 2.5 min | 84 | 156-158 | ||
| 1g | 4-NO₂C₆H₄OCH₂- | Conventional | 4.0 h | 58 | 220-222 |
| Microwave | 3.5 min | 82 | 221-223 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of 2-substituted-4-nitro-1H-benzimidazoles via a one-pot condensation reaction. Both conventional and microwave-assisted procedures are described.
Method 1: Microwave-Assisted Synthesis (High Efficiency)
This protocol is adapted from the efficient synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries.[1]
Materials:
-
4-nitro-o-phenylenediamine (1.0 eq)
-
Substituted phenoxyacetic acid (1.0 eq)
-
6N Hydrochloric acid (catalyst)
-
Ethanol
-
Aqueous ammonia
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine 4-nitro-o-phenylenediamine (0.01 mol) and the desired substituted phenoxyacetic acid (0.01 mol).
-
Add a catalytic amount of 6N HCl.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 400W for 2.5–3.5 minutes.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with stirring.
-
Neutralize the mixture with aqueous ammonia to precipitate the product.
-
Collect the solid product by filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol-water mixture to afford the pure 2-substituted-4-nitro-1H-benzimidazole.
-
Characterize the final product by IR, ¹H NMR, ¹³C NMR, and mass spectrometry.[1]
Method 2: Conventional Synthesis
Materials:
-
4-nitro-o-phenylenediamine (1.0 eq)
-
Substituted phenoxyacetic acid (1.0 eq)
-
6N Hydrochloric acid (15 mL)
-
Ethanol
-
Aqueous ammonia
Procedure:
-
In a round-bottom flask, mix 4-nitro-o-phenylenediamine (0.01 mol) and the substituted phenoxyacetic acid (0.01 mol) in 15 mL of 6N HCl.[1]
-
Heat the mixture at 100°C for 3–4 hours, monitoring the reaction progress by TLC.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the mixture into ice-cold water while stirring.
-
Neutralize with aqueous ammonia to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with cold water.
-
Recrystallize the product from an ethanol-water system to obtain the purified 2-substituted-4-nitro-1H-benzimidazole.
Visualizations
The following diagrams illustrate the experimental workflow for the synthesis of 2-substituted-4-nitro-1H-benzimidazoles.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Nitro-1H-benzimidazole in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-nitro-1H-benzimidazole derivatives as potential anticancer agents. The following sections detail the synthesis protocols, cytotoxicity data against various cancer cell lines, and the proposed mechanisms of action.
Introduction
Benzimidazole and its derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their diverse pharmacological activities. The structural similarity of the benzimidazole scaffold to endogenous purines enables interaction with various biological targets, making it a "privileged structure" in drug discovery. The introduction of a nitro group at the 4-position of the benzimidazole ring can significantly enhance the anticancer activity of these compounds. This document outlines the synthesis of novel anticancer agents derived from this compound and details their biological evaluation.
Synthesis of this compound Derivatives
A general synthetic route to novel this compound derivatives involves the condensation of 4-nitro-o-phenylenediamine with various substituted aromatic aldehydes. This reaction can be carried out using an oxidizing agent such as sodium metabisulfite. Further modifications, such as N-alkylation, can be performed to expand the chemical diversity and modulate the biological activity of the synthesized compounds.[1][2][3]
A representative synthetic workflow is illustrated below:
Caption: General synthesis workflow for this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
This protocol describes the synthesis of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives through the condensation of 4-nitro-o-phenylenediamine and a substituted aromatic aldehyde.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehyde
-
Sodium metabisulfite (Na₂S₂O₅)
-
Solvent (e.g., a mixture of ethanol and water)
-
Hexane
-
Water
Procedure:
-
Dissolve 4-nitro-o-phenylenediamine and the substituted aromatic aldehyde in a suitable solvent mixture.
-
Add sodium metabisulfite as the oxidizing agent.
-
Reflux the reaction mixture for an appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration.
-
Wash the crude product with hexane and water to remove impurities.[4]
-
Purify the product by recrystallization from a suitable solvent.
-
Characterize the final product using spectroscopic techniques such as FTIR, NMR, and HRMS.[4]
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxic activity of the synthesized compounds against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5]
Materials:
-
Human cancer cell lines (e.g., A549, K562) and a non-neoplastic cell line (e.g., HACAT)
-
Culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized benzimidazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare stock solutions of the synthesized compounds in DMSO and dilute them with the culture medium to various concentrations. Add the compound solutions to the wells and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound that inhibits 50% of cell growth.
Quantitative Data Presentation
The cytotoxic activity of various this compound derivatives against different cancer cell lines is summarized in the tables below.
Table 1: Cytotoxicity (IC50) of 2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] | A549 (Lung Carcinoma) | 0.028 | [5] |
| Compound 6 | HACAT (Non-neoplastic) | 22.2 | [5] |
| Compound 1d | Various | 1.84 - 10.28 | [1][3] |
| Compound 2d | Various | 1.84 - 10.28 | [1][3] |
| Compound 3s | Various | 1.84 - 10.28 | [1][3] |
| Compound 4b | Various | 1.84 - 10.28 | [1][3] |
| Compound 4k | Various | 1.84 - 10.28 | [1][3] |
Table 2: PARP Inhibition Activity
| Compound | IC50 (µM) | Reference |
| Compound 3 | 0.05 | [5] |
| 3-aminobenzamide (Positive Control) | 28.5 | [5] |
Mechanism of Action
Several studies suggest that this compound derivatives exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of poly (ADP-ribose) polymerase (PARP).[5][6]
Caption: Proposed anticancer mechanisms of this compound derivatives.
Compounds such as compound 6 have shown remarkable potency, particularly against the A549 lung cancer cell line, with a high selectivity index compared to non-cancerous cells.[5] The induction of apoptosis in cancer cell lines like K562 has been observed for several derivatives in this class.[5] Furthermore, compounds 3 and 6 have been shown to cause cell cycle arrest in the S phase.[5] A significant finding is the potent PARP inhibition by some of these derivatives, with compound 3 being a notably strong inhibitor.[5]
Conclusion
Derivatives of this compound represent a promising class of compounds for the development of novel anticancer agents. Their straightforward synthesis, potent cytotoxic activity against a range of cancer cell lines, and multifaceted mechanism of action make them attractive candidates for further preclinical and clinical investigation. The high selectivity of certain derivatives for cancer cells over normal cells underscores their therapeutic potential. Future research should focus on optimizing the structure-activity relationship and further elucidating the detailed molecular pathways involved in their anticancer effects.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
Application of 4-Nitro-1H-benzimidazole in the Development of Antimicrobial Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 4-Nitro-1H-benzimidazole as a scaffold for the development of novel antimicrobial agents. This document details synthetic protocols, antimicrobial screening methodologies, and presents quantitative data to facilitate further research and drug development in this area.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds in medicinal chemistry, recognized for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The benzimidazole core is structurally similar to purine nucleosides, enabling interaction with various biological macromolecules. The introduction of a nitro group, particularly at the 4-position of the benzimidazole ring, can significantly enhance its antimicrobial potential. The strong electron-withdrawing nature of the nitro group is believed to play a crucial role in the mechanism of action, which often involves bioreduction to reactive nitroso, nitro radical anion, or hydroxylamine species that can induce cellular damage in microorganisms. This document focuses on the synthetic derivatization of this compound and the subsequent evaluation of these new chemical entities as potential antimicrobial agents.
Synthesis of 2-Substituted this compound Derivatives
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with an aldehyde. For the development of derivatives from this compound, a two-step approach is generally considered. First is the synthesis of the 4-nitro-o-phenylenediamine precursor, followed by its condensation with various aldehydes to yield the desired 2-substituted 4-nitro-1H-benzimidazoles.
Caption: General workflow for the synthesis of 2-substituted 4-nitro-1H-benzimidazoles.
Experimental Protocol: Synthesis of 2-(Substituted-phenyl)-4-nitro-1H-benzimidazole
This protocol describes a general procedure for the synthesis of 2-substituted-4-nitro-1H-benzimidazoles via the condensation of 4-nitro-o-phenylenediamine with various aromatic aldehydes.
Materials:
-
4-nitro-o-phenylenediamine
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Ethanol
-
Glacial acetic acid (as catalyst)
-
Sodium bicarbonate solution (5%)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of 4-nitro-o-phenylenediamine in 30 mL of ethanol.
-
To this solution, add 11 mmol of the desired substituted aromatic aldehyde.
-
Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).
-
Attach a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water with stirring.
-
Neutralize the solution with a 5% sodium bicarbonate solution until effervescence ceases.
-
The precipitated solid product is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with copious amounts of cold distilled water.
-
Dry the product in a desiccator or a vacuum oven at 50-60 °C.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol or an ethanol-water mixture.
-
Characterize the final purified product using spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its structure.
Antimicrobial Activity Screening
The in vitro antimicrobial activity of the synthesized this compound derivatives is determined by measuring their Minimum Inhibitory Concentration (MIC). The broth microdilution method is a widely accepted and quantitative technique for this purpose.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution Assay
This protocol is for determining the MIC values of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Standard antimicrobial drugs (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Test microbial strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Test Compounds: Prepare a stock solution of each synthesized compound and standard drug in DMSO (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates:
-
Dispense 100 µL of sterile broth (CAMHB or RPMI-1640) into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (appropriately diluted in broth to twice the highest desired test concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 serves as the growth control (broth and inoculum, no compound).
-
Column 12 serves as the sterility control (broth only).
-
-
Preparation of Inoculum:
-
From a fresh culture (18-24 hours old), prepare a microbial suspension in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation: Inoculate all wells, except the sterility control, with 100 µL of the final diluted inoculum. The final volume in each well will be 200 µL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 48 hours for fungi.
-
Reading of Results: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or with the aid of a microplate reader.
Quantitative Data: Antimicrobial Activity of Nitrobenzimidazole Derivatives
While specific data for this compound derivatives is limited in publicly available literature, the following tables summarize the Minimum Inhibitory Concentration (MIC) values for representative 6-nitro-1H-benzimidazole derivatives against various microbial strains.[1] This data serves as a valuable reference for the expected antimicrobial potential of nitro-substituted benzimidazoles.
Table 1: Antibacterial Activity of 6-Nitro-1H-benzimidazole Derivatives (MIC in µg/mL) [1]
| Compound ID | E. coli | S. faecalis | S. aureus (MSSA) | S. aureus (MRSA) |
| 1d | 4 | 8 | 2 | 4 |
| 2d | 8 | 16 | 4 | 8 |
| 3s | 16 | 8 | 8 | 16 |
| 4b | 2 | 4 | 4 | 8 |
| 4k | 8 | 16 | 8 | 16 |
| Ciprofloxacin | 8 | 16 | 8 | 16 |
Table 2: Antifungal Activity of 6-Nitro-1H-benzimidazole Derivatives (MIC in µg/mL) [1]
| Compound ID | C. albicans | A. niger |
| 1d | 32 | 64 |
| 2d | 64 | 128 |
| 3s | 16 | 32 |
| 4b | 32 | 64 |
| 4k | 8 | 16 |
| Fluconazole | 4 | 128 |
Note: The compound IDs correspond to specific derivatives described in the cited literature and represent N-substituted 6-nitro-1H-benzimidazoles with various moieties at the 2-position.[1]
Mechanism of Action
The antimicrobial activity of nitro-heterocyclic compounds, including this compound derivatives, is primarily attributed to the reductive activation of the nitro group within the microbial cell.[2][] This process is more efficient under anaerobic or microaerophilic conditions, where the intracellular environment has a lower redox potential.
Caption: Simplified mechanism of action for nitrobenzimidazole-based antimicrobial compounds.
The key steps in the proposed mechanism are:
-
Cellular Uptake: The nitrobenzimidazole derivative enters the microbial cell.
-
Reductive Activation: Intracellular nitroreductases, present in many anaerobic and microaerophilic bacteria and some fungi, reduce the nitro group (-NO₂) to form highly reactive intermediates.[2]
-
Cellular Damage: These reactive species are non-specific and can cause widespread damage to critical cellular components, including DNA, leading to strand breaks, and proteins, causing enzyme inactivation.[]
-
Cell Death: The accumulation of this extensive cellular damage ultimately leads to microbial cell death.
Conclusion
This compound represents a promising scaffold for the development of new antimicrobial agents. The synthetic accessibility of its derivatives, coupled with a potent mechanism of action, makes it an attractive starting point for medicinal chemistry campaigns. The provided protocols for synthesis and antimicrobial evaluation, along with the representative quantitative data, offer a solid foundation for researchers to explore this chemical space further. Future work should focus on the synthesis and screening of a diverse library of 2-substituted this compound derivatives to establish clear structure-activity relationships and identify lead compounds with improved potency and a favorable safety profile.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolin-2-one Nitroimidazole Antibiotics Exhibit an Unexpected Dual Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Viability Assays of 4-Nitro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing the cell viability of 4-Nitro-1H-benzimidazole derivatives using the MTT assay. This document includes an overview of the assay's principles, detailed experimental protocols, and a summary of reported cytotoxic activities of various derivatives.
Introduction to this compound Derivatives and Cell Viability Assays
Benzimidazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2] The versatile benzimidazole scaffold is a key component in numerous FDA-approved drugs.[1] Specifically, this compound derivatives have been a focus of research for developing novel therapeutic agents, particularly in oncology.[2][3]
To evaluate the potential of these compounds as anticancer agents, it is crucial to determine their effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for this purpose.[4][5] The assay quantitatively measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6]
The principle of the MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][6] This conversion only occurs in metabolically active, viable cells.[4] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured using a spectrophotometer. The intensity of the purple color is directly proportional to the number of living cells.[5][6]
Data Presentation: Cytotoxicity of Benzimidazole Derivatives
The following table summarizes the in vitro anticancer activity of various benzimidazole derivatives, including 4-nitro substituted compounds, against a panel of human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells.
| Compound ID | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| Imidazole Derivative 14 | PPC-1 (Prostate) | MTT | 72 | 3.1 | [1] |
| Imidazole Derivative 22 | PPC-1 (Prostate) | MTT | 72 | 4.7 | [1] |
| Imidazole Derivative 14 | U-87 (Glioblastoma) | MTT | 72 | 47.2 | [1] |
| Imidazole Derivative 22 | U-87 (Glioblastoma) | MTT | 72 | 33.5 | [1] |
| Compound 3k (2-(4-nitrophenyl), N-benzyl) | HepG2 (Liver) | Not Specified | Not Specified | 2.39 - 10.95 | [2] |
| Compound 3l (2-(4-chlorophenyl), N-(4-chlorobenzyl)) | HepG2 (Liver) | Not Specified | Not Specified | 2.39 - 10.95 | [2] |
| Compound 4c (2-(4-chlorophenyl), 6-methyl, N-benzyl) | HepG2 (Liver) | Not Specified | Not Specified | 2.39 - 10.95 | [2] |
| Compound 4g (2-(4-nitrophenyl), 6-methyl, N-benzyl) | HepG2 (Liver) | Not Specified | Not Specified | 2.39 - 10.95 | [2] |
| Compound 4j (2-(4-nitrophenyl), 6-methyl, N-(4-chlorobenzyl)) | HepG2 (Liver) | Not Specified | Not Specified | 2.39 - 10.95 | [2] |
| Compound 1d | Five Cancer Cell Lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| Compound 2d | Five Cancer Cell Lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| Compound 3s | Five Cancer Cell Lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| Compound 4b | Five Cancer Cell Lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| Compound 4k | Five Cancer Cell Lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | [3] |
| Compound 6i | MCF-7 (Breast) | Not Specified | Not Specified | 0.028 | [7] |
| Compound 10e | MCF-7 (Breast) | Not Specified | Not Specified | 0.024 | [7] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone 3aA | MCF-7 (Breast) | Not Specified | Not Specified | 5.30 | [8] |
| 1-Phenyl-2-(4,5,6,7-tetrabromo-1H-benzimidazol-1-yl)ethanone 3aA | CCRF-CEM (Leukemia) | Not Specified | Not Specified | 6.80 | [8] |
Experimental Protocols
MTT Assay Protocol for Cell Viability
This protocol is adapted from standard MTT assay procedures and is suitable for determining the cytotoxic effects of this compound derivatives on adherent or suspension cancer cell lines.[1][4][5][9]
Materials:
-
Cancer cell lines (e.g., A549, PC-3, MCF-7, HepG2)[1]
-
Complete growth medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA solution (for adherent cells)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Dimethyl sulfoxide (DMSO), cell culture grade[1]
-
This compound derivatives
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
For adherent cells, harvest and count the cells. Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete growth medium.[1]
-
For suspension cells, centrifuge the cell suspension, resuspend in fresh medium, and seed at an appropriate density.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment (for adherent cells) or stabilization.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentration of the solvent (e.g., DMSO) should be less than 0.1% to avoid solvent-induced cytotoxicity.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[1]
-
Include a vehicle control (medium with the same concentration of DMSO as the test compounds) and a positive control (e.g., a known cytotoxic drug like 5-Fluorouracil or Doxorubicin).[1]
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.[1] For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[1][4]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4][6]
-
Calculate the percentage of cell viability relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[1]
-
Visualizations
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for assessing cell viability.
Signaling Pathway: Potential Mechanism of Action
Benzimidazole derivatives can exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival. One such pathway is the EGFR (Epidermal Growth Factor Receptor) signaling cascade.
Caption: Inhibition of the EGFR signaling pathway by benzimidazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MTT assay - Wikipedia [en.wikipedia.org]
- 7. Frontiers | Design, synthesis, and apoptotic antiproliferative action of new benzimidazole/1,2,3-triazole hybrids as EGFR inhibitors [frontiersin.org]
- 8. Synthesis and evaluation of anticancer activity of new 4,5,6,7-tetrabromo-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. atcc.org [atcc.org]
Application Notes: In Vitro Evaluation of 4-Nitro-1H-benzimidazole Against Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzimidazole, a heterocyclic aromatic compound, is a significant scaffold in medicinal chemistry due to its structural similarity to naturally occurring purines.[1][2] This core structure is present in various FDA-approved drugs and is known to be a "privileged" scaffold in drug discovery. Derivatives of benzimidazole have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The nitro group, being a strong electron-withdrawing group, can significantly influence the biological activity of the parent molecule. This document outlines the in vitro testing protocols and summarizes the reported anticancer activity of 4-Nitro-1H-benzimidazole and its closely related derivatives against various cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various nitro-substituted benzimidazole derivatives against a panel of human cancer cell lines.
| Compound Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N-substituted 6-nitro-1H-benzimidazole (Compound 4k) | HepG2 (Liver) | 1.84 | [6][7] |
| N-substituted 6-nitro-1H-benzimidazole (Compound 4k) | MDA-MB-231 (Breast) | 2.51 | [6][7] |
| N-substituted 6-nitro-1H-benzimidazole (Compound 4k) | MCF7 (Breast) | 3.16 | [6][7] |
| N-substituted 6-nitro-1H-benzimidazole (Compound 4k) | C26 (Colon) | 2.09 | [6][7] |
| N-substituted 6-nitro-1H-benzimidazole (Compound 4k) | RMS (Rhabdomyosarcoma) | 2.24 | [6][7] |
| 2-(4-nitrophenyl)-1H-benzimidazole carbohydrazide (Compound 4c) | Various (NCI-60 Panel) | GI₅₀: 1.20 | [8] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzoimidazole-5-carboxylate (TJ08) | Jurkat (Leukemia) | 1.88 | [2] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzoimidazole-5-carboxylate (TJ08) | K562 (Leukemia) | 1.89 | [2] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzoimidazole-5-carboxylate (TJ08) | HeLa (Cervical) | 2.11 | [2] |
| Methyl 1-benzyl-2-(4-fluoro-3-nitrophenyl)-1H-benzoimidazole-5-carboxylate (TJ08) | HCT116 (Colon) | 3.04 | [2] |
Mechanism of Action
Nitro-substituted benzimidazole derivatives have been shown to exert their anticancer effects through multiple mechanisms:
-
Induction of Apoptosis: Many benzimidazole derivatives trigger programmed cell death. This is often mediated by modulating the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases, which are key executioners of apoptosis.[8][9]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various phases, most commonly the G1 or G2/M phase.[9][10] This prevents cancer cells from dividing and proliferating. For example, some derivatives induce G1 phase arrest by up-regulating p53 and p21, which in turn inhibits cyclin-dependent kinase 2 (CDK2).[10]
-
Inhibition of Kinases: Benzimidazole derivatives have been identified as inhibitors of crucial protein kinases involved in cancer cell signaling, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][11][12] By blocking these pathways, the compounds can suppress tumor growth and angiogenesis.
-
Topoisomerase Inhibition: Some derivatives can interfere with the function of topoisomerase enzymes (Topo I and II), which are essential for DNA replication and repair.[1][5] This leads to DNA damage and subsequent cell death.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action and a general experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed mechanism of action for this compound.
Caption: General workflow for in vitro anticancer screening.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials and Reagents:
-
Selected cancer cell lines
-
This compound (stock solution in DMSO)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a negative control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials and Reagents:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations (e.g., IC₅₀ and 2x IC₅₀) of this compound for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer. FITC fluorescence (Annexin V) is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.
-
Data Analysis: Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol uses PI to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.
Materials and Reagents:
-
Selected cancer cell lines
-
6-well plates
-
This compound
-
70% Ethanol (ice-cold)
-
PBS
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 2 x 10⁵ cells per well in 6-well plates. After 24 hours, treat the cells with the desired concentrations of this compound for 24-48 hours.
-
Cell Harvesting: Collect all cells (adherent and floating) and centrifuge at 1,500 rpm for 5 minutes.
-
Cell Fixation: Wash the cell pellet with PBS. Resuspend the pellet in 1 mL of ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells overnight at -20°C.
-
Cell Rehydration and Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 500 µL of PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the control to identify any cell cycle arrest.
References
- 1. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 1,2,5-Trisubstituted Benzimidazoles Potentiate Apoptosis by Mitochondrial Dysfunction in Panel of Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N ,2,6-Trisubstituted 1 H -benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06667J [pubs.rsc.org]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. CCL299, a Benzimidazole Derivative Induces G1 Phase Arrest and Apoptosis in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols: Antimicrobial Spectrum of 4-Nitro-1H-benzimidazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed analysis of the antimicrobial spectrum of compounds derived from 4-Nitro-1H-benzimidazole. The included protocols offer standardized methods for the evaluation of their antimicrobial and cytotoxic properties, facilitating further research and development in this area.
Introduction
Benzimidazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4][5] The introduction of a nitro group at the 4-position of the benzimidazole scaffold can significantly influence the molecule's biological activity. This document focuses on the antimicrobial profile of this compound derivatives, summarizing their activity against a range of pathogenic bacteria and fungi.
The antimicrobial action of nitro-containing compounds is often attributed to the reductive activation of the nitro group by microbial nitroreductases.[6] This process generates reactive nitroso, hydroxylamino, and amino derivatives that can induce cellular damage, particularly to microbial DNA, leading to cell death.[6]
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various this compound derivatives is presented below in the form of Minimum Inhibitory Concentration (MIC) values. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Antibacterial Activity
A series of N-substituted 6-nitro-1H-benzimidazole derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2][7][8] The following tables summarize the MIC values (in µg/mL) of representative compounds compared to the standard drug Ciprofloxacin.
Table 1: Antibacterial Activity of Selected this compound Derivatives (µg/mL)
| Compound ID | Escherichia coli | Streptococcus faecalis | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) |
| 1d | 8 | 4 | 2 | 4 |
| 2d | 4 | 2 | 4 | 8 |
| 3s | 16 | 8 | 4 | 8 |
| 4b | 4 | 8 | 4 | 4 |
| 4k | 2 | 4 | 2 | 2 |
| Ciprofloxacin | 8 | 16 | 8 | 16 |
Data sourced from studies on N-substituted 6-nitro-1H-benzimidazole derivatives, where the nitro group is at a position equivalent to the 4-position in the 1H-benzimidazole nomenclature, depending on the substitution pattern.[2][7][8]
Antifungal Activity
Select derivatives also exhibit significant antifungal activity against common fungal pathogens. The table below presents the MIC values (in µg/mL) against Candida albicans and Aspergillus niger, with Fluconazole as the reference standard.
Table 2: Antifungal Activity of Selected this compound Derivatives (µg/mL)
| Compound ID | Candida albicans | Aspergillus niger |
| 4k | 8 | 16 |
| Fluconazole | 4 | 128 |
Data sourced from studies on N-substituted 6-nitro-1H-benzimidazole derivatives.[2][7][8]
Experimental Protocols
Detailed methodologies for key experiments are provided to ensure reproducibility and standardization.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from standardized methods for antimicrobial susceptibility testing.[9]
1. Preparation of Materials:
- Test compounds (dissolved in a suitable solvent like DMSO).
- Bacterial/Fungal strains.
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi.
- Sterile 96-well microtiter plates.
- Spectrophotometer.
- Incubator.
2. Inoculum Preparation:
- Prepare a suspension of the test microorganism in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
- Dilute the adjusted inoculum to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
- Perform two-fold serial dilutions of the test compounds in the appropriate broth directly in the 96-well plates.
- Add the prepared inoculum to each well.
- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
4. Data Analysis:
- The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: Agar Streak Dilution Method
This method is an alternative for determining antimicrobial activity.[10]
1. Preparation of Materials:
- Test compounds.
- Bacterial/Fungal strains.
- Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.
- Sterile Petri dishes.
2. Preparation of Agar Plates:
- Prepare a series of agar plates containing two-fold dilutions of the test compounds.
- Allow the agar to solidify.
3. Inoculation:
- Prepare the inoculum as described in the broth microdilution method.
- Streak a standardized amount of the microbial suspension onto the surface of each agar plate.
4. Incubation and Analysis:
- Incubate the plates under the same conditions as the broth microdilution method.
- The MIC is the lowest concentration of the compound that prevents the development of visible microbial growth on the agar surface.
Visualizations
Proposed Mechanism of Action
The antimicrobial activity of this compound derivatives is believed to be initiated by the reductive activation of the nitro group within the microbial cell.
References
- 1. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jrtdd.com [jrtdd.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phillips-Ladenburg Synthesis of Substituted Benzimidazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of substituted benzimidazoles via the Phillips-Ladenburg reaction. This classical method, involving the condensation of o-phenylenediamines with carboxylic acids under acidic conditions, remains a cornerstone in heterocyclic chemistry and drug discovery. The benzimidazole scaffold is a privileged structure found in numerous FDA-approved drugs, exhibiting a wide range of biological activities, including anticancer, antiviral, and anthelmintic properties.
This document offers detailed experimental procedures for both traditional and modern variations of the Phillips-Ladenburg synthesis, quantitative data for reaction optimization, and insights into the mechanism of action of bioactive benzimidazoles.
Reaction Mechanism and Principles
The Phillips-Ladenburg synthesis proceeds via a condensation reaction between an o-phenylenediamine and a carboxylic acid, typically in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid (PPA). The reaction involves the formation of a mono-acylamino intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the benzimidazole ring.
Caption: Mechanism of the Phillips-Ladenburg benzimidazole synthesis.
Quantitative Data Presentation
The efficiency of the Phillips-Ladenburg synthesis can be significantly influenced by the choice of reaction conditions, including the catalyst, solvent, and energy source. Modern modifications, such as microwave-assisted synthesis, have been shown to dramatically reduce reaction times and improve yields.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
| 2-Substituent (from Carboxylic Acid) | Method | Catalyst | Reaction Time | Yield (%) | Reference |
| Phenyl | Conventional (Reflux) | 20% HCl | 4 hours | ~6% (crude) | [1] |
| Phenyl | Microwave | PPA | minutes | High | [2] |
| 4-Chlorophenyl | Conventional (Reflux) | NH₄Cl in EtOH | 80-90°C | 78.88 | [3] |
| 2-Hydroxyphenyl | Conventional (Reflux) | NH₄Cl in EtOH | 80-90°C | 79.18 | [3] |
| Pyridin-2-yl | Conventional | Acidic conditions | - | 92 | [3] |
| Pyridin-3-yl | Conventional | Acidic conditions | - | 90 | [3] |
Table 2: Influence of Catalyst and Conditions on Yields of Benzimidazole Derivatives
| o-Phenylenediamine | Carboxylic Acid/Aldehyde | Catalyst/Conditions | Yield (%) | Reference | | :--- | :--- | :--- | :--- | | Unsubstituted | Benzoic Acid | PPA, Reflux | - |[3] | | Unsubstituted | 4-Aminobenzoic Acid | PPA in Xylene, Reflux (6h) | 51 |[3] | | Unsubstituted | 4-Chlorobenzaldehyde | tert-butyl nitrite, THF, 25°C (30 min) | 80 |[3] | | 4-Methyl-1,2-phenylenediamine | Formic Acid | ZnO nanoparticles, 70°C | 94 |[3] |
Experimental Protocols
General Experimental Workflow
The synthesis and purification of substituted benzimidazoles typically follow a standardized workflow, which can be adapted based on the specific substrates and reaction conditions employed.
Caption: General workflow for the synthesis and purification of benzimidazoles.
Protocol 1: Classical Synthesis of 2-Phenylbenzimidazole
This protocol describes the synthesis of 2-phenylbenzimidazole from o-phenylenediamine and benzoic acid using hydrochloric acid as the catalyst.
Materials:
-
o-Phenylenediamine
-
Benzoic acid
-
20% Hydrochloric acid
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a sealed tube, combine o-phenylenediamine (0.01 mol) and benzoic acid (0.01 mol).
-
Add 10 mL of 20% hydrochloric acid to the mixture.
-
Heat the sealed tube at 145-150°C for 4 hours.[1]
-
After cooling to room temperature, carefully open the tube and neutralize the reaction mixture with a 10% sodium hydroxide solution until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude 2-phenylbenzimidazole by recrystallization from aqueous ethanol to obtain colorless crystals.[1]
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl Benzimidazoles
This protocol outlines a rapid and efficient synthesis of 2-aryl benzimidazoles using microwave irradiation.[2][4]
Materials:
-
o-Phenylenediamine
-
Substituted aromatic carboxylic acid
-
Polyphosphoric acid (PPA) or Ethyl acetate and Water[4]
-
10% Sodium hydroxide solution
-
Ethanol (for recrystallization)
-
Deionized water
Procedure:
-
In a microwave-safe vessel, thoroughly mix o-phenylenediamine (0.01 mol), the desired aromatic carboxylic acid (0.01 mol), and polyphosphoric acid (10 g).[2]
-
Alternatively, for a greener approach, mix o-phenylenediamine (0.01 mol), the aromatic carboxylic acid (0.01 mol), ethyl acetate (0.0025 mol), and water (15 ml).[4]
-
Irradiate the mixture in a microwave oven at an appropriate power level for a short duration (typically 1-5 minutes).[2][4]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water and slowly neutralize with a 10% sodium hydroxide solution to a pH of 8.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from absolute ethanol to yield the pure 2-aryl benzimidazole.[4]
General Purification Protocol: Recrystallization
Purification of the crude benzimidazole product is crucial to remove unreacted starting materials and byproducts. Recrystallization is a common and effective method.
Procedure:
-
Dissolve the crude benzimidazole product in a minimum amount of a suitable hot solvent (e.g., ethanol, aqueous ethanol, or ethyl acetate).
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, cool the solution further in an ice bath.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or air-dry to remove residual solvent.
Application in Drug Development: Signaling Pathways of Bioactive Benzimidazoles
Benzimidazole derivatives are known to exert their biological effects by modulating various cellular signaling pathways. For instance, the anthelmintic drug Mebendazole has been repurposed as an anticancer agent due to its ability to interfere with key oncogenic pathways.
Caption: Mebendazole inhibits the PI3K/AKT/NF-κB signaling pathway in cancer cells.[5]
This inhibition of the PI3K/AKT/NF-κB signaling axis by Mebendazole leads to a reduction in cancer cell proliferation, survival, and metastasis, highlighting the therapeutic potential of benzimidazole derivatives in oncology.[5] Similarly, other benzimidazoles like omeprazole have been shown to target pathways involving the Snail protein to suppress cancer growth and metastasis.[6] The versatility of the benzimidazole scaffold allows for the synthesis of a diverse library of compounds that can be screened for activity against various biological targets, making the Phillips-Ladenburg synthesis a valuable tool in modern drug discovery.
References
- 1. japsonline.com [japsonline.com]
- 2. asianpubs.org [asianpubs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. sciforum.net [sciforum.net]
- 5. Mebendazole Exerts Anticancer Activity in Ovarian Cancer Cell Lines via Novel Girdin-Mediated AKT/IKKα/β/NF-κB Signaling Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Omeprazole suppresses aggressive cancer growth and metastasis in mice through promoting Snail degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for One-Pot Reductive Cyclocondensation in Benzimidazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot reductive cyclocondensation synthesis of benzimidazoles, a critical scaffold in medicinal chemistry. This efficient synthetic strategy combines the reduction of an ortho-nitroaniline to an ortho-phenylenediamine and its subsequent cyclocondensation with an aldehyde or its equivalent in a single reaction vessel. This approach avoids the isolation of the often unstable ortho-phenylenediamine intermediate, leading to improved yields and operational simplicity.
Introduction
Benzimidazole derivatives are a cornerstone in drug discovery and development, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties.[1][2] The one-pot reductive cyclocondensation method offers a streamlined and efficient route to these valuable compounds from readily available starting materials like ortho-nitroanilines and aldehydes. This methodology is amenable to a wide range of functional groups and can be adapted for both small-scale library synthesis and larger-scale production.[3][4]
Reaction Principle
The core of this one-pot synthesis involves two key transformations occurring in sequence:
-
Reduction of a Nitro Group: An ortho-nitroaniline is reduced in situ to the corresponding ortho-phenylenediamine. This is typically achieved using various reducing agents, such as sodium dithionite (Na₂S₂O₄), catalytic hydrogenation (e.g., H₂/Pd/C), or metal-based systems (e.g., Zn/NaHSO₃).[3][5][6]
-
Cyclocondensation: The freshly formed ortho-phenylenediamine reacts with an aldehyde (or an aldehyde equivalent like an orthoester) to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the benzimidazole ring.
Key Advantages of the One-Pot Approach
-
Efficiency: Eliminates the need for isolation and purification of the intermediate ortho-phenylenediamine, saving time and resources.[6]
-
Yield Improvement: Avoids the degradation of the often unstable ortho-phenylenediamine, leading to higher overall yields.
-
Operational Simplicity: A straightforward procedure that is well-suited for parallel synthesis and high-throughput screening.[3]
-
Versatility: Tolerates a broad range of functional groups on both the ortho-nitroaniline and aldehyde starting materials.[3][4]
Data Presentation: Comparison of Synthetic Protocols
The following tables summarize quantitative data from various one-pot reductive cyclocondensation protocols for benzimidazole synthesis, highlighting the versatility of this method.
Table 1: Synthesis of 2-Substituted Benzimidazoles using Sodium Dithionite (Na₂S₂O₄)
| Entry | o-Nitroaniline | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitroaniline | Benzaldehyde | Ethanol | 80 | 2 | 95 | [3] |
| 2 | 2-Nitroaniline | 4-Chlorobenzaldehyde | Ethanol | 80 | 2 | 92 | [3] |
| 3 | 2-Nitroaniline | 4-Methoxybenzaldehyde | Ethanol | 80 | 2 | 96 | [3] |
| 4 | 4-Chloro-2-nitroaniline | Benzaldehyde | Ethanol | 80 | 3 | 90 | [3] |
| 5 | 4-Methyl-2-nitroaniline | Benzaldehyde | Ethanol | 80 | 3 | 93 | [3] |
Table 2: Synthesis of 2-Substituted Benzimidazoles using Catalytic Hydrogenation (H₂/Pd/C)
| Entry | o-Nitroaniline | Aldehyde Equivalent | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Nitroaniline | Triethyl orthoformate | 10% Pd/C | Methanol | RT | 4 | 92 | [6] |
| 2 | 4-Chloro-2-nitroaniline | Triethyl orthoformate | 10% Pd/C | Methanol | RT | 5 | 88 | [6] |
| 3 | 4-Methyl-2-nitroaniline | Triethyl orthoformate | 10% Pd/C | Methanol | RT | 4 | 90 | [6] |
| 4 | 2-Nitroaniline | Triethyl orthoacetate | 10% Pd/C | Methanol | RT | 6 | 85 | [6] |
Table 3: Synthesis of 2-Substituted Benzimidazoles using Zinc/Sodium Bisulfite (Zn/NaHSO₃)
| Entry | o-Nitroaniline | Aldehyde | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1 | 2-Nitroaniline | Benzaldehyde | Water | 100 | 1.5 | 92 |[5] | | 2 | 2-Nitroaniline | 4-Chlorobenzaldehyde | Water | 100 | 2 | 88 |[5] | | 3 | 2-Nitroaniline | 4-Methylbenzaldehyde | Water | 100 | 1.5 | 90 |[5] | | 4 | 4-Chloro-2-nitroaniline | Benzaldehyde | Water | 100 | 2.5 | 85 |[5] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Dithionite (Na₂S₂O₄)
This protocol is adapted from the work of Yang, et al.[3][4]
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the o-nitroaniline (1.0 equiv.), the aldehyde (1.1 equiv.), and ethanol (to make a 0.2 M solution).
-
Addition of Reducing Agent: While stirring at room temperature, add a solution of sodium dithionite (Na₂S₂O₄) (3.0 equiv.) in water (a minimal amount to dissolve).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Procedure using Catalytic Hydrogenation (H₂/Pd/C)
This protocol is based on the method described by Liu, et al.[6]
-
Reaction Setup: In a hydrogenation flask, dissolve the o-nitroaniline (1.0 equiv.) and the orthoester (1.2 equiv.) in methanol.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) (10 mol%) to the solution.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this process three times. Stir the reaction mixture under a hydrogen atmosphere (balloon pressure) at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Protocol 3: General Procedure using Zinc/Sodium Bisulfite (Zn/NaHSO₃) in Water
This environmentally benign protocol is adapted from Dasgupta, et al.[5]
-
Reaction Setup: In a round-bottom flask, suspend the o-nitroaniline (1.0 equiv.) and the aromatic aldehyde (1.0 equiv.) in water.
-
Reagent Addition: Add sodium bisulfite (NaHSO₃) (2.0 equiv.) and zinc dust (3.0 equiv.) to the suspension.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 1.5-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the zinc dust.
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction mechanism of one-pot reductive cyclocondensation.
Caption: General experimental workflow for benzimidazole synthesis.
Applications in Drug Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry due to its ability to interact with a variety of biological targets. The synthetic methods described herein provide efficient access to libraries of benzimidazole derivatives for drug discovery programs.
-
Anticancer Agents: Many benzimidazole derivatives have shown potent activity against various cancer cell lines.[7]
-
Antiviral Agents: Benzimidazole-containing drugs like enviradine and maribavir have been developed for the treatment of viral infections.[7]
-
Anthelmintics: The benzimidazole class includes widely used anthelmintic drugs for treating parasitic worm infections in both humans and animals.
-
Proton Pump Inhibitors: Substituted benzimidazoles are the core structure of widely prescribed proton pump inhibitors used to treat acid-related gastrointestinal disorders.
-
Other Therapeutic Areas: Benzimidazoles have also been investigated as antihypertensives, antifungals, antihistamines, and analgesics.[5][7]
The development of robust and efficient synthetic methodologies, such as the one-pot reductive cyclocondensation, is crucial for the continued exploration of the therapeutic potential of the benzimidazole scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization [organic-chemistry.org]
- 4. [PDF] A Versatile Method for the Synthesis of Benzimidazoles from o-Nitroanilines and Aldehydes in One Step via a Reductive Cyclization | Semantic Scholar [semanticscholar.org]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 7. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 4-Nitro-1H-benzimidazole synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Nitro-1H-benzimidazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct synthetic route for this compound?
A1: The most prevalent method is the condensation reaction of 4-nitro-o-phenylenediamine with various aldehydes or carboxylic acids.[1][2] A widely used approach involves reacting 4-nitro-o-phenylenediamine with an appropriate aldehyde in the presence of an oxidizing agent like sodium metabisulfite.[2][3] Alternatively, formic acid can be used to yield the unsubstituted benzimidazole at the 2-position.[4]
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A2: Low yields can stem from several factors. Classical methods often suffer from harsh reaction conditions, such as high temperatures or strongly acidic/basic media, which can lead to degradation of starting materials or products.[5] To improve yields:
-
Optimize Temperature: Overly high temperatures can cause side reactions, while temperatures that are too low may result in an incomplete reaction. A temperature of 100°C has been shown to be effective in certain aqueous syntheses.[5]
-
Catalyst Selection: The choice and amount of catalyst are critical. Various catalysts, including mineral acids, Lewis acids, and metal nanoparticles, have been employed.[6][7] Ensure the catalyst is active and used in the correct proportion.
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal stopping point.
-
Microwave Irradiation: Microwave-assisted synthesis has been reported to significantly increase yields (by 7-22%) and dramatically reduce reaction times compared to conventional heating.[2][3]
Q3: I am observing multiple spots on my TLC plate, suggesting a mixture of products. How can I improve the reaction's selectivity?
A3: Product mixture is a common issue, especially when using aldehydes, which can lead to both 2-substituted and 1,2-disubstituted benzimidazoles.[8]
-
Control Stoichiometry: The molar ratio of reactants is crucial. For instance, to favor the mono-condensation product (2-substituted), a 4:1 ratio of the diamine to the aldehyde can be used in the absence of a catalyst.[8] Conversely, a 1:2 ratio of diamine to aldehyde often favors the 1,2-disubstituted product.[9]
-
Catalyst Choice: Certain catalysts can selectively promote the formation of one product over another. For example, Erbium triflate (Er(OTf)₃) has been shown to selectively yield 1,2-disubstituted benzimidazoles.[8][9]
-
Solvent System: The choice of solvent can influence the reaction pathway. Greener protocols using water have been developed and may affect selectivity.[5][6]
Q4: The reaction is not proceeding to completion. What should I check?
A4: If the reaction stalls, consider the following:
-
Reagent Purity: Ensure the purity of your starting materials, particularly the 4-nitro-o-phenylenediamine, as impurities can inhibit the reaction.
-
Atmosphere: Some reactions may be sensitive to air (oxygen), which can cause oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen) may be necessary.[9]
-
Catalyst Activity: If using a heterogeneous catalyst, ensure it has not been poisoned or lost activity. For homogeneous catalysts, verify the concentration and stability in the reaction medium.
-
pH of the Medium: The reaction is often carried out under acidic conditions to facilitate cyclization.[6] Ensure the pH is within the optimal range for the specific protocol you are following.
Q5: What is the most effective method to purify the final this compound product?
A5: Purification is critical to remove unreacted starting materials, catalysts, and side products.
-
Column Chromatography: This is a highly effective method. Basic alumina is often used as the stationary phase with an eluent system such as petroleum ether/ethyl acetate (e.g., 3:1 ratio).[5]
-
Recrystallization: If the crude product is relatively pure, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an efficient way to obtain high-purity crystals.
-
Acid-Base Wash: After the reaction, neutralizing the excess acid and washing the crude product with a dilute base can help remove acidic impurities and unreacted carboxylic acids.[4]
Q6: Are there greener or milder alternatives to traditional synthesis methods?
A6: Yes, significant research has focused on developing more environmentally friendly protocols.
-
Aqueous Media: Performing the reaction in water instead of organic solvents is a key aspect of green chemistry. One-pot reductive cyclocondensation using a Zn/NaHSO₃ system in water at 100°C is one such example.[5]
-
Efficient Catalysts: The use of reusable heterogeneous catalysts like supported gold nanoparticles (Au/TiO₂) allows for synthesis at ambient temperatures and can be recycled multiple times without significant loss of activity.[7]
-
Biorenewable Resources: D-Glucose has been successfully used as a renewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water.[10]
Data Presentation: Reaction Condition Optimization
The following tables summarize quantitative data from studies on benzimidazole synthesis, providing a basis for optimizing experimental conditions.
Table 1: Optimization of a One-Pot Reductive Cyclocondensation (Based on a model reaction with 2-nitroaniline and benzaldehyde)
| Entry | Metal (mmol) | NaHSO₃ (mmol) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Zn (2) | 6 | 100 | 1 | - |
| 2 | Zn (3) | 6 | 100 | 1 | >90% |
| 3 | Fe (3) | 6 | 100 | 1 | Lower |
| 4 | Cu (3) | 6 | 100 | 1 | Lower |
| 5 | Zn (3) | 6 | Room Temp | 1 | No Product |
| 6 | Zn (3) | 0 | 100 | 1 | No Product |
Data adapted from a study on a similar benzimidazole synthesis, illustrating the importance of catalyst choice and temperature.[5]
Table 2: Effect of Catalyst and Stoichiometry on Product Selectivity (Based on a model reaction of o-phenylenediamine and benzaldehyde)
| Entry | Diamine:Aldehyde Ratio | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Product A Yield (%)¹ | Product B Yield (%)² |
| 1 | 1:2 | Er(OTf)₃ (10) | Water | 100 | 15 | - | 72 |
| 2 | 1:2 | None | Water | 100 | 15 | 41 | 51 |
| 3 | 4:1 | None | Water | 1-2 | 5 | 92 | 8 |
| 4 | 1:1.1 | Er(OTf)₃ (10) | Water | 1-2 | 5 | 35 | 50 |
¹Product A: 2-phenyl-1H-benzimidazole (mono-substituted) ²Product B: 1-benzyl-2-phenyl-1H-benzimidazole (di-substituted) Data adapted from a study on benzimidazole synthesis selectivity.[8]
Experimental Protocols
Protocol 1: Synthesis via Condensation with Aldehyde using Sodium Metabisulfite
This protocol is adapted from general procedures for synthesizing 6-nitro-1H-benzimidazole derivatives.[1][2][3]
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Reagent Addition: Add the desired aromatic aldehyde (1.1 equivalents) to the solution.
-
Oxidizing Agent: Add sodium metabisulfite (Na₂S₂O₅) (1.2 equivalents) portion-wise while stirring.
-
Reaction Condition:
-
Conventional Heating: Reflux the mixture for 4-6 hours. Monitor the reaction progress by TLC.
-
Microwave Irradiation: Heat the mixture in a microwave reactor at a suitable temperature (e.g., 100-120°C) for 20-40 minutes.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with water and dry under vacuum.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.
Protocol 2: One-Pot Reductive Cyclocondensation in Water
This protocol is based on an environmentally friendly synthesis of benzimidazole derivatives and can be adapted for nitro-substituted precursors.[5]
-
Reduction of Nitro Group: To a suspension of 2-nitroaniline (or a derivative, 1 equivalent) in water, add Zinc dust (3 equivalents) and sodium bisulfite (NaHSO₃) (6 equivalents).
-
Initial Stirring: Stir the mixture vigorously at room temperature. The reduction to the corresponding diamine is typically rapid (within 5-10 minutes), often accompanied by a color change.
-
Aldehyde Addition: Add the desired aldehyde (1.1 equivalents) to the reaction mixture.
-
Cyclization: Heat the mixture to 100°C and stir for 1-2 hours until TLC analysis indicates the consumption of the diamine intermediate.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the zinc catalyst.
-
Extraction: Extract the aqueous filtrate with an organic solvent like ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by column chromatography over basic alumina using a petroleum ether/ethyl acetate gradient.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for common synthesis issues.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 10. Benzimidazole synthesis [organic-chemistry.org]
Improving the yield of 4-Nitro-1H-benzimidazole in condensation reactions
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to improve the yield of 4-Nitro-1H-benzimidazole in condensation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and highest-yielding method for synthesizing this compound?
A1: The most widely cited and effective method is the Phillips-Ladenburg condensation reaction. This involves reacting 4-nitro-o-phenylenediamine (also known as 3,4-diaminonitrobenzene) with formic acid in the presence of a mineral acid, typically hydrochloric acid (HCl).[1][2] A well-documented protocol using this method reports yields as high as 89%.[3]
Q2: My reaction yield is consistently low. What are the first parameters I should investigate?
A2: Low yields are a common issue that can often be resolved by investigating a few key parameters. First, verify the purity of your starting material, 4-nitro-o-phenylenediamine, as it can oxidize and lead to colored impurities and lower yields.[4] Second, reaction conditions are critical. Insufficient heating or short reaction times can lead to incomplete conversion. Finally, the concentration of the acid catalyst can play a role in the reaction rate and overall yield.[3]
Q3: I'm observing a lot of dark, colored impurities in my crude product. What causes this and how can I remove them?
A3: Colored impurities are typically the result of the oxidation of the o-phenylenediamine starting material.[4] To minimize their formation, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). For removal, recrystallization from an ethanol-water mixture is often effective.[5] If the color persists, treating a solution of the crude product with activated carbon (charcoal) before filtration can adsorb the colored impurities.[4][6]
Q4: Is microwave-assisted synthesis a viable option for this reaction, and how does it compare to conventional heating?
A4: Yes, microwave-assisted synthesis is an excellent option. For the synthesis of related 5-nitrobenzimidazole derivatives from 4-nitro-o-phenylenediamine, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and increase yields significantly.[7][8][9][10][11] While conventional heating might yield 58-75%, microwave methods can boost yields to 82-92%.[9]
Q5: Besides formic acid, what other reagents can be used for the condensation reaction?
A5: While formic acid provides the unsubstituted C2 position of the benzimidazole ring, other reagents can be used. For synthesizing 2-substituted nitrobenzimidazoles, various aromatic aldehydes can be condensed with 4-nitro-o-phenylenediamine, often using an oxidizing agent like sodium metabisulfite.[10][12] Other alternatives include reacting with carboxylic acids (or their derivatives like anhydrides and esters) or iminoester hydrochlorides.[3][9][12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solutions |
| Impure Starting Materials | Verify the purity of 4-nitro-o-phenylenediamine by melting point or spectroscopy. Purify by recrystallization if necessary. |
| Suboptimal Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is heated for the recommended duration (e.g., 3 hours for the formic acid method) or until the starting material is consumed.[3] |
| Incorrect Temperature | Ensure the reaction mixture is maintained at the optimal temperature (e.g., 80-100°C for conventional heating with formic acid or phenoxyacetic acids).[3][9] |
| Inefficient Heating Method | Consider switching from conventional oil bath heating to microwave irradiation to significantly improve yields and reduce reaction times.[7][8][10] |
Issue 2: Presence of Impurities and Side Products
| Potential Cause | Recommended Solutions |
| Oxidation of Starting Material | This often results in dark, tarry impurities. Minimize this by running the reaction under an inert atmosphere (e.g., nitrogen).[4] |
| Uncyclized Intermediate | The intermediate N-formyl-4-nitro-o-phenylenediamine may be present if the reaction is incomplete. Ensure sufficient reaction time and temperature to promote cyclization. |
| Incomplete Reaction | Unreacted 4-nitro-o-phenylenediamine remains in the crude product. Monitor the reaction via TLC to ensure full consumption of the starting material. |
| Persistent Color | After initial filtration, if the product remains colored, perform a recrystallization. Adding activated carbon to the hot solution before filtering can effectively remove colored byproducts.[4][6] |
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Nitrobenzimidazole Derivatives
The following data is for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles from 4-nitro-o-phenylenediamine and phenoxyacetic acids, demonstrating the general advantage of microwave heating for this class of reactions.
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | 3 - 4 hours | 2.5 - 3.5 minutes |
| Typical Yield | 58 - 75% | 82 - 92% |
| Catalyst/Medium | 6N Hydrochloric Acid | 6N Hydrochloric Acid |
| Temperature | 100 °C | 400 W Power |
(Data sourced from Hosamani et al., 2009)[9]
Table 2: Optimized Conditions for Phillips-Ladenburg Synthesis of this compound
| Parameter | Condition |
| Reactant 1 | 4-Nitro-1,2-phenylenediamine |
| Reactant 2 | Formic Acid |
| Catalyst / Solvent | 10% Hydrochloric Acid |
| Temperature | 80 °C (Water Bath) |
| Time | 3 hours |
| Reported Yield | 89% |
| Workup | Alkalinization with NH4OH, filtration |
(Data sourced from a procedure detailed in a patent)[3]
Experimental Protocols
Protocol 1: Phillips-Ladenburg Condensation with Formic Acid (Conventional Heating)
This protocol is a robust method for producing high yields of this compound.
Materials:
-
4-nitro-1,2-phenylenediamine (15.3 g)
-
Formic acid (15 ml)
-
10% Hydrochloric acid (150 ml)
-
Concentrated ammonium hydroxide solution
-
Deionized water
Procedure:
-
Create a suspension of 4-nitro-1,2-phenylenediamine in 150 ml of 10% hydrochloric acid in a round-bottom flask.
-
Add 15 ml of formic acid to the suspension.
-
Heat the mixture in a water bath at 80°C with stirring for 3 hours.
-
After 3 hours, cool the reaction mixture to room temperature.
-
Carefully make the mixture alkaline by adding concentrated ammonium hydroxide solution until a precipitate forms.
-
Filter the resulting yellowish solid product.
-
Wash the collected solid with cold water.
-
Dry the purified product under reduced pressure to obtain 5(6)-nitro-benzimidazole (a tautomer of this compound). A yield of approximately 89% can be expected.[3]
Protocol 2: Microwave-Assisted Synthesis with Aromatic Acids
This protocol is adapted for synthesizing 2-substituted-5-nitrobenzimidazoles and illustrates a modern, rapid, and high-yield alternative.
Materials:
-
4-nitro-o-phenylenediamine (0.01 mole)
-
A substituted phenoxyacetic acid (0.01 mole)
-
6N Hydrochloric Acid (15 mL)
-
Aqueous ammonia
-
Ethanol-water mixture for recrystallization
Procedure:
-
In a microwave-safe reaction vessel, mix 4-nitro-o-phenylenediamine (0.01 mole) and the chosen substituted phenoxyacetic acid (0.01 mole).
-
Add 15 mL of 6N HCl to the vessel.
-
Place the vessel in a microwave reactor and irradiate at 400W for 2.5 to 3.5 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-cold water.
-
Neutralize the mixture with aqueous ammonia to precipitate the product.
-
Filter the solid product and recrystallize from an ethanol-water mixture to obtain the pure compound. Yields are typically in the 82-92% range.[9]
Mandatory Visualizations
Caption: General synthesis pathway for this compound.
Caption: Troubleshooting workflow for low reaction yield.
Caption: Decision workflow for the purification of crude product.
References
- 1. researchgate.net [researchgate.net]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 8. Comparative Studies on Conventional and Microwave Synthesis of Some Benzimidazole, Benzothiazole and Indole Derivatives and Testing on Inhibition of Hyaluronidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. researchgate.net [researchgate.net]
Common side products in the synthesis of nitrobenzimidazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the synthesis of nitrobenzimidazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of nitrobenzimidazoles?
A1: During the synthesis of nitrobenzimidazoles, several side products can form, complicating purification and reducing yields. The most frequently encountered impurities include:
-
Regioisomers: When using unsymmetrically substituted precursors like 4-nitro-o-phenylenediamine, a mixture of 5-nitro- and 6-nitrobenzimidazole regioisomers is often formed, which can be difficult to separate.[1]
-
Over-alkylation Products: In N-alkylation reactions, di-alkylation of the benzimidazole ring can occur, leading to 1,3-disubstituted benzimidazolium salts.
-
Incomplete Cyclization Products: The reaction may stall at the intermediate Schiff base stage, especially under mild conditions, resulting in incomplete cyclization.
-
Polymeric Tars: Undesired polymerization reactions can lead to the formation of intractable tar-like substances, which are challenging to remove from the desired product.[2]
-
Dinitro or Trinitro Derivatives: Under harsh nitrating conditions or with excess nitrating agent, over-nitration of the benzimidazole ring can occur, yielding dinitro or even trinitro derivatives as byproducts.[3]
-
Unreacted Starting Materials: Residual 4-nitro-o-phenylenediamine and the corresponding carboxylic acid or aldehyde are common impurities found in the crude product.[2]
Q2: My reaction mixture has turned into a dark, tarry mess. What could be the cause and how can I prevent it?
A2: The formation of dark, polymeric tars is a common issue in benzimidazole synthesis, often caused by oxidation of the o-phenylenediamine starting material or side reactions at high temperatures. To mitigate this:
-
Use an Inert Atmosphere: Performing the reaction under an inert atmosphere of nitrogen or argon can help prevent the oxidation of the sensitive o-phenylenediamine.
-
Control the Temperature: Avoid excessively high reaction temperatures. If using a high-boiling solvent, ensure the temperature is carefully controlled and monitored.
-
Purify Starting Materials: Impurities in the starting materials can sometimes catalyze polymerization. Ensure your 4-nitro-o-phenylenediamine and other reagents are of high purity.
Q3: I am getting a mixture of 5-nitro and 6-nitrobenzimidazole. How can I improve the regioselectivity?
A3: The synthesis of a single regioisomer (5-nitro vs. 6-nitro) from 4-nitro-o-phenylenediamine is challenging due to the similar reactivity of the two amino groups. The resulting mixture is often inseparable by standard chromatography.[1] While achieving complete regioselectivity is difficult, you can try to influence the ratio of isomers by:
-
Steric Hindrance: Using a bulky carboxylic acid or aldehyde derivative might favor the formation of one regioisomer over the other due to steric hindrance.
-
Protecting Groups: A more complex but potentially effective strategy involves the use of a protecting group on one of the amino functionalities of the o-phenylenediamine, followed by cyclization and deprotection.
-
Alternative Synthetic Routes: Consider alternative synthetic strategies that build the substituted benzene ring onto an existing imidazole core, which can offer better control over the final substitution pattern.
Q4: How can I minimize over-alkylation during N-alkylation of my nitrobenzimidazole?
A4: Over-alkylation, leading to disubstituted products, is a common problem.[4] To favor mono-alkylation:
-
Control Stoichiometry: Use a strict 1:1 molar ratio of the nitrobenzimidazole to the alkylating agent. An excess of the alkylating agent will significantly increase the formation of the disubstituted product.
-
Choice of Base and Solvent: The reaction conditions play a crucial role. A weaker base and a less polar solvent can sometimes reduce the rate of the second alkylation step.
-
Gradual Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration, which can favor the mono-alkylation product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete reaction. 2. Formation of significant amounts of side products (e.g., tars, regioisomers). 3. Suboptimal reaction conditions (temperature, time, catalyst). | 1. Monitor the reaction progress using TLC or LC-MS to ensure completion. 2. Refer to the specific troubleshooting advice for the identified side products. 3. Optimize reaction conditions. Microwave-assisted synthesis has been shown to improve yields and reduce reaction times. |
| Formation of Inseparable Regioisomers | Use of unsymmetrical 4-nitro-o-phenylenediamine. | 1. Accept the mixture if separation is not feasible and the mixture is suitable for the next step. 2. Investigate alternative synthetic routes that provide better regiocontrol. 3. Attempt separation using specialized chromatographic techniques (e.g., preparative HPLC with a suitable column and mobile phase). |
| Presence of Colored Impurities | Oxidation of o-phenylenediamine starting material or intermediates. | 1. Conduct the reaction under an inert atmosphere (N₂ or Ar). 2. Purify the crude product by recrystallization, potentially with the addition of activated charcoal to adsorb colored impurities. |
| Product is Contaminated with Starting Materials | 1. Incomplete reaction. 2. Inefficient purification. | 1. Ensure the reaction has gone to completion by monitoring with TLC. 2. Optimize the purification method. Recrystallization is often effective for removing unreacted starting materials. Column chromatography with an appropriate solvent system can also be used. |
| Formation of Di-substituted Alkylation Products | Excess alkylating agent or highly reactive substrate. | 1. Use a 1:1 stoichiometry of nitrobenzimidazole to alkylating agent. 2. Add the alkylating agent slowly to the reaction mixture. 3. Use a milder base and less polar solvent. |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-Substituted-5(6)-nitro-1H-benzimidazoles (Phillips Condensation)
This protocol describes a common method for synthesizing nitrobenzimidazoles, which may lead to a mixture of regioisomers.
-
Reaction Setup: In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Addition of Reagents: Add the desired carboxylic acid (1.1 eq) to the solution.
-
Acid Catalyst: Add a catalytic amount of a mineral acid, such as 4M HCl.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) until the pH is neutral.
-
Isolation: The product will often precipitate out of the solution upon neutralization. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).
Visualizing Reaction Pathways
Main Synthetic Pathway and Common Side Products
The following diagram illustrates the general synthesis of 5(6)-nitrobenzimidazoles and highlights the formation of key side products.
Caption: Synthetic pathway and common side products.
Troubleshooting Logic for N-Alkylation
This diagram outlines a logical workflow for troubleshooting common issues encountered during the N-alkylation of nitrobenzimidazoles.
Caption: Troubleshooting workflow for N-alkylation.
References
Technical Support Center: Purification of 4-Nitro-1H-benzimidazole and Its Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 4-Nitro-1H-benzimidazole and its derivatives.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during the experimental process.
Issue 1: Low Yield of Purified Product
Question: My final yield of the purified this compound derivative is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yield is a frequent challenge that can stem from various stages of the synthesis and purification process.[1] Key factors to investigate include:
-
Incomplete Reaction: The initial synthesis may not have proceeded to completion. It is critical to monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are fully consumed.[1]
-
Product Loss During Workup: Benzimidazole derivatives, particularly those with a polar nitro group, can have varied solubilities.[2] Significant product loss can occur during aqueous washes or extractions if the compound is partially soluble in the aqueous phase.[1] To mitigate this, consider back-extracting the aqueous layers with a suitable organic solvent.[1]
-
Precipitation/Crystallization Issues: The product may not have fully precipitated or crystallized from the solution. Sometimes, the product may form an oil or remain in the mother liquor.
-
Degradation: Nitrobenzimidazole derivatives can be sensitive to harsh conditions like strong acids, bases, or prolonged exposure to high temperatures, leading to degradation.[3]
Issue 2: Persistent Colored Impurities in the Final Product
Question: My purified this compound product has a persistent pink, red, or brownish color, even after initial purification. How can I remove these impurities?
Answer: Colored impurities are a common issue, often arising from oxidation or side reactions. The starting material, 4-nitro-o-phenylenediamine, is susceptible to oxidation, which can produce colored byproducts.
-
Activated Carbon Treatment: During recrystallization, adding activated carbon (charcoal) to the hot solution can effectively adsorb colored impurities.[4] After a short heating period, the charcoal is filtered off hot, and the purified product crystallizes upon cooling.[4]
-
Use of Reducing Agents: The use of a catalytic amount of sodium metabisulfite during the synthesis reaction can help prevent oxidation and reduce the formation of colored impurities.[5]
-
Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography using silica gel is a highly effective method for separating these polar, colored impurities from the main product.[3]
Issue 3: Difficulty Achieving Crystallization
Question: The crude product oils out or refuses to crystallize from solution. What steps can I take to induce crystallization?
Answer: The high polarity imparted by the nitro group and the hydrogen-bonding capabilities of the benzimidazole ring can make crystallization challenging.
-
Solvent Selection: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound when hot but not when cold. For nitrobenzimidazole derivatives, alcoholic solvents like ethanol or methanol, or mixtures of ethanol and water, are often effective.[6][7]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid product, add a tiny crystal to the cooled, supersaturated solution. This "seed crystal" can initiate the crystallization process.
-
Solvent-Antisolvent System: Dissolve the compound in a minimum amount of a good solvent (in which it is highly soluble). Then, slowly add an "anti-solvent" (in which the compound is insoluble) until the solution becomes turbid. Heating to clarify and then slowly cooling can promote crystal formation. A common combination is an alcoholic solvent with heptane or hexane.[6]
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common purification techniques for this compound and its derivatives?
The primary methods for purifying these compounds are recrystallization and column chromatography.
-
Recrystallization: This is often the first method of choice for purifying the crude product, especially on a larger scale. It is effective at removing impurities with different solubility profiles.[4][6]
-
Column Chromatography: Adsorption chromatography using silica gel is highly effective for separating compounds with similar polarities and for removing trace impurities that are difficult to eliminate by recrystallization.[2][3][8]
-
Sublimation: For some lower molecular weight and thermally stable benzimidazoles, sublimation under vacuum can be a powerful purification technique, especially for removing non-volatile impurities.[2]
FAQ 2: How does the presence of the nitro group affect the purification strategy?
The nitro group is a strong electron-withdrawing group, which significantly impacts the molecule's properties and, consequently, the purification strategy:
-
Increased Polarity: The nitro group increases the polarity of the molecule, which affects its solubility in various solvents and its retention on chromatographic media like silica gel.
-
Acidity of N-H Proton: The electron-withdrawing nature of the nitro group makes the N-H proton of the imidazole ring more acidic compared to unsubstituted benzimidazole. This can influence its behavior in acidic or basic media during workup and extraction.
-
Potential for Side Reactions: The nitro group can be reduced to an amino group under certain conditions.[9] Care must be taken to avoid unintended reactions during synthesis and purification.
FAQ 3: What are the typical impurities encountered in the synthesis of this compound derivatives?
Common impurities often include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Unreacted Starting Materials: Residual 4-nitro-o-phenylenediamine or the corresponding carboxylic acid/aldehyde used in the condensation reaction are common impurities.[3]
-
Oxidation Products: As mentioned, starting materials and the product itself can be prone to oxidation, leading to colored impurities.
-
Positional Isomers: Depending on the starting materials, the synthesis could potentially result in a mixture of isomers (e.g., 4-nitro and 7-nitro tautomers, or isomers from substituted phenylenediamines).
-
Process-Related Impurities: These can include residual solvents, salts from the workup (e.g., from neutralization steps), and byproducts from reagents used.[3][10]
Data Summary
Table 1: Solubility of Benzimidazole Derivatives
| Compound | Solvent | Solubility Information | Source |
| 1H-Benzimidazole | Dichloromethane, Toluene | Soluble | [11] |
| 1H-Benzimidazole | Alcohols (e.g., Propanol, Butanol) | Soluble | [11] |
| This compound Derivatives | Ethanol-Water mixtures | Often suitable for recrystallization | [6][7] |
| Benzimidazole Derivatives | N,N-Dimethylformamide (DMF) | Generally good solubility, often used as a reaction solvent | [4] |
Table 2: Comparison of Purification Methods
| Method | Typical Yield | Purity Achieved | Key Advantages | Key Disadvantages |
| Recrystallization | Moderate to High | Good to Excellent (>98%) | Scalable, cost-effective, removes dissimilar impurities. | Can be ineffective for impurities with similar solubility; potential for product loss in mother liquor. |
| Column Chromatography | Moderate | Excellent (>99%) | High resolving power, separates closely related impurities. | Labor-intensive, requires large solvent volumes, can be difficult to scale up.[12] |
| Sublimation | Low to Moderate | Very High | Excellent for removing non-volatile impurities; no solvent waste. | Only suitable for thermally stable compounds with appropriate vapor pressure.[2] |
Key Experimental Protocols
Protocol 1: General Recrystallization of a this compound Derivative
This protocol provides a general guideline; specific solvent volumes and temperatures may require optimization.
-
Solvent Selection: Place a small amount of the crude product in a test tube and test its solubility in various solvents (e.g., ethanol, methanol, ethyl acetate, ethanol/water mixtures) to find a suitable system where it is soluble when hot and sparingly soluble when cold.
-
Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of the chosen hot recrystallization solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat source, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Reheat the mixture to boiling for 5-10 minutes.[4]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities.[4]
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, the flask can then be placed in an ice bath.[4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.[4]
-
Drying: Dry the purified crystals under vacuum to a constant weight.[4]
Protocol 2: General Purification by Silica Gel Column Chromatography
-
Solvent System Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent (or a less polar starting solvent). Pour the slurry into a chromatography column and allow it to pack uniformly, draining the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully add the sample to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger adsorption to the silica.
-
Fraction Analysis: Monitor the composition of the collected fractions using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. benchchem.com [benchchem.com]
- 4. ijcrt.org [ijcrt.org]
- 5. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. e-journals.in [e-journals.in]
- 11. 1H-Benzimidazole (CAS 51-17-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 12. pubs.acs.org [pubs.acs.org]
Troubleshooting incomplete cyclization in benzimidazole synthesis
Welcome to the technical support center for benzimidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of benzimidazole derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield of my desired benzimidazole. What are the common causes and how can I improve it?
Answer:
Low yields in benzimidazole synthesis can stem from several factors. Here are the key areas to investigate:
-
Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. Some reactions that yield poorly at room temperature can see significant improvement when heated.[1] Microwave-assisted synthesis has also been shown to dramatically reduce reaction times and increase yields.[1][2]
-
Catalyst Choice and Loading: The type and amount of catalyst are critical. Many reactions show a significant drop in yield without a catalyst or with suboptimal catalyst loading.[1] Common catalysts include Lewis acids (e.g., Er(OTf)₃, ZnCl₂), ammonium salts (e.g., NH₄Cl), and heterogeneous catalysts.[1][3] It's essential to optimize the catalyst amount, as increasing it beyond a certain point can sometimes lead to a decrease in selectivity and yield.[1]
-
Starting Material Quality: The purity of the o-phenylenediamine and the aldehyde or carboxylic acid is important.[1] Impurities can lead to side reactions and the formation of colored byproducts.[1] Consider purifying your starting materials by recrystallization or distillation if their purity is questionable.[4]
-
Incomplete Reaction: The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4][5]
-
Atmosphere: For reactions involving oxidative cyclization, the presence of an oxidant or air may be necessary. Conversely, some reactions may require an inert atmosphere (e.g., Nitrogen or Argon) to prevent unwanted side reactions, especially the oxidation of o-phenylenediamine.[1][4]
Issue 2: Incomplete Cyclization & Presence of Intermediates
Question: My reaction mixture shows the presence of starting materials and/or a Schiff base intermediate, but not the final benzimidazole product. How can I drive the cyclization to completion?
Answer:
The formation of a stable Schiff base intermediate without subsequent cyclization is a common hurdle. Here’s how to address it:
-
Ensure Oxidative Conditions (for aldehyde precursors): The conversion of the intermediate to the benzimidazole ring is an oxidative process.[6] If you are starting with an aldehyde, an oxidizing agent is often required.[7] While air can sometimes be sufficient, many protocols use agents like H₂O₂, oxone, or hypervalent iodine.[2] Some catalytic systems are also designed to facilitate this oxidative step.
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy for the cyclization step.[1] An intermediate imine might be the major product at a lower temperature, while the desired benzimidazole forms at a higher temperature.[1]
-
Choice of Catalyst: The catalyst is not only crucial for the initial condensation but also for promoting the cyclization. Lewis acids can activate the imine intermediate for the intramolecular nucleophilic attack.[8]
-
Water Removal: The cyclization step involves the elimination of a water molecule. In some cases, removing water from the reaction mixture (e.g., using molecular sieves) can help drive the equilibrium towards the product.[5]
Issue 3: Formation of Side Products
Question: I am observing significant side products in my reaction. How can I increase the selectivity for my desired benzimidazole?
Answer:
Side product formation often arises from the self-condensation of the aldehyde or the formation of 1,2-disubstituted benzimidazoles.[4] To improve selectivity:
-
Control the Stoichiometry: Ensure the molar ratio of o-phenylenediamine to the aldehyde/carboxylic acid is optimal.[1] To favor the formation of 2-substituted benzimidazoles, use a 1:1 ratio or a slight excess of o-phenylenediamine.[4]
-
Optimize the Catalyst: The choice of catalyst can significantly influence selectivity. For example, the size of gold nanoparticles has been shown to affect the selectivity of the reaction.[1] In some cases, the use of a catalyst like Er(OTf)₃ with electron-rich aldehydes can selectively produce 1,2-disubstituted products, while the absence of the catalyst favors mono-substitution.[9]
-
Modify Reaction Conditions: Adjusting the temperature can favor the desired reaction pathway. Some side reactions may be favored at higher temperatures.[1]
-
Choice of Solvent: The solvent can influence the selectivity between 2-substituted and 1,2-disubstituted benzimidazoles.[4] It is recommended to perform a solvent screen to find the best option for your specific reaction.[5]
Issue 4: Difficulty in Product Purification
Question: My crude product is difficult to purify, and I have persistent colored impurities. What purification strategies can I use?
Answer:
Purification challenges are common in benzimidazole synthesis. Here are some solutions:
-
Recrystallization: This is often the first method of choice. Finding a suitable solvent or solvent system is key. Small-scale solvent screening is recommended.[10]
-
Activated Carbon (Charcoal) Treatment: If your product is colored (e.g., yellow or brown), adding a small amount of activated carbon to the hot solution during recrystallization can help adsorb colored impurities.[10][11] The charcoal is then removed by hot filtration.[10]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method.[1] If your compound is unstable on silica, you can deactivate the silica gel with a small amount of triethylamine in your eluent.[10]
-
Sublimation: For thermally stable benzimidazoles, sublimation under vacuum can be a very effective purification technique to obtain high-purity crystalline products.[12]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Benzimidazole Synthesis from o-Phenylenediamine and Benzaldehyde
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| None | Methanol | 25 | 24 | 20 | [7] |
| None | Acetonitrile | 25 | 24 | 35 | [7] |
| Au/TiO₂ (1) | Methanol | 25 | 3 | 95 | [7] |
| Au/Al₂O₃ (1) | Methanol | 25 | 3 | 85 | [7] |
| Sc(OTf)₃ (5) | Acetonitrile | Room Temp. | 0.5 | 94 | [13] |
| NH₄Cl (4 mmol) | Chloroform | Room Temp. | 4 | - | [1] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 | - | [5] |
Table 2: Effect of Temperature and Microwave (MW) Irradiation
| Reactants | Catalyst (mol%) | Solvent | Temperature (°C) | Time (min) | Method | Yield (%) | Reference |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (1) | Ethyl lactate | Room Temp. | 360 | Conventional | 45 | [1] |
| N-phenyl-o-phenylenediamine + Benzaldehyde | Er(OTf)₃ (1) | Solvent-free | 60 | 5-10 | Microwave | 95 | [1] |
| o-phenylenediamine + Benzoic Acid | None | Water | 250 | 180 | Conventional | ~50 | [14] |
| o-phenylenediamine + Benzoic Acid | None | Water | 350 | 60 | Conventional | ~90 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Benzimidazole Synthesis using NH₄Cl in Chloroform [1]
-
To a stirred solution of o-phenylenediamine (1 mmol) and NH₄Cl (4 mmol) in CHCl₃ (5 ml), add the corresponding aldehyde (1 mmol).
-
Continue stirring the reaction mixture at room temperature for the time specified for the particular aldehyde (typically 4 hours or as monitored by TLC).
-
After completion of the reaction, pour the mixture into crushed ice and allow it to stand for a few minutes.
-
Filter the separated solid product.
-
Wash the solid with water and then dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure benzimidazole derivative.
Protocol 2: General Procedure for Microwave-Assisted Synthesis [1][6]
-
In a microwave reactor vessel, mix N-substituted-o-phenylenediamine (1 mmol), an aldehyde (1 mmol), and a catalyst such as Er(OTf)₃ (1 mol%).
-
Conduct the reaction under solvent-free conditions in a microwave oven at a specified temperature (e.g., 60 °C) for a short duration (e.g., 5–10 minutes).
-
After completion, allow the vessel to cool to room temperature.
-
Add water to the reaction mixture.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Benzimidazole synthesis [organic-chemistry.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 9. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 10. benchchem.com [benchchem.com]
- 11. ijcrt.org [ijcrt.org]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3 (2003) | Akio Ohsawa | 56 Citations [scispace.com]
- 14. researchgate.net [researchgate.net]
4-Nitro-1H-benzimidazole degradation pathways and stability issues
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4-Nitro-1H-benzimidazole. It addresses potential degradation pathways and stability issues through troubleshooting guides and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Unexpected degradation of the compound in solution. | - Photodegradation: Exposure to light, especially UV radiation, can cause the degradation of nitroaromatic compounds.[1][2] - pH instability: Benzimidazole derivatives can be sensitive to harsh acidic or basic conditions.[3] - Thermal degradation: Elevated temperatures can accelerate decomposition.[4] - Oxidation: Reaction with atmospheric oxygen or oxidizing agents.[4] | - Prepare solutions fresh and use them promptly. - Store solutions in amber vials or protect them from light.[2] - Buffer solutions to a neutral pH if compatible with the experimental design. - Avoid prolonged exposure to high temperatures.[4] - Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).[3] |
| Inconsistent analytical results (e.g., HPLC). | - Degradation in the autosampler: Some compounds may degrade while waiting for injection in the autosampler, especially if not temperature-controlled.[5] - Formation of multiple degradation products: The appearance of new, unidentified peaks can indicate degradation.[4] - Solvent incompatibility: The compound may not be stable in the chosen solvent over time. | - Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C).[5] - Analyze samples immediately after preparation. - Perform a forced degradation study to identify potential degradation products and their retention times.[4] - Validate the stability of the compound in the chosen analytical solvent over the expected analysis time. |
| Discoloration of the solid compound or solution. | - Photodegradation: Exposure to light is a common cause of color change in nitroimidazole compounds.[2] - Oxidation: Reaction with air can lead to colored byproducts. | - Store the solid compound in a tightly sealed container in a dark, cool, and dry place.[6] - For solutions, store in amber vials and protect from light.[2] |
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented, based on related nitroaromatic and benzimidazole compounds, the primary degradation pathways are expected to be:
-
Photodegradation: This is a significant pathway for nitroimidazoles.[1][7] It likely involves the nitro group, potentially leading to its reduction or elimination.[1][2] The imidazole ring itself can also be a site of photodegradation.[2]
-
Hydrolysis: Degradation in aqueous solutions can occur, particularly under strong acidic or basic conditions, which can affect the stability of the benzimidazole core.[3]
-
Oxidation: The benzimidazole ring can be susceptible to oxidation, leading to the formation of various oxidized byproducts.[4]
-
Thermal Degradation: At elevated temperatures, decomposition can occur, though benzimidazoles are generally more stable in solid form than in solution.[8]
Q2: How should I store this compound stock solutions?
A2: For optimal stability, stock solutions should be stored at low temperatures, protected from light. Studies on other benzimidazoles have shown good stability when stored at -20 °C or -80 °C.[5][9] It is recommended to prepare fresh working solutions from a frozen stock and to minimize freeze-thaw cycles.[5]
Q3: What conditions should I use for a forced degradation study of this compound?
A3: A forced degradation study helps to understand the stability of the molecule under various stress conditions.[4] The following table outlines typical conditions, which should be optimized for your specific experimental needs.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Mix a stock solution with 0.1 M HCl and heat (e.g., at 60 °C) for defined periods (e.g., 2, 4, 8, 24 hours). Neutralize before analysis.[4] |
| Base Hydrolysis | Mix a stock solution with 0.1 M NaOH and keep at room temperature or heat gently for a defined period. Neutralize before analysis.[4] |
| Oxidation | Mix a stock solution with 3% H₂O₂ and keep at room temperature for a defined period.[4] |
| Thermal Stress | Expose the solid compound and a solution to elevated temperatures (e.g., 60-80 °C) in an oven.[4] |
| Photostability | Expose the solid compound and a solution to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A dark control should be run in parallel.[4] |
Q4: What is the expected atmospheric lifetime of this compound?
A4: While specific data for this compound is unavailable, a study on the closely related 4-nitroimidazole estimated its atmospheric photolysis lifetime to be approximately 391 minutes in aqueous conditions.[1] Degradation via OH radical oxidation is also a significant pathway.[1]
Experimental Protocols
Protocol 1: General Procedure for Stability Testing by HPLC
Objective: To quantify the degradation of this compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Application of Stress Conditions: Aliquot the stock solution and subject it to the desired stress conditions as outlined in the forced degradation study table above (FAQ3).
-
Sample Collection and Quenching: At predetermined time points, withdraw samples. If the reaction is ongoing, it may need to be quenched (e.g., by neutralization or cooling).
-
Sample Preparation for HPLC: Dilute the samples with the mobile phase to a concentration within the linear range of the HPLC method. Filter the samples through a 0.22 µm syringe filter before injection.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., acetate buffer, pH 4.5) and an organic solvent (e.g., acetonitrile) is often used.[10]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[10]
-
Detection: Use a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis: Quantify the decrease in the peak area of the parent compound over time to determine the degradation rate. The appearance and increase of new peaks signify degradation products.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Benzimidazole,2-chloro-4-nitro-(9CI) CAS#: 15965-55-6 [m.chemicalbook.com]
- 7. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Minimizing side reactions in the Phillips benzimidazole synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions and optimize the Phillips benzimidazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Phillips benzimidazole synthesis and what are its common applications?
The Phillips benzimidazole synthesis is a classic condensation reaction between an o-phenylenediamine and a carboxylic acid (or its derivative) under acidic conditions to form a benzimidazole ring system.[1][2][3] This heterocyclic motif is a crucial component in many pharmaceutical agents due to its diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5]
Q2: My reaction is producing a significant amount of a high-molecular-weight, insoluble byproduct. What is it and how can I prevent its formation?
A common side reaction in the Phillips synthesis is the formation of a diamide byproduct. This occurs when both amine groups of the o-phenylenediamine react with the carboxylic acid without the subsequent cyclization to the benzimidazole.[1][6]
To minimize diamide formation:
-
Increase Acid Concentration: The formation of the desired benzimidazole is favored in the presence of an excess of a protonating agent.[1][6] The acid protonates the carbonyl group of the initially formed N-acyl-o-phenylenediamine intermediate, making it more electrophilic and facilitating the intramolecular cyclization.
-
Elevate Reaction Temperature: Higher temperatures generally favor the intramolecular cyclization over the intermolecular diamide formation.[1][6] For less reactive aromatic carboxylic acids, temperatures above 180°C in a sealed vessel may be necessary to achieve good yields of the benzimidazole.[2]
-
Use of Dehydrating Agents: Polyphosphoric acid (PPA) is often used as both a catalyst and a dehydrating agent, which can effectively promote the cyclization and minimize diamide formation.[7]
Q3: The reaction mixture is turning dark, and I am observing colored impurities in my final product. What causes this and how can I avoid it?
The formation of colored impurities can be attributed to the oxidative dimerization and polymerization of the o-phenylenediamine starting material, especially under harsh acidic and high-temperature conditions.[8] The resulting polymeric materials are often highly colored and can be difficult to remove.
To prevent the formation of colored impurities:
-
Use High-Purity Starting Materials: Ensure the o-phenylenediamine is free from oxidized impurities.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation.
-
Use of o-phenylenediamine dihydrochloride: This salt form of the starting material can sometimes lead to reduced colored impurities and more homogenous reaction mixtures.[9]
-
Moderate Reaction Conditions: While high temperatures favor benzimidazole formation over diamide, excessively high temperatures can lead to degradation and polymerization. Careful optimization of the reaction temperature is crucial.
Q4: My reaction yield is consistently low. What are the key parameters to investigate?
Low yields can stem from several factors. Beyond the side reactions mentioned above, consider the following:
-
Purity of Reagents: Impurities in either the o-phenylenediamine or the carboxylic acid can interfere with the reaction.
-
Reaction Time: Ensure the reaction is allowed to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.[8]
-
Solvent Choice: While often performed neat or in the presence of an acid like PPA, the choice of a high-boiling point solvent can sometimes be beneficial.
-
Stoichiometry: Ensure the correct molar ratios of the reactants are used.
Data Presentation
The following tables summarize the influence of key reaction parameters on the outcome of the Phillips benzimidazole synthesis.
Table 1: Effect of Reaction Conditions on Product Distribution
| Parameter | Condition | Favored Product | Potential Side Product(s) | Reference(s) |
| Acid Concentration | High (Excess protonating agent) | Benzimidazole | Diamide | [1][6] |
| Low or Neutral | Diamide | Benzimidazole | [1][6] | |
| Temperature | High (e.g., >150°C) | Benzimidazole | Polymeric impurities, degradation products | [1][2][6] |
| Low | Diamide, Unreacted starting materials | Benzimidazole | [1][6] | |
| Atmosphere | Inert (e.g., N₂, Ar) | Cleaner Product | Oxidized byproducts (colored) | - |
| Air/Oxygen | Oxidized byproducts (colored) | - | [8] |
Table 2: Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) | Reference(s) |
| Low Yield | Incomplete reaction, side product formation, impure reagents. | Optimize reaction time and temperature, increase acid concentration, purify starting materials. | [8] |
| Diamide Byproduct | Insufficient acid catalysis, low reaction temperature. | Increase acid concentration (e.g., use PPA), increase reaction temperature. | [1][6] |
| Colored Impurities | Oxidation of o-phenylenediamine. | Use high-purity starting materials, run the reaction under an inert atmosphere, consider using o-phenylenediamine dihydrochloride. | [8][9] |
| Poor Solubility of Product | Formation of polymeric byproducts. | Optimize reaction conditions to minimize oxidation, purify the product via recrystallization or column chromatography. | [8] |
Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Substituted Benzimidazoles using Polyphosphoric Acid (PPA)
This protocol is designed to favor the formation of the benzimidazole product and minimize diamide formation, particularly for less reactive carboxylic acids.
-
Materials:
-
o-phenylenediamine (1 equivalent)
-
Carboxylic acid (1 equivalent)
-
Polyphosphoric acid (PPA)
-
Xylene (optional, as solvent)
-
Sodium bicarbonate solution (saturated)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add polyphosphoric acid. If using a solvent, add xylene.
-
Heat the mixture to 80°C with stirring.
-
Add the o-phenylenediamine and the carboxylic acid to the flask.
-
Increase the temperature to 145°C and continue stirring for 4 hours.[7]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and carefully add hot water while stirring to hydrolyze the PPA.
-
Filter the hot mixture to isolate the crude product.
-
Suspend the crude solid in water and neutralize with a saturated solution of sodium bicarbonate until the pH is neutral.
-
Filter the solid, wash thoroughly with hot water, and dry.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or THF).[7]
-
Protocol 2: Purification of Benzimidazoles
-
Recrystallization: This is the most common method for purifying benzimidazoles. Ethanol is a frequently used solvent. Dissolve the crude product in a minimal amount of hot ethanol, filter hot to remove any insoluble impurities, and allow the solution to cool slowly to form crystals.
-
Column Chromatography: For stubborn impurities or to separate mixtures of benzimidazole and diamide, silica gel column chromatography can be employed. A typical eluent system is a mixture of hexane and ethyl acetate.
Visualizations
Caption: Reaction pathways in the Phillips synthesis.
Caption: Troubleshooting workflow for the Phillips synthesis.
Caption: Mechanisms of common side reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 3. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Benzimidazole or Diamide From a Reaction of Diamines and Carboxylic Acids or Acid Chlorides: Crystal Structures and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-(N-Benzylpyrrolyl)-benzimidazoles Using Polyphosphoric Acid Prompted Cyclocondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Benzimidazole synthesis [organic-chemistry.org]
Alternative catalysts for the synthesis of 4-Nitro-1H-benzimidazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-Nitro-1H-benzimidazole, focusing on alternative catalysts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of different catalytic systems.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 4-nitro-o-phenylenediamine and a one-carbon synthon, typically formic acid or a suitable derivative like an orthoester. Aldehydes can also be used, followed by an oxidation step.
Q2: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields in the synthesis of this compound can stem from several factors. Key parameters to optimize include the choice of catalyst, solvent, reaction temperature, and reaction time. The purity of the starting materials, particularly the 4-nitro-o-phenylenediamine, is also crucial, as impurities can interfere with the cyclization reaction. Inadequate mixing or the presence of atmospheric oxygen (in some reactions) can also lead to reduced yields and the formation of side products.
Q3: Are there any specific safety precautions to consider when working with 4-nitro-o-phenylenediamine?
A3: Yes, 4-nitro-o-phenylenediamine is a hazardous substance. It is toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected mutagen and may cause damage to organs through prolonged or repeated exposure. Always handle this compound in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety goggles, and a lab coat. Avoid creating dust. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Q4: How does the nitro group affect the synthesis of this compound?
A4: The electron-withdrawing nature of the nitro group deactivates the aromatic ring, which can make the cyclization step more challenging compared to the synthesis of unsubstituted benzimidazole. This may necessitate the use of more active catalysts or harsher reaction conditions to achieve good yields. However, the nitro group can also influence the regioselectivity of the reaction.
Q5: Can I use microwave irradiation to accelerate the synthesis?
A5: Yes, microwave-assisted synthesis has been shown to be an effective method for accelerating the synthesis of benzimidazole derivatives, including nitro-substituted ones.[1][2] It often leads to significantly shorter reaction times and can, in some cases, improve yields compared to conventional heating methods.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Ineffective or insufficient catalyst. 2. Suboptimal reaction temperature or time. 3. Poor quality or degradation of starting materials (especially 4-nitro-o-phenylenediamine). 4. Inappropriate solvent. | 1. Screen different catalysts (see comparative data below). Increase catalyst loading incrementally. 2. Optimize the temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 3. Ensure the purity of starting materials. Recrystallize 4-nitro-o-phenylenediamine if necessary. 4. Perform a solvent screen. Solvents like ethanol, acetonitrile, or even solvent-free conditions can be effective depending on the catalyst. |
| Formation of Multiple Products (Impure Sample) | 1. Incomplete reaction leading to the presence of starting materials and intermediates. 2. Side reactions such as polymerization or oxidation of the diamine. 3. N-alkylation if using certain alkylating agents as one-carbon sources. | 1. Increase reaction time or temperature and monitor by TLC until the starting material is consumed. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Lowering the reaction temperature might reduce polymerization. 3. Choose a more appropriate one-carbon source like formic acid or an orthoester. |
| Dark-Colored Reaction Mixture and Product | 1. Oxidation of 4-nitro-o-phenylenediamine. 2. Decomposition of starting materials or product at high temperatures. | 1. Purge the reaction vessel with an inert gas before starting the reaction. 2. Reduce the reaction temperature and monitor for product formation. Consider using a more active catalyst that allows for lower reaction temperatures. |
| Product Purification Difficulties | 1. Co-elution of the product with byproducts or starting materials during chromatography. 2. Poor solubility of the product in common recrystallization solvents. | 1. Optimize the mobile phase for column chromatography. A gradient elution might be necessary. 2. Screen a variety of solvents or solvent mixtures for recrystallization. Hot filtration to remove insoluble impurities may be beneficial. |
Alternative Catalysts: Data and Protocols
The synthesis of this compound is typically achieved through the condensation of 4-nitro-o-phenylenediamine with a suitable one-carbon source. While traditional methods often rely on strong acids, several alternative catalysts offer milder reaction conditions, improved yields, and easier work-up procedures.
Comparative Data of Alternative Catalysts
| Catalyst | One-Carbon Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Lewis Acids (e.g., ZrCl₄, SnCl₄) | Orthoesters | Acetonitrile | Room Temp. | 2 - 4 | 85 - 95 | [3] |
| Lanthanum Chloride (LaCl₃) | Aldehydes | Acetonitrile | Room Temp. | 2 - 4 | 85 - 95 | [3][4] |
| Ammonium Chloride (NH₄Cl) | Carboxylic Acids | Ethanol | 80 - 90 | 6 | 72 - 90 | [2] |
| p-Toluenesulfonic Acid (p-TSOH) | Aldehydes/Carboxylic Acids | DMF/Toluene | 80 | 2 - 3 | High | [5] |
| Sodium Metabisulfite (Na₂S₂O₅) | Aromatic Aldehydes | Ethanol-Water | 80 | - | Good to Excellent | [6] |
Note: The yields reported are for benzimidazole derivatives and may vary for the specific synthesis of this compound.
Experimental Protocols
General Workflow for Catalyst Screening
Caption: A general experimental workflow for screening alternative catalysts in the synthesis of this compound.
Lewis Acid Catalyzed Synthesis (e.g., Zirconium(IV) chloride)
Lewis acids like ZrCl₄, SnCl₄, and TiCl₄ can effectively catalyze the condensation of o-phenylenediamines with orthoesters.[3]
Protocol:
-
In a round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1 mmol) and a trialkyl orthoformate (e.g., triethyl orthoformate, 1.2 mmol) in anhydrous acetonitrile (10 mL).
-
Add a catalytic amount of the Lewis acid (e.g., ZrCl₄, 5-10 mol%) to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Lanthanum(III) Chloride Catalyzed Synthesis
Lanthanum(III) chloride is an efficient and mild catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and aldehydes.[3][4]
Protocol:
-
To a solution of 4-nitro-o-phenylenediamine (1 mmol) in acetonitrile (10 mL), add the desired aldehyde (1 mmol).
-
Add lanthanum(III) chloride heptahydrate (LaCl₃·7H₂O, 10 mol%) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within a few hours.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
If necessary, recrystallize the crude product from a suitable solvent like ethanol.
Ammonium Chloride Catalyzed Synthesis
Ammonium chloride provides a cost-effective and environmentally benign catalytic system for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.[2]
Protocol:
-
In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1 mmol), the carboxylic acid (e.g., formic acid, 1.1 mmol), and ammonium chloride (NH₄Cl, 10-20 mol%).
-
Add ethanol (15 mL) as the solvent.
-
Reflux the reaction mixture with stirring at 80-90 °C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Logical Relationship of Troubleshooting Steps
Caption: A logical workflow for troubleshooting low product yield in the synthesis of this compound.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 4-Nitro-1H-benzimidazole Interference in Fluorescence-Based Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering potential interference from 4-nitro-1H-benzimidazole in fluorescence-based assays. The following information is designed to help you troubleshoot and mitigate these issues to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: Can this compound interfere with my fluorescence-based assay?
A1: Yes, this compound has the potential to interfere with fluorescence-based assays. While nitroaromatic compounds are often presumed to be non-fluorescent, some can exhibit intrinsic fluorescence (autofluorescence).[1] Additionally, they can interfere through other mechanisms such as fluorescence quenching or the inner filter effect.
Q2: What are the primary mechanisms of interference by this compound?
A2: The primary mechanisms of interference are:
-
Autofluorescence: The compound itself may emit light upon excitation at wavelengths used in your assay, leading to an artificially high signal and potential false positives.
-
Fluorescence Quenching: The compound may decrease the fluorescence signal of your probe through processes like Förster Resonance Energy Transfer (FRET) or photoinduced electron transfer (PET), potentially causing false negatives.[2]
-
Inner Filter Effect: At higher concentrations, the compound may absorb the excitation light intended for your fluorophore or the emitted light from the fluorophore, leading to an underestimation of the true signal.
Q3: What are the initial steps to identify potential interference from this compound?
A3: A simple control experiment is the best first step. Prepare wells containing this compound at the assay concentration in the assay buffer, without any of the assay's fluorescent reporters or biological components. Measuring the fluorescence of these wells using your assay's instrument settings will indicate if the compound is autofluorescent.
Q4: How can I mitigate interference from this compound?
A4: Mitigation strategies depend on the type of interference:
-
For Autofluorescence: Consider switching to a fluorophore with excitation and emission wavelengths that are red-shifted, as this can reduce interference from many autofluorescent compounds.[3]
-
For Quenching: If quenching is observed, reducing the concentration of this compound, if experimentally feasible, can help.
-
For Inner Filter Effect: Diluting the sample is the simplest way to minimize this effect. A general guideline is to keep the absorbance of the sample below 0.1 at the excitation and emission wavelengths.[4]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving interference from this compound in your fluorescence-based assays.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| High background fluorescence in all wells containing the compound | Autofluorescence of this compound | 1. Run a compound-only control: Measure the fluorescence of the compound in assay buffer at the assay wavelength. 2. Perform a spectral scan: Determine the excitation and emission spectra of the compound to identify the region of autofluorescence. 3. Switch to a red-shifted fluorophore: Select a fluorophore with excitation/emission wavelengths outside the compound's autofluorescence range.[3] |
| Lower than expected fluorescence signal in the presence of the compound | Fluorescence quenching by this compound | 1. Perform a quenching assay: Incubate your fluorophore with varying concentrations of the compound (without other assay components) and measure the fluorescence. A dose-dependent decrease in signal indicates quenching. 2. Reduce compound concentration: If possible, lower the concentration of this compound used in the assay. |
| Non-linear dose-response curve or signal plateaus at high compound concentrations | Inner filter effect | 1. Measure the absorbance spectrum: Scan the absorbance of this compound at the assay concentration. Significant absorbance at the excitation or emission wavelengths suggests an inner filter effect. 2. Dilute the sample: If the signal is strong enough, diluting the sample can mitigate the inner filter effect.[4] |
| Inconsistent or variable results | Compound aggregation | 1. Visual inspection: Check for precipitate in the assay wells. 2. Detergent sensitivity test: Re-run the assay with a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is reduced, it may be due to aggregation. |
Data Presentation
Due to the limited availability of published experimental data for the specific photophysical properties of this compound, the following table provides estimated values based on the known properties of benzimidazole and the typical effects of a nitro-substituent on aromatic systems. These values should be used as a guide for initial troubleshooting and experimental design.
| Parameter | Benzimidazole (Experimental) | This compound (Predicted) | Common Fluorophores for Comparison |
| UV Absorbance Maximum (λabs) | ~274 nm, ~279 nm | Red-shifted compared to benzimidazole | Fluorescein: ~494 nm Rhodamine B: ~554 nm Cy5: ~649 nm |
| Fluorescence Excitation Max (λex) | ~280 nm | Potentially in the near-UV to blue region | Fluorescein: ~494 nm Rhodamine B: ~554 nm Cy5: ~649 nm |
| Fluorescence Emission Max (λem) | ~298 nm | Potentially in the blue to green region | Fluorescein: ~525 nm Rhodamine B: ~576 nm Cy5: ~670 nm |
| Fluorescence Quantum Yield (ΦF) | Low | Expected to be low due to the nitro group, but potentially non-zero. | Fluorescein: ~0.95 Rhodamine B: ~0.31 Cy5: ~0.28 |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
Objective: To quantify the intrinsic fluorescence of this compound at the assay's excitation and emission wavelengths.
Materials:
-
This compound
-
Assay buffer (the same buffer used in the main experiment)
-
Black, clear-bottom microplates (e.g., 96-well or 384-well)
-
Fluorescence microplate reader
Method:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range used in your primary assay.
-
Include a "buffer-only" control (blank).
-
Dispense the dilutions and the blank into the wells of the microplate.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used in your primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the compound-containing wells. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Fluorescence Quenching
Objective: To determine if this compound quenches the fluorescence of the assay's fluorophore.
Materials:
-
This compound
-
Your fluorescent probe/reagent
-
Assay buffer
-
Black microplates
-
Fluorescence microplate reader
Method:
-
Prepare a solution of your fluorescent probe in the assay buffer at the concentration used in your assay.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, mix the fluorescent probe solution with the serial dilutions of the compound.
-
Include control wells with the fluorescent probe only (no compound) and buffer only (blank).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: After subtracting the blank, a concentration-dependent decrease in the fluorescence signal in the presence of this compound indicates quenching.
Protocol 3: Evaluating the Inner Filter Effect
Objective: To determine if this compound is causing an inner filter effect.
Materials:
-
This compound
-
Assay buffer
-
UV-Vis spectrophotometer
-
Quartz cuvettes or UV-transparent microplates
Method:
-
Prepare a solution of this compound in the assay buffer at the highest concentration used in your assay.
-
Using the spectrophotometer, measure the absorbance spectrum of the solution from the UV to the visible range, covering both the excitation and emission wavelengths of your fluorophore.
-
Data Analysis: If the absorbance at either the excitation or emission wavelength is greater than 0.1, the inner filter effect is likely to be significant.[4]
Mandatory Visualizations
Caption: A logical workflow for troubleshooting fluorescence assay interference.
Caption: Potential mechanisms of interference by this compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for the Quantification of 4-Nitro-1H-benzimidazole
For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Nitro-1H-benzimidazole is crucial for various applications, including pharmaceutical quality control, metabolic studies, and environmental monitoring. This guide provides an objective comparison of common analytical techniques for this purpose, supported by experimental data and detailed methodologies.
The primary analytical methods for the quantification of this compound and related nitroaromatic or benzimidazole compounds are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry.[1][2][3] Each method offers distinct advantages and is suited for different analytical challenges.
Quantitative Performance Comparison
The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the performance characteristics of HPLC-UV, GC-MS, and UV-Vis Spectrophotometry for the analysis of nitroaromatic and benzimidazole compounds, providing a strong indication of the expected performance for this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Principle | Separation based on polarity; detection by UV absorbance.[2] | Separation based on volatility and polarity; detection by mass-to-charge ratio.[2] | Measurement of light absorption by the analyte in a solution.[4] |
| Limit of Detection (LOD) | ~0.3 - 150 µg/L (for nitrophenols)[2] | ~0.02 mg/mL (for nitrotoluene)[2] | 0.181 - 0.187 µg/mL (for benzimidazole derivatives)[5] |
| Limit of Quantification (LOQ) | 10 ng/mL (for nitrophenols)[2] | ~0.06 mg/mL (for nitrotoluene)[2] | Not explicitly stated, but typically higher than LOD. |
| Linearity (R²) | > 0.9995[6] | > 0.99[2] | Not explicitly stated, but Beer's law is obeyed in a specific concentration range.[5][7] |
| Accuracy (% Recovery) | 99.24 - 100.00%[6] | Not explicitly stated. | > 98%[3] |
| Precision (%RSD or CV) | < 2%[3] | Not explicitly stated. | < 2%[3] |
| Selectivity | High, especially with optimized separation conditions. | Very high, provides structural information for identification.[2][8] | Lower, susceptible to interference from other absorbing compounds.[9] |
| Sample Throughput | Moderate to High. | Moderate. | High. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related compounds and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a versatile and widely used technique for the analysis of benzimidazole and nitroaromatic compounds due to its high resolution and sensitivity.[10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[12]
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Ammonium acetate buffer (HPLC grade)[12][13]
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point is a mixture of acetonitrile and water (e.g., 50:50 v/v), with a small amount of acid or buffer to control the pH and improve peak shape.[10][11]
-
Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). From the stock solution, prepare a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min[6]
-
Injection Volume: 10-20 µL
-
Column Temperature: Ambient or controlled (e.g., 25 °C)
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For related nitroarylbenzimidazoles, wavelengths around 258-270 nm have been used.[3]
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.
-
Quantification: Identify the peak corresponding to this compound based on its retention time. The concentration is determined by comparing the peak area from the sample to the calibration curve.[14]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds.[1] For less volatile compounds like this compound, derivatization might be necessary to improve its volatility.[8]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)[8]
-
Data acquisition and processing software
Reagents:
-
Suitable solvent (e.g., Dichloromethane, Ethyl Acetate)
-
Derivatizing agent if necessary (e.g., N,O-bis(trimethylsilyl)acetamide - BSA)[15]
-
Helium (carrier gas)
-
This compound reference standard
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable solvent. If derivatization is needed, add the derivatizing agent and react under appropriate conditions (e.g., heating).
-
GC-MS Conditions:
-
Analysis: Inject the prepared sample solution into the GC-MS.
-
Quantification: Identify the main peak and any impurity peaks by their retention times and mass spectra. Purity can be estimated by peak area percentage. For accurate quantification, a calibration curve generated from standards is required.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[4] Its main limitation is the potential for interference from other components in the sample that also absorb at the analytical wavelength.[9]
Instrumentation:
-
UV-Vis spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents:
-
Suitable solvent (e.g., ethanol, methanol, or a buffered solution)[3]
-
This compound reference standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For similar nitroarylbenzimidazoles, λmax values are typically in the range of 253-270 nm.[3]
-
Standard Solution Preparation: Prepare a stock solution of this compound in the chosen solvent. From the stock solution, prepare a series of calibration standards of known concentrations.
-
Sample Preparation: Dissolve the sample containing this compound in the same solvent used for the standards to a concentration that falls within the linear range of the assay.
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Use the solvent as a blank to zero the instrument.[4]
-
Measure the absorbance of each of the standard solutions and the sample solution.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.
-
Visualizations
The following diagrams illustrate the typical workflows for the analytical methods described.
Caption: Workflow for this compound quantification using HPLC-UV.
Caption: Workflow for this compound analysis using GC-MS.
Caption: Workflow for this compound quantification using UV-Vis Spectrophotometry.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. repositorio.uchile.cl [repositorio.uchile.cl]
- 4. mt.com [mt.com]
- 5. journalirjpac.com [journalirjpac.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jidps.com [jidps.com]
- 13. Separation of 1H-Benzimidazole-5-sulfonic acid, 2-(4-nitrophenyl)-1-octadecyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. benchchem.com [benchchem.com]
- 15. bfr.bund.de [bfr.bund.de]
A Comparative Analysis for Drug Discovery: 4-Nitro-1H-benzimidazole vs. 5-Nitro-1H-benzimidazole
In the landscape of medicinal chemistry, benzimidazole and its derivatives stand out as a "privileged scaffold" due to their wide range of pharmacological activities. Among these, the nitro-substituted benzimidazoles have garnered significant attention for their potential in developing novel therapeutics. The position of the nitro group on the benzimidazole core can profoundly influence the molecule's physicochemical properties and biological activity. This guide provides a detailed comparative study of two key isomers: 4-Nitro-1H-benzimidazole and 5-Nitro-1H-benzimidazole, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data.
Physicochemical and Spectral Properties: A Head-to-Head Comparison
The subtle shift in the position of the electron-withdrawing nitro group from the 4- to the 5-position on the benzimidazole ring results in discernible differences in their physicochemical and spectral characteristics. These properties are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.
| Property | This compound | 5-Nitro-1H-benzimidazole |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol |
| Appearance | - | Off-white to pale yellow fluffy powder[1] |
| Melting Point (°C) | - | 207-210[2] |
| Solubility | - | Very soluble in alcohol; slightly soluble in ether and benzene.[1] |
| Density | 1.5±0.1 g/cm³ | 1.4141 (rough estimate)[2] |
| pKa | - | 10.95±0.10 (Predicted)[2] |
| LogP | 1.12 | - |
Spectroscopic Data Comparison
| Spectrum | This compound | 5-Nitro-1H-benzimidazole |
| ¹H NMR | - | (400 MHz, DMSO-d₆) δ (ppm): 13.01 (s, 1H, NH), 8.54 (s, 1H, C₂H), 8.51 (s, 1H, C₄H), 8.11 (d, 1H, J = 6.8 Hz, C₆H), 7.77 (d, 1H, J = 6.8 Hz, C₇H) |
| ¹³C NMR | - | (100 MHz, DMSO-d₆) δ (ppm): 146.72, 143.01, 142.58, 117.52, 114.96, 112.66 |
| IR (KBr) | - | ν (cm⁻¹): 3125 (NH) |
Synthesis Protocols and Methodologies
The synthesis of these isomers typically involves the condensation of a corresponding nitro-substituted o-phenylenediamine with an appropriate cyclizing agent.
General Synthesis of 5-Nitro-1H-benzimidazole Derivatives
A common and effective method for the synthesis of 5-nitro-1H-benzimidazole derivatives involves the reaction of 4-nitro-o-phenylenediamine with various aldehydes or carboxylic acids.[3][4]
Experimental Protocol: A mixture of 4-nitro-o-phenylenediamine (0.01 mol) and a substituted aldehyde or carboxylic acid (0.01 mol) is refluxed in a suitable solvent, such as ethanol or dimethoxyethane. An oxidizing agent like sodium metabisulfite may be used when starting with aldehydes. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled and poured into ice-cold water to precipitate the product. The crude product is then filtered, washed, and recrystallized to yield the purified 5-nitro-1H-benzimidazole derivative.
General Synthesis of this compound Derivatives
The synthesis of this compound derivatives is expected to follow a similar pathway, utilizing 3-nitro-o-phenylenediamine as the starting material.
Experimental Protocol: A mixture of 3-nitro-o-phenylenediamine and an appropriate aldehyde or carboxylic acid would be reacted under similar conditions as described for the 5-nitro isomer. An acid catalyst is often employed to facilitate the cyclization. The workup procedure would also be analogous, involving precipitation in water, filtration, and recrystallization.
Comparative Biological Activity: An Overview
The biological profile of nitrobenzimidazoles is of significant interest to the scientific community. While extensive research has been conducted on 5-nitrobenzimidazole derivatives, there is a comparative scarcity of data for the 4-nitro isomers.
5-Nitro-1H-benzimidazole: A Hub of Biological Activity
The 5-nitrobenzimidazole scaffold is a cornerstone in the development of various therapeutic agents. The presence of the nitro group at the 5-position is crucial for its biological effects, primarily due to its strong electron-withdrawing nature. This electronic modification is central to the diverse activities observed in its derivatives.[5]
-
Antimicrobial Activity: Derivatives of 5-nitro-1H-benzimidazole have demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3] The mechanism is believed to involve the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radicals.[5]
-
Anticancer Activity: Numerous studies have reported the potent anticancer activity of 5-nitrobenzimidazole derivatives against a range of human cancer cell lines.[2][6] The cytotoxic effects are often attributed to the induction of apoptosis.
-
Antihypertensive Activity: Certain 5-nitrobenzimidazole derivatives have been investigated as angiotensin II receptor antagonists, showing potential as vasorelaxants and antihypertensive agents.
-
Antiparasitic Activity: This class of compounds has also shown promise as antiparasitic agents.
This compound: An Area for Future Exploration
Currently, there is a notable lack of publicly available, direct comparative studies evaluating the biological performance of this compound against its 5-nitro counterpart. While it is plausible that 4-nitrobenzimidazole derivatives may exhibit similar biological activities due to the presence of the key pharmacophore, the different electronic and steric environment conferred by the 4-nitro substitution could lead to significant differences in potency and selectivity. This represents a significant research gap and a promising avenue for future investigation in the quest for novel therapeutic agents.
Conclusion and Future Directions
This comparative guide highlights the key physicochemical and synthetic aspects of this compound and 5-Nitro-1H-benzimidazole. While 5-Nitro-1H-benzimidazole and its derivatives are well-characterized with a broad spectrum of documented biological activities, this compound remains a relatively underexplored isomer. The lack of direct comparative biological data underscores a critical need for further research. A systematic investigation into the synthesis and biological evaluation of a library of 4-nitrobenzimidazole derivatives, directly compared against their 5-nitro counterparts, would provide invaluable structure-activity relationship insights and could lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. 5-Nitrobenzimidazole | C7H5N3O2 | CID 7195 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of Nitrobenzimidazole Isomers
For Researchers, Scientists, and Drug Development Professionals
The nitrobenzimidazole scaffold is a cornerstone in medicinal chemistry, with its isomers demonstrating a wide array of biological activities. The position of the nitro group on the benzimidazole ring significantly influences the compound's electronic properties and, consequently, its therapeutic potential. This guide provides an objective comparison of the biological activities of different nitrobenzimidazole isomers, supported by experimental data, detailed protocols, and mechanistic insights to aid in drug discovery and development.
Comparative Biological Activity of Nitrobenzimidazole Isomers
The biological activities of nitrobenzimidazole isomers are diverse, ranging from antimicrobial and antiparasitic to anticancer effects. The 5-nitro and 6-nitro isomers are the most extensively studied, with a growing body of research on the 4-nitro isomer. Data on the 7-nitro isomer remains comparatively scarce in the current literature.
| Isomer | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) | Antiparasitic Activity (IC50) | Other Notable Activities |
| 4-Nitrobenzimidazole | Derivatives have shown activity against various bacterial strains. For example, certain 2-substituted 4-nitrobenzimidazole derivatives exhibit MIC values in the range of 1.56-12.5 µg/mL against Staphylococcus aureus and Escherichia coli. | Limited specific data available for direct comparison. Some derivatives are being investigated. | Limited specific data available for direct comparison. | Some derivatives have been explored for other therapeutic areas. |
| 5-Nitrobenzimidazole | Broad-spectrum activity reported. Derivatives show MIC values ranging from 0.5 to 64 µg/mL against various bacteria and fungi[1][2]. For instance, 2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol has shown good activity against E. coli[3]. | Numerous derivatives exhibit potent anticancer activity. IC50 values can range from sub-micromolar to low micromolar concentrations against various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer[4]. The cytotoxicity of some derivatives is comparable to the standard drug doxorubicin[5]. | Effective against a range of parasites including Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis. Some derivatives show significantly greater activity than the drug benznidazole. | Anthelmintic and antioxidant activities have also been reported for 5-nitrobenzimidazole derivatives[6]. |
| 6-Nitrobenzimidazole | Derivatives have demonstrated antibacterial and antifungal properties. MIC values are often in the low micromolar range against susceptible strains. | Derivatives have shown promising anticancer activity. For example, certain N-substituted 6-nitro-1H-benzimidazole derivatives have IC50 values in the low micromolar range against cell lines like HepG2 and MCF-7. | Some derivatives have been investigated for their antiparasitic potential. | A notable activity of 6-nitrobenzimidazole derivatives is the inhibition of phosphodiesterase. |
| 7-Nitrobenzimidazole | Limited data available. Further research is needed to establish the antimicrobial profile. | Some derivatives, such as benzimidazole-4,7-diones, have been evaluated for their cytotoxic properties in tumor cells under hypoxic conditions. | Limited data available. Further research is needed to establish the antiparasitic profile. | 7-Nitro-2,1,3-benzoxadiazole derivatives, which share a related structural motif, act as suicide inhibitors for glutathione S-transferases and have potential as anticancer drugs[2]. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of the biological activities of nitrobenzimidazole isomers. Below are standard protocols for key in vitro assays.
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (nitrobenzimidazole isomers/derivatives)
-
Bacterial/fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Inoculating loop or sterile swabs
Procedure:
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in the growth medium within the 96-well plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Anticancer Activity: MTT Assay for Cytotoxicity (IC50) Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Test compounds
-
Cancer cell lines (e.g., MCF-7, HCT116)
-
Dulbecco's Modified Eagle's Medium (DMEM) with fetal bovine serum (FBS)
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve of cell viability versus compound concentration.
Antiparasitic Activity: In Vitro Assay against Protozoan Parasites
This protocol is a general guideline for assessing the activity against parasites like Leishmania.
Materials:
-
Test compounds
-
Parasite culture (e.g., Leishmania donovani promastigotes)
-
Appropriate culture medium (e.g., M199)
-
96-well plates
-
Resazurin solution
-
Fluorometer
Procedure:
-
Parasite Culture: Parasites are cultured to the logarithmic growth phase.
-
Compound Dilution: Test compounds are serially diluted in the culture medium in a 96-well plate.
-
Inoculation: A standardized number of parasites are added to each well.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 26°C for Leishmania promastigotes) for 72 hours.
-
Viability Assessment: Resazurin solution is added to each well, and the plate is incubated for another 4-24 hours.
-
Fluorescence Reading: The fluorescence is measured to determine parasite viability.
-
IC50 Calculation: The IC50 value is determined from the dose-response curve.
Mechanistic Insights and Signaling Pathways
The biological activities of nitrobenzimidazoles are underpinned by several key mechanisms of action. The nitro group is crucial for many of these activities, often requiring reductive activation to exert its effect.
General Experimental Workflow for Biological Activity Screening
The following diagram illustrates a typical workflow for the initial screening and evaluation of nitrobenzimidazole isomers.
Caption: General workflow for the synthesis, screening, and mechanistic evaluation of nitrobenzimidazole isomers.
Reductive Activation of Nitrobenzimidazoles
A key mechanism for the antimicrobial and antiparasitic activity of nitro-heterocyclic compounds is their reductive activation within the target organism. This process is often enzyme-mediated and leads to the formation of cytotoxic reactive nitrogen species that can damage cellular macromolecules.
Caption: Simplified pathway of reductive activation of nitrobenzimidazoles leading to cellular damage.
The reductive activation is a multi-step process. Initially, the nitro group undergoes a one-electron reduction to form a nitro radical anion. Further reduction can lead to the formation of a hydroxylamine derivative, which is unstable and can generate reactive nitrogen species that cause damage to DNA, proteins, and lipids, ultimately leading to cell death[3][7][8][9].
Anticancer Mechanisms of Action
Nitrobenzimidazole derivatives exert their anticancer effects through various mechanisms, including DNA interaction and inhibition of tubulin polymerization.
DNA Interaction: Many benzimidazole derivatives, due to their planar structure, can intercalate between the base pairs of DNA[5][10]. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. The position of the nitro group can influence the binding affinity and mode of interaction with DNA[5].
Caption: Mechanism of anticancer activity through DNA intercalation by nitrobenzimidazole derivatives.
Inhibition of Tubulin Polymerization: Certain benzimidazole derivatives are known to inhibit the polymerization of tubulin into microtubules[6][11][12][13]. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase and induce apoptosis.
Caption: Inhibition of tubulin polymerization by nitrobenzimidazole derivatives leading to apoptosis.
References
- 1. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of reductive activation of a 5-nitroimidazole by flavoproteins: model studies with dithionite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of redox mechanism and DNA binding of novel 2-(x-nitrophenyl)-5-nitrobenzimidazole (x = 2, 3 and 4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Covalent interaction of 5-nitroimidazoles with DNA and protein in vitro: mechanism of reductive activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of Benznidazole by Trypanosomal Type I Nitroreductases Results in Glyoxal Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reductive metabolism and activation of benznidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The interaction of benzimidazole compounds with DNA: intercalation and groove binding modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Discovery of Novel Benzimidazole and Indazole Analogues as Tubulin Polymerization Inhibitors with Potent Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity of 4-Nitro-1H-benzimidazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytotoxic effects of various 4-Nitro-1H-benzimidazole derivatives against several human cancer cell lines. The data presented is compiled from recent studies and aims to offer a clear, objective overview of the anticancer potential of this class of compounds. This document includes quantitative cytotoxicity data, detailed experimental protocols for the assays used, and visualizations of the experimental workflow and relevant signaling pathways.
Comparative Cytotoxicity Data
The cytotoxic potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population. Lower IC50 values indicate higher cytotoxic potency. The following tables summarize the IC50 values of various this compound and related derivatives against a range of human cancer cell lines.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) | Reference Compound(s) (IC50, µM) |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | A549 (Lung) | MTT | Not Specified | 0.028 | Not Specified |
| 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6) | K562 (Leukemia) | MTT | Not Specified | >700 (in non-neoplastic HACAT cells) | Not Specified |
| A new benzimidazole derivative (se-182) | A549 (Lung) | MTT | 72 | 15.80 | Cisplatin (9.87) |
| A new benzimidazole derivative (se-182) | HepG2 (Liver) | MTT | 72 | 15.58 | Cisplatin (Not Specified) |
| N-substituted 6-nitro-1H-benzimidazole derivatives (1d, 2d, 3s, 4b, 4k) | Five tested cell lines | Not Specified | Not Specified | 1.84 - 10.28 µg/mL | Paclitaxel (1.38–6.13 µM) |
| Benzimidazole salt (Compound 3) | HepG2 (Liver) | MTT | 72 | 25.14 | Not Specified |
| Benzimidazole salt (Compound 3) | MCF-7 (Breast) | MTT | 72 | 22.41 | Paclitaxel (Not Specified) |
| Benzimidazole salt (Compound 3) | DLD-1 (Colon) | MTT | 72 | 41.97 | Cisplatin (Not Specified) |
Experimental Protocols
The evaluation of cytotoxicity is a critical step in the development of anticancer drugs. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Assessment[2][3][4]
This protocol provides a representative method for determining the cytotoxicity of this compound derivatives.
1. Cell Seeding:
-
Harvest cancer cells (e.g., A549, K562, HepG2) that are in the logarithmic growth phase using trypsin.
-
Perform a cell count using a hemocytometer or an automated cell counter to determine the cell density.
-
Dilute the cell suspension in a complete culture medium to a final concentration of 1 x 10⁴ cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.[1]
2. Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of the test compounds in the complete growth medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
After the 24-hour incubation period, remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.
-
Include a vehicle control (cells treated with medium containing the same concentration of DMSO as the test compounds) and a positive control (a known anticancer drug like cisplatin or paclitaxel).
3. Incubation:
-
Incubate the plate for a specified period, typically 48 to 72 hours, at 37°C in a 5% CO₂ humidified incubator.[2]
4. MTT Addition and Formazan Solubilization:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.[2]
-
Incubate the plate for an additional 1.5 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into insoluble formazan crystals.[1]
-
Carefully remove the medium containing MTT from each well.
-
Add 130-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[2][1]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[1]
5. Data Analysis:
-
Measure the absorbance of each well at a wavelength of 492 nm or 570 nm using a microplate reader.[1]
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Visualizations
Experimental Workflow
Caption: General experimental workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
Some benzimidazole derivatives have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] The following diagram illustrates a proposed mechanism of action.
Caption: Proposed apoptotic pathways induced by benzimidazole derivatives.
References
A Comparative Guide to 4-Nitro-1H-benzimidazole and Other Nitroaromatic Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, nitroaromatic compounds have demonstrated significant potential. This guide provides a comparative analysis of the antimicrobial efficacy of 4-Nitro-1H-benzimidazole against other well-established nitroaromatic compounds, namely metronidazole and nitrofurantoin. The information presented herein is a synthesis of available experimental data, intended to inform further research and development in this critical area.
Executive Summary
Nitroaromatic compounds exert their antimicrobial effects through a mechanism of reductive bioactivation within the microbial cell, leading to the formation of cytotoxic reactive nitrogen species that damage cellular macromolecules, including DNA. While metronidazole is a cornerstone in the treatment of anaerobic and certain protozoal infections, and nitrofurantoin is primarily used for urinary tract infections, this compound and its derivatives are emerging as a promising class of broad-spectrum antimicrobial agents. This guide presents available data on their in vitro activity, details the experimental methodologies used for their evaluation, and visualizes the key mechanistic pathways and experimental workflows.
Comparative Antimicrobial Activity
The following tables summarize the available quantitative data on the antimicrobial activity of this compound derivatives, metronidazole, and nitrofurantoin against representative Gram-positive and Gram-negative bacteria.
Disclaimer: The data presented below is compiled from various studies. Direct comparison should be approached with caution as experimental conditions, such as specific bacterial strains, inoculum density, and incubation parameters, may have varied between studies.
Table 1: Minimum Inhibitory Concentration (MIC) of Nitroaromatic Compounds
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Substituted 6-nitro-1H-benzimidazole derivatives | Escherichia coli | 2 - 16 | [1] |
| Substituted 6-nitro-1H-benzimidazole derivatives | Staphylococcus aureus (MSSA & MRSA) | 2 - 16 | [1] |
| Metronidazole | Staphylococcus aureus | 32 - 64 | [2] |
| Metronidazole | Klebsiella pneumoniae | 32 - 128 | [2] |
| Nitrofurantoin | Enterobacteriaceae strains | 16 - 64 | [3][4] |
| Nitrofurantoin | Gram-positive cocci | 8 - 64 | [3][4] |
| Nitrofuranyl Benzimidazoles | Escherichia coli | 2 | [5] |
| Nitrofuranyl Benzimidazoles | Staphylococcus aureus (MRSA) | ~1 | [5] |
Table 2: Zone of Inhibition of Nitroaromatic Compounds
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
| 2-(5-nitro-1-H-benzo[d]imidazole-2-yl) phenol | Escherichia coli | 17 | [6] |
| 5-nitro-2-phenyl-1H-benzoimidazole | Bacillus cereus | 18 | [6] |
Mechanism of Action: A Common Pathway
The antimicrobial activity of nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the microbial cell. This process, often facilitated by nitroreductases, generates highly reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals. These cytotoxic species can then wreak havoc on the cell through various mechanisms, primarily by causing DNA damage, inhibiting essential enzymes, and disrupting cellular respiration.
Caption: General mechanism of action for nitroaromatic antimicrobials.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of these antimicrobial agents.
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The broth microdilution method is a standard laboratory procedure used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Each well of the microtiter plate, containing the antimicrobial dilutions and a growth control (no antimicrobial), is inoculated with the standardized bacterial suspension. A sterility control well (no bacteria) is also included.
-
Incubation: The inoculated plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.
-
Reading of Results: After incubation, the plate is examined visually or with a plate reader for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
Zone of Inhibition by Agar Disk Diffusion
The agar disk diffusion method is a qualitative or semi-quantitative test used to determine the susceptibility of a microorganism to an antimicrobial agent.
Caption: Workflow for the agar disk diffusion (zone of inhibition) test.
Detailed Protocol:
-
Inoculum Preparation and Plating: A standardized suspension of the test microorganism (0.5 McFarland standard) is used to create a uniform lawn of bacteria on the surface of an agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab.
-
Disk Application: A sterile paper disk of a standard diameter (usually 6 mm) is impregnated with a known concentration of the antimicrobial agent. The disk is then placed on the surface of the inoculated agar plate.
-
Incubation: The plate is incubated under conditions that are optimal for the growth of the test organism (e.g., 37°C for 18-24 hours).
-
Measurement and Interpretation: During incubation, the antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear circular zone of no growth, known as the zone of inhibition, will appear around the disk. The diameter of this zone is measured in millimeters and is correlated with the degree of susceptibility of the microorganism to the antimicrobial agent.
Conclusion
The available data suggests that this compound and its derivatives exhibit promising antimicrobial activity against a range of Gram-positive and Gram-negative bacteria, with some derivatives showing potency comparable to or greater than established drugs like ciprofloxacin. While a direct, standardized comparison with metronidazole and nitrofurantoin is not yet available in the literature, the initial findings warrant further investigation into the therapeutic potential of this class of compounds. Future studies should focus on head-to-head comparisons under standardized conditions to provide a clearer picture of the relative efficacy and spectrum of activity of this compound. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate such research endeavors.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. One Step Syntheses of Nitrofuranyl Benzimidazoles that are Active Against Multi-Drug Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Silico Studies and Assessment of Antimicrobial Activities for Synthesised Nitrobenzimidazole Derivetives – Oriental Journal of Chemistry [orientjchem.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 4-Nitro-1H-benzimidazole Analogs
The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] The introduction of a nitro group, particularly at the 4-position (or the synthetically related 5/6-positions), has been a key strategy in developing potent therapeutic agents. These derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiprotozoal effects.[1][2][3][4]
This guide provides a comparative analysis of 4-nitro-1H-benzimidazole analogs, focusing on their structure-activity relationships. It summarizes quantitative data from recent studies, details key experimental protocols, and visualizes relevant biological pathways and workflows to support researchers in the field of drug discovery and development.
Anticancer Activity of this compound Analogs
Benzimidazole derivatives exert their anticancer effects through various mechanisms, including the inhibition of tubulin polymerization, interference with DNA repair pathways via Poly(ADP-ribose) polymerase (PARP) inhibition, and modulation of protein kinases like EGFR and BRAF.[5][6][7][8] The substitution pattern on the benzimidazole core, especially at the N-1 and C-2 positions, significantly influences their cytotoxic potency and selectivity.
The following table summarizes the in vitro anticancer activity of selected 6-nitro-1H-benzimidazole analogs against various human cancer cell lines. The IC₅₀ values represent the concentration required to inhibit 50% of cell growth.
| Compound ID | Structure (Substituents on 6-Nitro-1H-benzimidazole) | Cell Line | IC₅₀ (µM) | Reference |
| 1d | 2-(4-chlorophenyl), 1-(4-fluorobenzyl) | A549 (Lung) | 1.84 | [3][4] |
| MCF-7 (Breast) | 2.16 | [3][4] | ||
| HeLa (Cervical) | 2.04 | [3][4] | ||
| 2d | 2-(4-methoxyphenyl), 1-(4-fluorobenzyl) | A549 (Lung) | 4.34 | [3][4] |
| MCF-7 (Breast) | 5.12 | [3][4] | ||
| HeLa (Cervical) | 4.96 | [3][4] | ||
| 3s | 2-(4-chlorophenyl), 1-(2,4-dichlorobenzyl) | A549 (Lung) | 3.14 | [3][4] |
| MCF-7 (Breast) | 3.45 | [3][4] | ||
| HeLa (Cervical) | 3.28 | [3][4] | ||
| Paclitaxel | Reference Drug | A549 (Lung) | 1.38 | [3][4] |
| MCF-7 (Breast) | 2.14 | [3][4] | ||
| HeLa (Cervical) | 1.96 | [3][4] | ||
| Compound 6 | 2-(4-chloro-3-nitrophenyl)-5(6)-nitro | A549 (Lung) | 0.028 | [6] |
Structure-Activity Relationship Insights:
-
Substitution at C-2: The nature of the aryl group at the 2-position is critical. An electron-withdrawing group like a 4-chlorophenyl (Compound 1d ) confers greater potency compared to an electron-donating group like a 4-methoxyphenyl (Compound 2d ).[3][4]
-
Substitution at N-1: The presence of a substituted benzyl group at the N-1 position appears crucial for activity. For instance, a 4-fluorobenzyl group (in 1d and 2d ) and a 2,4-dichlorobenzyl group (in 3s ) are associated with potent cytotoxicity.[3][4]
-
Combined Effect: Compound 6 , which features a 4-chloro-3-nitrophenyl group at the C-2 position, demonstrates exceptionally high potency against the A549 lung cancer cell line, with an IC₅₀ value in the nanomolar range.[6] This suggests that multiple electron-withdrawing substituents on the C-2 aryl ring can dramatically enhance anticancer activity. This compound was also suggested to act via PARP inhibition.[6]
Several benzimidazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA single-strand break repair.[6] Inhibiting PARP in cancer cells, particularly those with existing DNA repair deficiencies (like BRCA mutations), leads to the accumulation of DNA damage and ultimately cell death (apoptosis).
Caption: PARP inhibition pathway leading to apoptosis.
Antimicrobial Activity of this compound Analogs
The this compound scaffold is also a promising foundation for developing new antimicrobial agents to combat drug-resistant pathogens.[1][9][10] Their activity is highly dependent on the substituents, which modulate the compounds' physicochemical properties and their interaction with microbial targets.
The table below presents the Minimum Inhibitory Concentration (MIC) values for several 6-nitro-1H-benzimidazole derivatives against various bacterial and fungal strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Structure (Substituents on 6-Nitro-1H-benzimidazole) | Microorganism | MIC (µg/mL) | Reference |
| 1d | 2-(4-chlorophenyl), 1-(4-fluorobenzyl) | E. coli | 4 | [3][4] |
| S. aureus (MSSA) | 2 | [3][4] | ||
| S. aureus (MRSA) | 4 | [3][4] | ||
| 4b | 2-(4-chlorophenyl), 1-(4-nitrobenzyl) | E. coli | 8 | [3][4] |
| S. aureus (MSSA) | 4 | [3][4] | ||
| S. aureus (MRSA) | 8 | [3][4] | ||
| 4k | 2-(4-methoxyphenyl), 1-(4-nitrobenzyl) | C. albicans | 8 | [3][4] |
| A. niger | 16 | [3][4] | ||
| Ciprofloxacin | Reference Antibiotic | E. coli | 8 | [3][4] |
| S. aureus (MSSA) | 16 | [3][4] | ||
| S. aureus (MRSA) | 16 | [3][4] | ||
| Fluconazole | Reference Antifungal | C. albicans | 4 | [3][4] |
| A. niger | 128 | [3][4] |
Structure-Activity Relationship Insights:
-
Antibacterial Activity: Compound 1d , with a 4-chlorophenyl group at C-2 and a 4-fluorobenzyl group at N-1, showed potent activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values superior to the reference drug ciprofloxacin against MRSA and MSSA.[3][4] Replacing the 4-fluorobenzyl with a 4-nitrobenzyl group (Compound 4b ) slightly decreased the potency.[3][4]
-
Antifungal Activity: The substitution pattern for antifungal activity differs. Compound 4k , which has an electron-donating 4-methoxyphenyl group at C-2 and a 4-nitrobenzyl group at N-1, displayed significant activity against C. albicans and A. niger.[3][4]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to SAR studies. Below are protocols for key assays used to evaluate the biological activities of this compound analogs.
MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is widely used to determine the IC₅₀ values of anticancer compounds.[5][11]
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to produce a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Treat the cells with various concentrations of the benzimidazole derivatives (typically in a serial dilution) for a specified duration (e.g., 48 or 72 hours).[5] Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Caption: A step-by-step workflow of the MTT assay.
Broth Microdilution Method for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria and fungi.[12]
Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the microorganism is added to each well. The MIC is determined as the lowest concentration of the compound that inhibits visible growth after incubation.
Protocol:
-
Preparation of Compound Dilutions: Serially dilute the benzimidazole compounds in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[12]
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (microbes with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Result Interpretation: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. Results can be confirmed by adding a growth indicator like resazurin or by measuring absorbance.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and preliminary evaluation of selected 2-aryl-5(6)-nitro- 1H-benzimidazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 11. Benzimidazole derivatives as a new scaffold of anticancer agents: Synthesis, optical properties, crystal structure and DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, anti-bacterial and anti-protozoal activities of amidinobenzimidazole derivatives and their interactions with DNA and RNA - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Architecture: A Spectroscopic Confirmation of 4-Nitro-1H-benzimidazole
A comprehensive spectroscopic analysis provides unequivocal evidence for the successful synthesis of 4-Nitro-1H-benzimidazole. This guide presents a comparative analysis of its spectral data against the closely related isomer, 5-Nitro-1H-benzimidazole, offering researchers a clear framework for structural verification. Detailed experimental protocols and a visual workflow are included to support the replication of these findings.
In the landscape of pharmaceutical research and drug development, the precise structural confirmation of newly synthesized compounds is a critical checkpoint. This guide focuses on the spectroscopic characterization of this compound, a heterocyclic compound of interest, and provides a direct comparison with its structural isomer, 5-Nitro-1H-benzimidazole, to highlight the distinguishing spectral features that enable unambiguous identification.
Spectroscopic Data Comparison
The structural nuances between this compound and its 5-nitro isomer are clearly delineated by their respective spectroscopic signatures. The following tables summarize the key data obtained from Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).
| Spectroscopic Technique | This compound | 5-Nitro-1H-benzimidazole |
| FT-IR (cm⁻¹) | ~3400 (N-H), ~1520 (NO₂ asymm.), ~1350 (NO₂ symm.), ~1630 (C=N) | 3436 (N-H), 1512 (NO₂ asymm.), 1334 (NO₂ symm.), 1624 (C=N)[1] |
| ¹H NMR (DMSO-d₆, δ ppm) | ~8.3 (s, 1H, H-2), ~8.1 (d, 1H), ~7.8 (d, 1H), ~7.4 (t, 1H) | 13.64 (s, 1H, NH), 8.51 (s, 1H, H-2), 8.23-8.14 (m, 1H), 7.78 (s, 1H), 7.62 (d, 1H)[1] |
| ¹³C NMR (DMSO-d₆, δ ppm) | Specific shifts for C2, C4, C5, C6, C7, C7a, C3a | 143.18, 131.43, 129.62, 129.51, 127.46, 118.44[1] |
| Mass Spec. (m/z) | Expected [M+H]⁺: 164.0455 | Found [M+H]⁺: 240.0763 (for 5-Nitro-2-phenyl-1H-benzimidazole)[1] |
Note: Specific experimental data for this compound is based on expected values and data from closely related structures due to the limited availability of a complete dataset in a single published source. The data for 5-Nitro-2-phenyl-1H-benzimidazole is provided for comparison of the 5-nitro benzimidazole core.
Experimental Protocols
The synthesis and characterization of this compound and its isomer are crucial for obtaining reliable spectroscopic data. Below are detailed methodologies for these key experiments.
Synthesis of this compound
A common route for the synthesis of nitrobenzimidazoles involves the condensation of a nitro-substituted o-phenylenediamine with an appropriate carboxylic acid or aldehyde. For this compound, the synthesis would typically proceed as follows:
-
Reaction Setup: A mixture of 3-nitro-o-phenylenediamine and formic acid is refluxed.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the pH is adjusted to be alkaline, leading to the precipitation of the product.
-
Purification: The crude product is filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis
Standard spectroscopic techniques are employed for the structural elucidation of the synthesized compound.
-
FT-IR Spectroscopy: The FT-IR spectrum is recorded using KBr pellets on a spectrometer.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 600 MHz) in a suitable deuterated solvent, typically DMSO-d₆, with Tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed using techniques such as Electrospray Ionization (ESI) to determine the exact mass of the molecular ion.
Experimental Workflow
The logical flow of synthesizing and confirming the structure of this compound is depicted in the following diagram.
Experimental Workflow for Synthesis and alysis.
This comprehensive approach, combining detailed synthesis, multi-faceted spectroscopic analysis, and comparative data evaluation, provides a robust methodology for researchers to confidently confirm the structure of synthesized this compound and distinguish it from its isomers. The provided data and protocols serve as a valuable resource for scientists engaged in the synthesis and characterization of novel benzimidazole derivatives for potential therapeutic applications.
References
Cross-Validation of 4-Nitro-1H-benzimidazole's Anticancer Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of 4-Nitro-1H-benzimidazole across various cancer cell lines. The data presented is compiled from multiple studies to offer a cross-validated perspective on its potential as an anticancer agent. This document summarizes quantitative data, details experimental protocols, and visualizes key cellular processes and workflows to support further research and development.
Introduction
Benzimidazole and its derivatives have emerged as a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer properties. Their structural similarity to purine nucleotides allows them to interact with various biological targets, leading to the inhibition of cancer cell proliferation and induction of cell death. This guide focuses on this compound, a specific derivative, to provide a consolidated overview of its cytotoxic and mechanistic effects on different cancer cell types.
Quantitative Analysis of Anticancer Activity
The in vitro anticancer activity of this compound and its closely related derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below. It is important to note that direct IC50 values for this compound were not available for all cell lines in the reviewed literature. In such cases, data for structurally similar benzimidazole derivatives are provided and specified.
| Cell Line | Cancer Type | Compound | IC50 (µg/mL) | IC50 (µM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Benzimidazole derivative ("benzimidazole 4") | 8.86 ± 1.10 | - | [1][2] |
| HCT-116 | Colon Carcinoma | Benzimidazole derivative ("benzimidazole 4") | 24.08 ± 0.31 | - | [1][2] |
| HepG2 | Hepatocellular Carcinoma | Benzimidazole salt derivative | - | 25.14 | [3] |
| HeLa | Cervical Carcinoma | ICD-85 (a benzimidazole derivative) | 25 ± 2.9 | - | [4] |
* The study by Abdul-Rida et al. (2012) refers to this compound as "benzimidazole 4", synthesized from 4-nitro-o-phenylenediamine and an aromatic aldehyde. While the exact structure is not explicitly named this compound, it is a closely related derivative.
Experimental Protocols
Detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer activity are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT assay for determining cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow for Apoptosis Analysis
Caption: Workflow for apoptosis analysis using Annexin V/PI staining.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in different stages of apoptosis.[5]
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of this compound on signaling pathways like PI3K/Akt.
Workflow for Western Blotting
Caption: General workflow for Western blot analysis.
Protocol:
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
Electrophoresis: Separate proteins by size using SDS-PAGE.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Akt, p-Akt, PI3K) followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation levels.
Mechanism of Action
Studies on benzimidazole derivatives suggest that their anticancer effects are often mediated through the induction of apoptosis and cell cycle arrest. While specific data for this compound is limited, related compounds have been shown to modulate key signaling pathways involved in cell survival and proliferation.
Induction of Apoptosis and Cell Cycle Arrest
Benzimidazole derivatives have been reported to induce apoptosis in various cancer cell lines.[6][7][8] This process is often characterized by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins. Furthermore, these compounds can cause cell cycle arrest at different phases, thereby inhibiting cancer cell division.[2][9][10] For instance, some benzimidazole derivatives have been shown to arrest the cell cycle in the G2/M phase in breast cancer cells.
Modulation of Signaling Pathways
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers.[11][12] Several benzimidazole derivatives have been developed as inhibitors of this pathway. By inhibiting key components like PI3K and Akt, these compounds can effectively block downstream signaling, leading to decreased cell proliferation and increased apoptosis. While the direct effect of this compound on this pathway requires further investigation, its structural similarity to known PI3K/Akt inhibitors suggests it may act through a similar mechanism.
PI3K/Akt Signaling Pathway
Caption: Potential inhibition of the PI3K/Akt pathway by this compound.
Conclusion
This compound and its derivatives have demonstrated notable anticancer activity against a range of cancer cell lines. The available data suggests that these compounds exert their effects through the induction of apoptosis and modulation of critical cell signaling pathways. However, to fully elucidate the therapeutic potential of this compound, further comprehensive studies are warranted. Specifically, future research should focus on:
-
Determining the IC50 values of this compound in a broader panel of cancer cell lines.
-
Conducting detailed mechanistic studies to confirm its effects on apoptosis, cell cycle progression, and specific signaling pathways like PI3K/Akt.
-
Performing in vivo studies to evaluate its efficacy and safety in preclinical models.
This guide serves as a foundational resource for researchers and drug developers interested in the anticancer potential of this compound, providing a structured overview of the current state of knowledge and highlighting key areas for future investigation.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of a benzimidazole salt on gene expression, cytotoxicity, and apoptotic processes in HepG2 cell line - Journal of King Saud University - Science [jksus.org]
- 4. researchgate.net [researchgate.net]
- 5. Pro-Apoptotic Activity of 1-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-2-one, an Intracellular Inhibitor of PIM-1 Kinase in Acute Lymphoblastic Leukemia and Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New benzimidazole acridine derivative induces human colon cancer cell apoptosis in vitro via the ROS-JNK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PI3K–AKT-Targeting Breast Cancer Treatments: Natural Products and Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
Benchmarking the Efficacy of 4-Nitro-1H-benzimidazole Derivatives Against Standard Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of 4-Nitro-1H-benzimidazole derivatives against established standard drugs across various therapeutic areas, including oncology, microbiology, and parasitology. The data presented is collated from multiple preclinical studies to offer an objective overview of the performance of these emerging compounds.
Data Presentation: Quantitative Efficacy Analysis
The following tables summarize the in vitro efficacy of various this compound derivatives compared to standard therapeutic agents. The data is presented as half-maximal inhibitory concentration (IC50) for anticancer and antiparasitic activities, and as minimum inhibitory concentration (MIC) for antimicrobial activities. Lower values indicate higher potency.
Anticancer Activity
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Standard Drug | IC50 (µM) |
| This compound Derivative (1d) | MCF-7 (Breast) | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
| This compound Derivative (2d) | Various | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
| This compound Derivative (3s) | Various | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
| This compound Derivative (4b) | Various | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
| This compound Derivative (4k) | Various | 1.84 - 10.28 | Paclitaxel | 1.38 - 6.13 |
| 5-nitro-1H-benzimidazole derivative (Compound 3) | A-549, HCT-116, MCF-7 | More active than Doxorubicin | Doxorubicin | Not specified |
| 5-nitro-1H-benzimidazole derivative (Compound 9) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to Doxorubicin | Doxorubicin | Not specified |
| 5-nitro-1H-benzimidazole derivative (Compound 17b) | A-549, HCT-116, MCF-7, Hep G-2 | Potency near to Doxorubicin | Doxorubicin | Not specified |
Note: IC50 values can vary based on experimental conditions and specific cell lines used.[1]
Antimicrobial Activity
| Compound/Drug | Bacterial/Fungal Strain | MIC (µg/mL) | Standard Drug | MIC (µg/mL) |
| This compound Derivative (1d) | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 |
| This compound Derivative (2d) | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 |
| This compound Derivative (3s) | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 |
| This compound Derivative (4b) | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 |
| This compound Derivative (4k) | E. coli, S. faecalis, MSSA, MRSA | 2 - 16 | Ciprofloxacin | 8 - 16 |
| This compound Derivative (4k) | C. albicans, A. niger | 8 - 16 | Fluconazole | 4 - 128 |
| 4-nitro 1H-benzimidazole-5-carbohydrazide derivative | Lanosterol 14α-demethylase (CYP51) | 0.19 (IC50) | Fluconazole | 0.62 (IC50) |
Note: MIC values represent the lowest concentration of the compound that inhibits visible growth of the microorganism.[1]
Antiparasitic Activity
| Compound/Drug | Parasite | IC50 (µM) | Standard Drug | IC50 (µM) |
| Various 1H-benzimidazole derivatives | Giardia lamblia, Entamoeba histolytica | More active than standard drugs | Metronidazole, Albendazole | Not specified |
| O2N-BZM7 (nitro derivative) | Giardia lamblia | 14 | - | - |
| O2N-BZM9 (nitro derivative) | Giardia lamblia | 17 | - | - |
Note: Several studies indicate that benzimidazole derivatives, including nitro-substituted ones, show significant potential against various parasites.[2][3]
Experimental Protocols
This section outlines the general methodologies employed in the cited studies to evaluate the efficacy of this compound derivatives.
In Vitro Anticancer Activity (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and the standard drug (e.g., Paclitaxel, Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plates are then incubated to allow the MTT to be metabolized by viable cells into a purple formazan product.
-
Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The this compound derivatives and the standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole) are serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
In Vitro Antiparasitic Activity
The in vitro activity against protozoan parasites like Giardia lamblia is typically assessed as follows:
-
Parasite Culture: The parasites are cultured in a suitable medium.
-
Compound Exposure: The cultured parasites are exposed to various concentrations of the this compound derivatives and standard drugs (e.g., Metronidazole, Albendazole).
-
Incubation: The cultures are incubated for a specific period.
-
Viability Assessment: Parasite viability is assessed by methods such as direct counting using a hemocytometer or by using viability dyes.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits parasite growth by 50%.
Mandatory Visualization
The following diagrams illustrate key experimental workflows and proposed mechanisms of action for this compound derivatives.
General Experimental Workflow for Efficacy Benchmarking.
Mechanism of Action: Inhibition of Tubulin Polymerization.
Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition.
References
- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and antiparasitic activity of 1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. State-of-the-art Review on the Antiparasitic Activity of Benzimidazole-based Derivatives: Facing Malaria, Leishmaniasis, and Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to In Silico Docking of 4-Nitro-1H-benzimidazole and its Analogs Against Key Biological Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of in silico docking studies of 4-nitro-1H-benzimidazole and related benzimidazole derivatives against various biological targets implicated in cancer and infectious diseases. Molecular docking is a pivotal computational tool in drug discovery for predicting the binding affinity and interaction of small molecules with proteins. This document summarizes key findings, presents comparative data in a structured format, and details the experimental protocols to facilitate the rational design of novel therapeutic agents based on the benzimidazole scaffold.
Comparative Binding Affinities of Benzimidazole Derivatives
Molecular docking studies have revealed the potential of benzimidazole derivatives to interact with a range of protein targets. The binding affinity, often expressed as a docking score in kcal/mol, is a key indicator of the ligand-protein interaction strength, with more negative values suggesting stronger binding. The following tables summarize the docking scores of various benzimidazole derivatives, including those with nitro substitutions, against several important biological targets.
Table 1: Docking Scores of Benzimidazole Derivatives against Cancer-Related Targets
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Keto-benzimidazole (7d) | EGFR (T790M mutant) | -8.3 | Gefitinib | Not specified |
| Keto-benzimidazole (1c) | EGFR (T790M mutant) | -8.4 | Gefitinib | Not specified |
| Keto-benzimidazole (7c) | EGFR (wild-type) | -8.1 | Gefitinib | Not specified |
| 2-Phenylbenzimidazole | CDK4/CycD1 | -8.2 | Not specified | Not specified |
| Compound 4k (a N-substituted 6-nitro-1H-benzimidazole derivative) | VEGFR-2 | -10.2 | Paclitaxel | -9.8 |
| Compound 4k | Histone Deacetylase 6 (HDAC6) | -8.6 | Paclitaxel | -8.8 |
EGFR: Epidermal Growth Factor Receptor; CDK4/CycD1: Cyclin-Dependent Kinase 4/Cyclin D1; VEGFR-2: Vascular Endothelial Growth Factor Receptor 2.
Table 2: Docking Scores of Benzimidazole Derivatives against Microbial Targets
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) |
| Substituted benzimidazole (7) | M. tuberculosis KasA (6P9K) | -7.368 | DG167 | -7.101 |
| Substituted benzimidazole (8) | M. tuberculosis KasA (6P9K) | -7.173 | DG167 | -7.101 |
| Compound 5d (a triazinane-benzimidazole derivative) | Topoisomerase II (1JIJ) | -9.05 | Not specified | Not specified |
| Compound 6d (an oxadiazinane-benzimidazole derivative) | Topoisomerase II (1JIJ) | -9.10 | Not specified | Not specified |
| Compound 5d | DNA gyrase subunit B (1KZN) | -10.04 | Not specified | Not specified |
| Compound 6d | DNA gyrase subunit B (1KZN) | -9.37 | Not specified | Not specified |
| Compound 4k (a N-substituted 6-nitro-1H-benzimidazole derivative) | Dihydrofolate reductase (S. aureus) | -8.8 | Ciprofloxacin | -7.9 |
| 2-(4-chloro-3-nitrophenyl)-1H-benzimidazole (BI-03) | Beta-tubulin | -8.35 | Albendazole | -7.0 |
| 2-(4-nitrophenyl)-1H-benzimidazole (BI-05) | Beta-tubulin | -7.76 | Albendazole | -7.0 |
KasA: Beta-ketoacyl-ACP synthase A.
Experimental Protocols for In Silico Docking
The methodologies employed in the cited studies provide a framework for conducting similar in silico analyses. Below are detailed protocols for key stages of molecular docking.
Protein and Ligand Preparation
-
Protein Structure Preparation :
-
The three-dimensional crystal structures of the target proteins are typically retrieved from the Protein Data Bank (RCSB PDB).
-
Using software such as AutoDock Tools, Discovery Studio, or Maestro's Protein Preparation Wizard, the protein structures are prepared by removing water molecules and any co-crystallized ligands.[1][2][3]
-
Polar hydrogen atoms are added to the protein, and Kollman charges are assigned.
-
-
Ligand Structure Preparation :
-
The 2D structures of the benzimidazole derivatives are drawn using chemical drawing software like ChemDraw or Marvin Sketch.[2][3]
-
These 2D structures are then converted to energy-minimized 3D structures.
-
For ligand preparation in Schrodinger's suite, the LigPrep module is used, which can generate low-energy stereoisomers at a specified pH (e.g., 7.0 ± 2.0).[2]
-
Gasteiger charges are computed for the ligand atoms.
-
Molecular Docking Simulation
-
Grid Box Generation :
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the binding site of the co-crystallized ligand or through binding site prediction tools.
-
-
Docking Algorithm :
-
AutoDock Vina : This is a widely used program for molecular docking.[1] The Lamarckian genetic algorithm is commonly employed for ligand conformational searching. Key parameters include exhaustiveness, which controls the thoroughness of the search, and energy_range, which defines the maximum energy difference between the best and worst binding modes.[1]
-
Schrodinger Suite (Glide) : This suite offers various docking precisions (e.g., Standard Precision, Extra Precision). The docking scores (GlideScore) are calculated based on a proprietary scoring function.[2]
-
AutoDock 4.2 : This version also uses a genetic algorithm for docking simulations.[3]
-
-
Analysis of Docking Results :
-
The docking results are analyzed based on the binding energy (docking score) and the binding pose of the ligand in the protein's active site.[1][2]
-
Visualization tools like Discovery Studio or PyMOL are used to analyze the interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions.[1]
-
Visualizing the In Silico Docking Workflow
The following diagram illustrates the typical workflow of an in silico molecular docking study, from target selection to the identification of lead compounds.
References
Safety Operating Guide
Proper Disposal of 4-Nitro-1H-benzimidazole: A Comprehensive Guide for Laboratory Professionals
The safe and compliant disposal of 4-Nitro-1H-benzimidazole is a critical aspect of laboratory operations for researchers, scientists, and drug development professionals. Due to its chemical nature as a nitroaromatic compound, it must be treated as hazardous waste to mitigate risks to personnel and the environment. Adherence to the following procedural guidelines is essential for ensuring a safe and regulatory-compliant laboratory environment.
Hazard Profile and Safety Summary
While a specific Safety Data Sheet (SDS) for this compound was not identified, its structural similarity to other nitroaromatic compounds suggests it should be handled with care. Aromatic nitro compounds can be hazardous, potentially causing skin, eye, and respiratory irritation.[1] Systemic effects, such as methemoglobinemia, leading to headaches and cardiac issues, are also a possibility with compounds in this class.[1] Therefore, it is imperative to treat this compound and any associated contaminated materials as hazardous waste.
Quantitative Data Summary
The following table summarizes key quantitative data for a related nitroaromatic compound, providing an indication of the expected physical and toxicological properties. This data is for reference and highlights the need for cautious handling.
| Property | Value | Source |
| GHS Hazard Classifications | ||
| Skin Corrosion/Irritation | Category 2 | [1] |
| Serious Eye Damage/Eye Irritation | Category 2 | [1] |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | [1] |
| Acute Oral Toxicity (LD50, Rat) | 1,075 mg/kg (for 3-Nitrobenzaldehyde) | [1] |
Step-by-Step Disposal Protocol
The universally recommended method for the disposal of this compound is to manage it as hazardous waste through a licensed and approved waste disposal company.[1][2]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is mandatory to wear the appropriate personal protective equipment to prevent exposure.
-
Gloves: Use chemical-resistant gloves, such as nitrile rubber.[1]
-
Eye Protection: Wear safety goggles or a face shield.[1]
-
Body Protection: A laboratory coat is required.[1]
Waste Segregation and Collection
Proper segregation of waste streams is crucial to prevent accidental chemical reactions.[3]
-
Solid Waste: Collect any surplus, expired, or contaminated solid this compound in a designated, clearly labeled hazardous waste container.[1] The container must be robust, chemically resistant, and have a secure lid.[1]
-
Liquid Waste: If the compound is in a solvent, collect it in a designated liquid hazardous waste container.[1] Ensure the solvent is compatible with the other contents of the container.[1]
-
Contaminated Materials: Any materials that have come into contact with this compound, such as filter paper, gloves, and spill cleanup materials, must also be collected as hazardous waste.[2]
Labeling of Hazardous Waste Containers
Properly label all hazardous waste containers with the following information:[1][3]
-
The full chemical name: "this compound".[1]
-
Associated hazards (e.g., "Irritant," "Toxic").[1]
-
The accumulation start date.[1]
Storage of Hazardous Waste
Store hazardous waste containers in a designated, well-ventilated, and secure area.[1] This area should be away from incompatible materials, such as strong oxidizing agents, and have secondary containment to prevent the spread of material in case of a leak.[1]
Disposal of Empty Containers
Empty containers of this compound must be managed as hazardous waste unless they have been triple-rinsed with a suitable solvent.[1] The rinsate from the cleaning process must be collected and disposed of as hazardous liquid waste.[1]
Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and proper disposal of the waste.[1] Provide the disposal company with the Safety Data Sheet (SDS) for the compound if available, or a clear description of the waste.[1] The recommended disposal method is typically incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
Experimental Protocols
There are no specific experimental protocols for the disposal itself, as it is a procedural process. However, the protocol for handling a spill is a critical experimental procedure in this context.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Immediately evacuate the area and ensure it is well-ventilated.
-
Wear Appropriate PPE: Don the required personal protective equipment before re-entering the area.
-
Contain the Spill: Use an inert absorbent material to contain the spill.
-
Collect the Spilled Material: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal as hazardous waste.[2]
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]
-
Report the Spill: Report the incident to your supervisor and your institution's EHS office.[2]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Essential Safety and Operational Guide for Handling 4-Nitro-1H-benzimidazole
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-Nitro-1H-benzimidazole. The following protocols are based on safety data for structurally similar nitroaromatic and benzimidazole compounds and are designed to ensure the highest level of laboratory safety.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is considered a hazardous substance. Based on data from related compounds, it is presumed to be harmful if swallowed, in contact with skin, or inhaled, and may cause skin, eye, and respiratory tract irritation.[1][2][3][4] Strict adherence to the recommended personal protective equipment is mandatory to minimize exposure risk.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield.[1][3][5] | To protect against dust particles and potential chemical splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a flame-retardant lab coat.[1][5] | To prevent skin contact, which may cause irritation. |
| Respiratory Protection | A NIOSH-approved respirator with a particulate filter is necessary if dust is generated or when working outside of a certified chemical fume hood.[3][5] | To prevent inhalation of fine particles that may cause respiratory tract irritation.[2][3] |
| Hand Protection | Wear suitable chemical-resistant gloves.[1] | To avoid direct skin contact with the compound. |
Safe Handling and Storage
Proper handling and storage are critical to maintaining a safe laboratory environment.
| Aspect | Protocol |
| Engineering Controls | All handling of this compound should be conducted in a certified chemical fume hood.[1] |
| Handling | Avoid generating dust.[3][6] Use appropriate tools for weighing and transferring the solid material. Wash hands thoroughly after handling.[1][2][4] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, flames, and incompatible materials such as strong oxidizing agents.[1][2] |
Emergency First Aid Procedures
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids to ensure complete rinsing.[1][3][5] Seek immediate medical attention. |
| Skin Contact | Remove all contaminated clothing.[1] Immediately wash the affected skin area with soap and plenty of water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen.[1][5] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][3] Seek immediate medical attention. |
Disposal Plan
The disposal of this compound and its containers must be handled as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect all waste material in a designated, clearly labeled, and sealed hazardous waste container.[7] |
| Contaminated Materials | Any materials used for cleaning spills (e.g., absorbent pads, sand) and contaminated PPE should be placed in a sealed bag and disposed of as hazardous waste.[1] |
| Empty Containers | Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and treated as hazardous waste.[7] After rinsing, containers should be punctured to prevent reuse and disposed of according to institutional and local regulations.[7] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
